Octopine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXSCCDUAFEIOE-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946103 | |
| Record name | Octopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
| Record name | Octopine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34522-32-2 | |
| Record name | Octopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34522-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Architecture of Octopine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octopine, a unique amino acid derivative, holds a significant place in biochemistry and molecular biology. First isolated from octopus muscle, it is notably produced in plant crown gall tumors induced by Agrobacterium tumefaciens. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, biosynthetic and catabolic pathways, and its role in biological systems. Detailed data is presented in tabular format, and key pathways are visualized to facilitate a deeper understanding for research and drug development applications.
Chemical Structure and Properties
This compound is chemically known as (2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid.[1] It is an analog of lactic acid, formed from the reductive condensation of L-arginine and pyruvic acid.[2][3] This structure features two chiral centers, contributing to its specific biological activity.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₄O₄ | [4] |
| Molecular Weight | 246.26 g/mol | [4] |
| IUPAC Name | (2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid | [1] |
| Melting Point | 283-284 °C | [2] |
| Boiling Point (estimated) | 389.26 °C | [2] |
| Water Solubility | Limited, requires heating and sonication | [2] |
| Methanol Solubility | Slightly soluble | [2] |
| pKa₁ (α-carboxyl) | 1.36 | [5] |
| pKa₂ (α-amino) | 8.77 | [5] |
| XLogP3-AA (predicted) | -3.7 | [2] |
Biosynthesis and Catabolism
The synthesis and degradation of this compound are tightly regulated processes, particularly in the context of the interaction between Agrobacterium tumefaciens and its plant host.
Biosynthesis of this compound
In crown gall tumors, this compound is synthesized by the enzyme this compound synthase (OCS), which is encoded by the ocs gene transferred from the Ti plasmid of Agrobacterium tumefaciens into the plant genome.[6][7] This enzyme catalyzes the NADH-dependent reductive condensation of pyruvate (B1213749) and L-arginine.[3] The expression of the ocs gene in plant cells is a key feature of the genetic modification induced by the bacterium.
Caption: Biosynthesis of this compound from pyruvic acid and L-arginine.
Catabolism of this compound by Agrobacterium tumefaciens
Agrobacterium tumefaciens utilizes this compound as a source of carbon and nitrogen.[8][9] The genes responsible for this compound catabolism are located on the Ti plasmid in a region known as the this compound catabolism (occ) operon.[10] The breakdown of this compound is initiated by the enzyme this compound oxidase. The catabolic pathway ultimately feeds into the central metabolism of the bacterium.
Caption: this compound uptake and catabolism pathway in A. tumefaciens.
Regulation of this compound Metabolism
The synthesis and catabolism of this compound are tightly regulated processes. In Agrobacterium tumefaciens, the expression of the occ operon is induced by the presence of this compound and is controlled by a LysR-type transcriptional regulator, OccR.[11]
Caption: Regulation of the this compound catabolism operon by OccR.
Experimental Protocols
Chemical Synthesis of this compound
A common method for the chemical synthesis of this compound involves the reaction of L-arginine with L-α-bromopropionic acid.[8] An alternative approach is the reductive amination of methyl pyruvate with arginine methyl ester, followed by hydrolysis and deprotection.[8]
Illustrative Protocol Outline (based on Abderhalden method):
-
Reaction: L-arginine is reacted with L-α-bromopropionic acid in a suitable solvent.
-
Purification: The resulting this compound is purified from the reaction mixture using ion-exchange chromatography, typically with a resin like Dowex 50W-X8 (H⁺ form).[8]
-
Recrystallization: Further purification can be achieved by recrystallization from aqueous ethanol.[8]
-
Purity Analysis: The purity of the synthesized this compound is confirmed by techniques such as high-performance liquid chromatography (HPLC).[8]
Extraction of this compound from Biological Samples
This compound can be extracted from tissues such as crown gall tumors or the muscle of marine invertebrates.[3]
General Extraction and Purification Protocol Outline:
-
Homogenization: The tissue is homogenized in a suitable buffer.
-
Centrifugation: The homogenate is centrifuged to remove cellular debris.
-
Purification: The supernatant containing this compound is subjected to purification steps, which may include:
-
Ion-exchange chromatography: To separate this compound based on its charge.
-
Paper chromatography or electrophoresis: For further separation and identification.
-
-
Quantification: The amount of this compound can be quantified using methods like labeling with a radioactive precursor (e.g., [³H]arginine) and subsequent scintillation counting.
This compound Dehydrogenase Activity Assay
The activity of this compound dehydrogenase (ODH) can be measured spectrophotometrically. The assay monitors the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the synthesis of this compound or the reduction of NAD⁺ to NADH during the reverse reaction.
Assay Principle:
-
Forward Reaction (this compound Synthesis): The decrease in absorbance at 340 nm is measured as NADH is consumed in the presence of L-arginine and pyruvate.
-
Reverse Reaction (this compound Degradation): The increase in absorbance at 340 nm is measured as NAD⁺ is reduced to NADH in the presence of this compound.
Role in Drug Development and Research
This compound and its metabolic pathways present several areas of interest for researchers and drug development professionals:
-
Antimicrobial Targets: The enzymes involved in this compound catabolism in Agrobacterium tumefaciens could be potential targets for the development of novel antimicrobial agents to combat plant diseases.
-
Enzyme Kinetics and Inhibition: The study of this compound dehydrogenase provides a model system for understanding enzyme kinetics, substrate specificity, and inhibitor design.
-
Biotechnology Applications: The ocs promoter and terminator sequences are widely used in plant genetic engineering for the controlled expression of transgenes.[12]
Conclusion
This compound is a fascinating molecule with a well-defined chemical structure and important biological roles. Its synthesis in plants is a direct consequence of genetic manipulation by Agrobacterium tumefaciens, highlighting a unique inter-kingdom interaction. The detailed understanding of its physicochemical properties, biosynthesis, and catabolism provides a solid foundation for further research and potential applications in biotechnology and the development of new therapeutic or agrochemical agents. The data and pathways presented in this guide offer a valuable resource for professionals in these fields.
References
- 1. Identification of Agrobacterium tumefaciens genes that direct the complete catabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. Induction of Responsiveness to this compound and Lysopine in Crown-Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. This compound | C9H18N4O4 | CID 108172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Accumulation Early in Crown Gall Development is Progressive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic chemistry - Synthesizing this compound from arginine and 2-bromopropionic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Opine transport genes in the this compound (occ) and nopaline (noc) catabolic regions in Ti plasmids of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. The Bases of Crown Gall Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Octopine Biosynthesis Pathway in Crown Gall
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crown gall disease, incited by the soil bacterium Agrobacterium tumefaciens, represents a unique instance of inter-kingdom genetic transfer. A segment of the bacterial tumor-inducing (Ti) plasmid, known as the T-DNA, is transferred to and integrated into the plant host's genome. This T-DNA carries genes that orchestrate the synthesis of phytohormones, leading to tumor formation, and a class of unique amino acid or sugar derivatives called opines. This guide provides a detailed technical overview of the biosynthesis of octopine, a prominent opine, within crown gall tumors. It covers the molecular genetics of the pathway, the enzymatic reaction, quantitative data on its production, and detailed experimental protocols for its detection and analysis. Furthermore, it delves into the signaling cascades that regulate this remarkable pathogenic strategy, offering insights for researchers in plant pathology, microbiology, and those exploring novel targets for therapeutic intervention.
Introduction: The Central Role of Opines in Crown Gall Disease
Agrobacterium tumefaciens engineers the plant's cellular machinery to create a favorable niche for its proliferation. This is primarily achieved through the production of opines, which serve as a specific source of carbon and nitrogen for the colonizing bacteria.[1][2] The type of opine produced is determined by the specific Ti plasmid harbored by the infecting Agrobacterium strain.[3] this compound, a condensation product of arginine and pyruvate (B1213749), is one of the most well-characterized opines and is synthesized in tumors induced by Agrobacterium strains carrying an this compound-type Ti plasmid.[4] The presence of this compound in crown gall tissue is a definitive marker of T-DNA transfer and expression.[5]
The Molecular Machinery of this compound Biosynthesis
The biosynthesis of this compound in crown gall tumors is a direct result of the expression of a T-DNA-encoded gene, the this compound synthase (ocs) gene.[6] This gene is part of the T-DNA segment that is transferred from the Agrobacterium Ti plasmid to the plant cell nucleus and integrated into the host genome.
The Ti Plasmid and T-DNA Transfer
The tumor-inducing (Ti) plasmid is a large, extrachromosomal DNA molecule in Agrobacterium tumefaciens.[1] A specific region of this plasmid, the T-DNA, is flanked by 25-base-pair direct repeats known as the left and right borders. The virulence (vir) genes, also located on the Ti plasmid but outside the T-DNA region, are essential for the processing and transfer of the T-DNA into the plant cell.[7] The T-DNA itself carries the genetic information for hormone and opine synthesis.[5]
The this compound Synthase (OCS) Enzyme
The key enzyme responsible for this compound synthesis is this compound synthase (OCS), encoded by the ocs gene on the T-DNA.[6] OCS is a member of the opine synthase family of enzymes and catalyzes the reductive condensation of an amino acid and a keto acid. In the case of this compound, the substrates are L-arginine and pyruvate. The reaction is NADPH-dependent.
Reaction: L-Arginine + Pyruvate + NADPH + H⁺ ⇌ N²-(D-1-carboxyethyl)-L-arginine (this compound) + NADP⁺ + H₂O
This compound synthase exhibits a degree of substrate promiscuity and can utilize other amino acids to produce different "this compound-family" opines.
Signaling and Regulation of this compound Biosynthesis
The expression of the ocs gene, and consequently the biosynthesis of this compound, is tightly regulated and dependent on the successful transfer and integration of the T-DNA into the plant genome. This entire process is initiated by a sophisticated signaling interplay between the bacterium and the host plant.
Initiation of T-DNA Transfer: The vir Gene Activation Cascade
The T-DNA transfer process is initiated by the recognition of phenolic compounds, such as acetosyringone, released from wounded plant tissues.[1][7] This triggers a phosphorylation cascade involving the VirA and VirG proteins, a two-component regulatory system encoded by the vir region of the Ti plasmid.[8]
-
VirA , a transmembrane sensor kinase, autophosphorylates its histidine residue upon detecting acetosyringone.[8]
-
The phosphate (B84403) group is then transferred to an aspartate residue on the VirG protein, a transcriptional activator.[8]
-
Phosphorylated VirG then activates the transcription of the other vir genes, which encode the machinery for T-DNA processing and transfer.[7]
Quantitative Analysis of this compound Production
The levels of this compound in crown gall tumors can vary significantly depending on the host plant species, the inducing Agrobacterium strain, and the age of the tumor.
Table 1: this compound and Nopaline (B31955) Content in Various Crown Gall Tumors
| Opine Type | Inducing Agrobacterium Strain/Biotype | Host Plant | Opine Content | Reference |
| This compound | Biotype 1 | Tobacco | Traces | [9] |
| This compound | Biotype 3 (grapevine isolates) | Grapevine | High levels | [9] |
| This compound | Various strains | Tobacco | 1 to 240 times higher than normal tissue | [1] |
| This compound | Various strains | Sunflower | Normal levels (with high arginine) | [1] |
| Nopaline | Biotypes 1, 2, and 3 | Grapevine, Kalanchoe tubiflora | No significant quantitative difference | [9] |
| Nopaline | Not specified | Cherry, Blackberry, Grape, Plum | Most common opine found | [7] |
Experimental Protocols
Extraction of Opines from Crown Gall Tissue
-
Excise approximately 100-500 mg of crown gall tissue.
-
Homogenize the tissue in 1 mL of distilled water or 80% ethanol (B145695) using a mortar and pestle or a tissue homogenizer.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant to a new tube. This crude extract contains the opines.
Protocol for Paper Electrophoresis of Opines
Paper electrophoresis is a standard method for separating opines based on their charge.
Materials:
-
Whatman 3MM chromatography paper
-
Electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8)
-
Electrophoresis apparatus with a power supply
-
Staining solution (e.g., Phenanthrenequinone (B147406) reagent)
-
Opine standards (e.g., authentic this compound and nopaline)
Procedure:
-
Cut the Whatman 3MM paper to the desired size to fit the electrophoresis apparatus.
-
Mark an origin line in the center of the paper with a pencil.
-
Spot 5-10 µL of the plant tissue extract and the opine standards onto the origin.
-
Saturate the paper with the electrophoresis buffer.
-
Place the paper in the electrophoresis chamber, ensuring the ends are immersed in the buffer reservoirs.
-
Apply a constant voltage of approximately 20 V/cm for 1-2 hours.
-
After electrophoresis, remove the paper and dry it in a fume hood or an oven at 60°C.
-
Stain the paper with the phenanthrenequinone reagent to visualize the opine spots. Opines will appear as fluorescent spots under UV light.
Colorimetric Assay for this compound Detection
This method provides a quantitative measure of this compound concentration.
Materials:
-
Phenanthrenequinone solution (0.02% w/v in absolute ethanol)
-
NaOH solution (10% w/v in 60% ethanol)
-
Spectrophotometer or microplate reader
Procedure:
-
To 100 µL of the plant extract, add 100 µL of the phenanthrenequinone solution.
-
Add 100 µL of the NaOH solution.
-
Incubate the mixture at room temperature for 20 minutes.
-
Measure the absorbance at a specific wavelength (typically around 520 nm) using a spectrophotometer.
-
Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of authentic this compound.
In Vitro this compound Synthase Activity Assay
This assay measures the enzymatic activity of OCS in a cell-free extract.
Materials:
-
Protein extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Substrates: L-arginine (e.g., 10 mM), pyruvate (e.g., 10 mM)
-
Cofactor: NADPH (e.g., 0.2 mM)
-
Spectrophotometer
Procedure:
-
Prepare a protein extract from crown gall tissue using the protein extraction buffer.
-
Set up the reaction mixture containing the reaction buffer, L-arginine, and pyruvate.
-
Add the protein extract to the reaction mixture.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH oxidation and the protein concentration of the extract.
The this compound Biosynthesis Pathway: A Visual Representation
The following diagram illustrates the key steps in the this compound biosynthesis pathway, from the transfer of T-DNA to the final enzymatic reaction.
Conclusion and Future Directions
The this compound biosynthesis pathway is a cornerstone of the parasitic strategy employed by Agrobacterium tumefaciens. A thorough understanding of this pathway, from the initial signaling events to the final enzymatic conversion, is crucial for both fundamental research in plant-microbe interactions and for applied sciences. For researchers in drug development, the enzymes and regulatory proteins involved in opine metabolism represent potential targets for novel anti-phytopathogenic agents. Future research could focus on the high-resolution structure of this compound synthase to facilitate the design of specific inhibitors. Furthermore, a deeper understanding of the signaling networks that control opine synthesis could unveil new strategies to disrupt the establishment of crown gall disease. The detailed protocols and data presented in this guide provide a solid foundation for such future investigations.
References
- 1. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]
- 2. This compound and nopaline metabolism in Agrobacterium tumefaciens and crown gall tumor cells: role of plasmid genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mpipz.mpg.de [mpipz.mpg.de]
- 5. Detection and Quantitation of this compound in Normal Plant Tissue and in Crown Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling the kinetics of interorgan arginine metabolism during bacterial sepsis in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the vir genes of Agrobacterium tumefaciens plasmid pTiC58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reconstitution of Acetosyringone-Mediated Agrobacterium tumefaciens Virulence Gene Expression in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and quantitation of this compound in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Octopine in Agrobacterium tumefaciens Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the multifaceted role of octopine in the physiology of the plant pathogen Agrobacterium tumefaciens. Synthesized by crown gall tumors as a result of genetic manipulation by the bacterium, this compound serves as a crucial nutrient source and a key signaling molecule, profoundly influencing gene expression, metabolism, and the horizontal transfer of the tumor-inducing (Ti) plasmid. This document details the molecular mechanisms of this compound transport and catabolism, its function in regulating the expression of the this compound catabolism (occ) operon, and its critical role in inducing the conjugative transfer of the Ti plasmid. Detailed experimental protocols for studying these processes and quantitative data are provided to facilitate further research and potential applications in drug development, such as the design of novel antimicrobial strategies targeting this unique metabolic and signaling pathway.
Introduction
Agrobacterium tumefaciens is a soil-dwelling bacterium renowned for its unique ability to transfer a segment of its DNA, the T-DNA, from its Ti plasmid into the genome of a host plant. This natural genetic engineering process leads to the formation of crown gall tumors. The T-DNA carries genes that direct the synthesis of plant hormones, causing tumorous growth, and also genes for the production of specialized amino acid derivatives called opines.
This compound is a prominent opine produced by tumors induced by this compound-type A. tumefaciens strains. This molecule is a condensation product of arginine and pyruvate. For the bacterium, this compound represents a private nutritional source in the competitive rhizosphere, as only agrobacteria carrying the corresponding catabolic genes on their Ti plasmid can utilize it. Beyond its role as a nutrient, this compound functions as a chemical messenger, orchestrating a sophisticated regulatory network that governs gene expression and the dissemination of the Ti plasmid. Understanding the intricate role of this compound in the physiology of A. tumefaciens is fundamental for comprehending the bacterium's life cycle and its interaction with the plant host.
This compound as a Nutrient Source: Transport and Catabolism
A. tumefaciens has evolved a highly specific and efficient system for the uptake and degradation of this compound, ensuring a competitive advantage in the tumor environment.
The this compound Transport System
The uptake of this compound from the extracellular environment is mediated by a periplasmic binding protein-dependent ABC transporter system encoded by the occQMPJ operon located on the Ti plasmid.[1] The components of this transporter are:
-
OccJ: A periplasmic binding protein that captures this compound with high affinity.[1]
-
OccQ and OccM: Integral membrane proteins that form the channel for this compound translocation across the cytoplasmic membrane.[1]
-
OccP: An ATPase that provides the energy for the transport process through ATP hydrolysis.
The expression of the occQMPJ operon is tightly regulated and is induced by the presence of this compound, as detailed in Section 3.
The this compound Catabolic Pathway
Once inside the bacterial cell, this compound is catabolized to provide carbon, nitrogen, and energy.[2] The complete degradation of this compound to glutamate (B1630785) involves a series of enzymatic steps encoded by genes located on both the Ti plasmid and the bacterial chromosome.[3][4]
The key enzymes and their corresponding genes are:
-
This compound oxidase: Encoded by the ooxA and ooxB genes on the Ti plasmid, this enzyme catalyzes the initial cleavage of this compound into L-arginine and pyruvate.[2]
-
Arginase: Encoded by the arcA gene, this enzyme converts L-arginine into L-ornithine and urea.[2]
-
Ornithine cyclodeaminase: Encoded by the homologous arcB and ocd genes, this enzyme converts L-ornithine into proline and ammonia.[2]
-
Proline dehydrogenase: Encoded by the putA gene, this enzyme oxidizes proline to glutamate.[2]
This pathway efficiently channels the carbon and nitrogen from this compound into the central metabolism of the bacterium.
This compound as a Signaling Molecule: Regulation of Gene Expression
This compound's role extends beyond that of a simple nutrient; it is a critical signaling molecule that activates a specific transcriptional regulatory program.
The OccR Regulon
The transcriptional regulation of the this compound catabolism genes is primarily controlled by the LysR-type transcriptional regulator, OccR.[5] The occR gene is located on the Ti plasmid and is divergently transcribed from the occQ operon.[6]
-
In the absence of this compound: OccR binds to the promoter region between occR and occQ, acting as a repressor for its own transcription and for the basal transcription of the occQ operon. This binding induces a bend in the DNA.[6]
-
In the presence of this compound: this compound acts as an inducer, binding to OccR and causing a conformational change. This conformational change alters the interaction of OccR with the DNA, relaxing the DNA bend and converting OccR from a repressor to an activator of occQ transcription.[6] This leads to a significant increase in the expression of the this compound transport and catabolism genes.
Induction of Ti Plasmid Conjugation
One of the most remarkable roles of this compound as a signaling molecule is its ability to induce the conjugative transfer of the Ti plasmid to other agrobacteria. This process is mediated by the traR gene, which is located at the distal end of the occ operon.[7]
The signaling cascade is as follows:
-
This compound, produced by the plant tumor, is taken up by A. tumefaciens.
-
The presence of this compound induces the expression of the occ operon, including the traR gene, through the action of OccR.[7]
-
TraR is a transcriptional activator that, in the presence of an N-acyl-homoserine lactone (AHL) quorum-sensing signal, activates the expression of the tra and trb genes, which are required for Ti plasmid conjugation.[8]
This elegant mechanism ensures that the Ti plasmid is primarily transferred in the presence of a plant tumor, the environment where the plasmid provides a significant selective advantage.
Quantitative Data
The following tables summarize key quantitative data related to the role of this compound in A. tumefaciens physiology.
Table 1: Enzyme Kinetics of this compound Catabolism
| Enzyme | Gene(s) | Substrate | Km | Reference(s) |
| This compound Oxidase | ooxA, ooxB | This compound | 1 mM | [9] |
Table 2: Growth Parameters of A. tumefaciens on this compound
| Strain | Limiting Nutrient | Maximum Specific Growth Rate (μmax) (h-1) | Substrate Affinity (Ks) (μM) | Reference(s) |
| ATCC 15955 | This compound (Carbon) | 0.16 | 1.8 | [10] |
| ATCC 15955 | This compound (Nitrogen) | 0.15 | 1.1 | [10] |
| B6 | This compound (Carbon) | 0.06 | 10.9 | [10] |
| B6 | This compound (Nitrogen) | 0.05 | 7.9 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in A. tumefaciens.
This compound-Induced Gene Expression Analysis using a β-Galactosidase Reporter Assay
This protocol is used to quantify the induction of a promoter of interest (e.g., the occQ promoter) by this compound using a lacZ reporter gene.
Materials:
-
A. tumefaciens strain containing a plasmid with the promoter of interest fused to lacZ.
-
AB minimal medium.
-
This compound solution (10 mg/mL, filter-sterilized).
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).
-
0.1% SDS solution.
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).
-
1 M Na2CO3 solution.
-
Spectrophotometer.
Procedure:
-
Grow the A. tumefaciens strain overnight in AB minimal medium to an OD600 of 0.4-0.6.
-
Divide the culture into two: one control and one induced. To the induced culture, add this compound to a final concentration of 100 µg/mL.
-
Incubate both cultures for 4-6 hours at 28°C with shaking.
-
Measure the final OD600 of each culture.
-
To 1 mL of each culture, add 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex for 10 seconds to permeabilize the cells.
-
Pre-warm the tubes to 28°C for 5 minutes.
-
Start the reaction by adding 200 µL of ONPG solution. Start a timer.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3. Record the reaction time.
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm (A420).
-
Calculate Miller Units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where t = reaction time in minutes, V = volume of culture assayed in mL, and OD600 is the cell density.
Virulence Assay on Potato Discs
This assay assesses the ability of A. tumefaciens to induce tumors on plant tissue.
Materials:
-
Fresh, healthy potatoes.
-
A. tumefaciens strains (wild-type and mutants).
-
Sterile water.
-
10% bleach solution.
-
Sterile cork borer or scalpel.
-
Petri dishes with sterile, moist filter paper.
-
Lugol's iodine solution (10% KI, 5% I2).
Procedure:
-
Surface-sterilize potatoes by washing with water, soaking in 10% bleach for 20 minutes, and rinsing with sterile water.
-
Aseptically cut potato discs (approximately 5 mm thick) using a sterile cork borer or scalpel.
-
Place the potato discs on sterile, moist filter paper in Petri dishes.
-
Grow A. tumefaciens strains overnight in a suitable medium. Resuspend the cells in sterile water to an OD600 of 0.5.
-
Inoculate the center of each potato disc with 10 µL of the bacterial suspension.
-
Seal the Petri dishes with parafilm and incubate in the dark at room temperature (22-25°C) for 3-4 weeks.
-
After the incubation period, observe the formation of tumors on the potato discs.
-
For better visualization, stain the discs with Lugol's iodine solution. Starch-containing healthy tissue will stain dark blue/black, while tumor tissue, which has consumed the starch, will remain pale.[11]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes and workflows described in this guide.
Caption: The this compound catabolic pathway in Agrobacterium tumefaciens.
Caption: Regulation of the occQ operon by OccR in response to this compound.
Caption: Experimental workflow for the potato disc virulence assay.
Conclusion
This compound plays a central and multifaceted role in the physiology of Agrobacterium tumefaciens. It is not merely a nutrient source but also a sophisticated signaling molecule that fine-tunes gene expression to the specific conditions of the tumor microenvironment. The intricate interplay between this compound transport, catabolism, and the regulation of gene expression, including the induction of Ti plasmid conjugation, highlights the remarkable co-evolution of this pathogen with its plant hosts. A thorough understanding of these processes is not only crucial for fundamental microbiology and plant pathology but also opens avenues for the development of novel strategies to combat crown gall disease and for the refinement of Agrobacterium-mediated plant biotechnology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating biological system.
References
- 1. Constitutive mutations of the OccR regulatory protein affect DNA bending in response to metabolites released from plant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Agrobacterium tumefaciens genes that direct the complete catabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A radiotechnique suitable for the detection of this compound synthesis in crown-gall tissues grown in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions between this compound and nopaline plasmids in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNase I footprinting [gene.mie-u.ac.jp]
- 7. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by this compound Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. This compound and nopaline oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth of Agrobacterium tumefaciens under this compound limitation in chemostats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.agr.hr [acs.agr.hr]
An In-depth Technical Guide to the Discovery and History of Octopine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octopine (N²-(D-1-carboxyethyl)-L-arginine) is a unique amino acid derivative that holds a significant place in the history of molecular biology and plant pathology. Initially discovered in the muscle tissue of an octopus, its subsequent identification in crown gall tumors instigated a cascade of research that ultimately unraveled the mechanisms of horizontal gene transfer between bacteria and plants. This guide provides a comprehensive overview of the discovery of this compound, the key milestones in its research, detailed experimental protocols, and the signaling pathways it influences.
Discovery and Early History
The story of this compound begins in 1927, when it was first isolated from octopus muscle, leading to its name.[1] For several decades, it was considered a curiosity of invertebrate physiology. A pivotal shift in this compound research occurred when it was later identified in crown gall tumors of plants.[1] These tumors are induced by the soil bacterium Agrobacterium tumefaciens.
This discovery sparked a crucial question: what was the origin and function of this unusual compound in plant tumors? Early investigations revealed a fascinating link between the strain of Agrobacterium and the type of opine produced in the tumor. It was established that certain strains of A. tumefaciens induce tumors that synthesize this compound, while others lead to the production of a related compound, nopaline.[2] This specificity strongly suggested that the bacterium itself dictates the metabolic machinery of the transformed plant cells.
Further research confirmed that the genes responsible for both the synthesis of this compound in the plant tumor and its subsequent catabolism by the bacterium were located on a large plasmid within Agrobacterium, known as the tumor-inducing (Ti) plasmid.[2][3] This groundbreaking discovery provided the first direct evidence of horizontal gene transfer from a prokaryote to a eukaryote and laid the foundation for the development of Agrobacterium-mediated plant transformation, a cornerstone of modern plant biotechnology.
Quantitative Data in this compound Research
Quantitative analysis has been instrumental in understanding the role of this compound in the crown gall system. Researchers have focused on quantifying this compound levels in various tissues and determining the kinetic properties of the enzymes involved in its metabolism.
This compound Concentration in Plant Tissues
Studies have shown that crown gall tumors can contain significantly higher concentrations of this compound compared to normal plant tissues. The amount of this compound can vary depending on the inducing Agrobacterium strain and the host plant.
| Plant Tissue | Inducing A. tumefaciens Strain | This compound Concentration (relative to normal tissue) | Reference |
| Tobacco Tumor | Various this compound-type strains | 1 to 240 times higher | [4][5] |
| Sunflower Tumor | Undifferentiated tumors | Normal levels (with high arginine) | [4][5] |
| Grapevine Crown Gall | Natural infection (this compound-type) | Present in 58.8% of opine-positive samples | [6] |
| Grapevine Crown Gall | Biotype 3 this compound isolates | Large amounts (traces in biotype 1 tumors) | [7] |
Kinetic Properties of this compound Synthase
This compound synthase is the enzyme responsible for the synthesis of this compound in crown gall tumors. It catalyzes the reductive condensation of pyruvate (B1213749) and L-arginine. The kinetic properties of this enzyme have been characterized, providing insights into its efficiency and substrate specificity.
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Reference |
| Arginine | 2.5 mM | 100 (relative) | [8] |
| Pyruvate | 1.2 mM | 100 (relative) | [8] |
| NADPH | 0.04 mM | 100 (relative) | [8] |
Note: Vmax values are relative and depend on the specific activity of the enzyme preparation. The kinetic data suggests a partially ordered mechanism where NADPH binds first, followed by either arginine or pyruvate.[8]
Key Experimental Protocols
The study of this compound has necessitated the development of specific methodologies for its isolation, detection, and the analysis of the biological processes it is involved in.
Isolation and Detection of this compound from Crown Gall Tissue
Objective: To extract and identify this compound from plant tumor tissue.
Materials:
-
Crown gall tumor tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Ethanol (B145695) (95%)
-
Centrifuge and tubes
-
Whatman 3MM chromatography paper
-
High-voltage electrophoresis apparatus
-
Electrophoresis buffer (e.g., pH 3.5)
-
Sakaguchi reagent (for visualization)
-
This compound standard
Procedure:
-
Tissue Homogenization: Freeze the crown gall tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Add an equal weight of 95% ethanol to the powdered tissue and continue grinding to create a homogenous slurry.
-
Clarification: Transfer the slurry to a centrifuge tube and spin at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.
-
Sample Preparation: Carefully collect the supernatant, which contains the extracted opines. This extract can be concentrated by evaporation if necessary.
-
Paper Electrophoresis:
-
Cut a strip of Whatman 3MM paper to the desired size.
-
Apply a small spot of the concentrated extract and an this compound standard onto the origin line of the paper.
-
Moisten the paper with the electrophoresis buffer, ensuring not to wet the sample spots directly.
-
Place the paper in the electrophoresis chamber with the ends immersed in the buffer reservoirs.
-
Apply a high voltage (e.g., 2000 V) for a duration sufficient to achieve good separation (e.g., 1-1.5 hours).
-
-
Visualization:
-
After electrophoresis, dry the paper thoroughly.
-
Spray the paper with Sakaguchi reagent, which specifically reacts with the guanidinium (B1211019) group of arginine and its derivatives like this compound, to produce a characteristic red-colored spot.[2]
-
The presence of this compound in the sample is confirmed by comparing the migration distance of the sample spot with that of the this compound standard.
-
Workflow for Agrobacterium-mediated Plant Transformation and Opine Analysis
This workflow provides a general overview of the steps involved in genetically modifying a plant to produce this compound and subsequently analyzing its presence.
Workflow Stages:
-
Vector Construction:
-
The gene for this compound synthase (ocs) is cloned into a binary vector. This vector is a plasmid that can replicate in both E. coli (for cloning and manipulation) and Agrobacterium.
-
The ocs gene is placed under the control of a suitable plant promoter to ensure its expression in the plant cells.
-
-
Agrobacterium Transformation:
-
The binary vector containing the ocs gene is introduced into a competent Agrobacterium tumefaciens strain. This is typically done using electroporation or a freeze-thaw method.
-
-
Plant Transformation:
-
Explants (small pieces of plant tissue, e.g., leaf discs) are co-cultivated with the transformed Agrobacterium.
-
During co-cultivation, the Agrobacterium transfers the T-DNA region of its Ti plasmid (which has been engineered to carry the ocs gene) into the plant cell's genome.
-
-
Selection and Regeneration:
-
The explants are transferred to a selective medium that contains antibiotics to kill the Agrobacterium and a selection agent (e.g., an antibiotic or herbicide) to allow only the successfully transformed plant cells to grow.
-
Hormones are added to the medium to induce the transformed cells to regenerate into whole plants.
-
-
Opine Analysis:
-
Once the transgenic plants are grown, tissue samples are taken to test for the presence of this compound using the isolation and detection protocol described in section 3.1.
-
Signaling Pathways and Logical Relationships
The presence of this compound in the tumor environment is not just a metabolic endpoint; it serves as a crucial signal for the inciting Agrobacterium, activating a specific genetic program for its catabolism.
Regulation of the this compound Catabolism (occ) Operon
The genes required for the uptake and breakdown of this compound by Agrobacterium are organized in the this compound catabolism (occ) operon on the Ti plasmid. The expression of this operon is tightly regulated by the presence of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Investigations on the kinetic mechanism of this compound dehydrogenase. 1. Steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and quantitation of this compound in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsnet.org [apsnet.org]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. mpipz.mpg.de [mpipz.mpg.de]
- 8. academic.oup.com [academic.oup.com]
The Crown's Bounty: Octopine as a Carbon and Nitrogen Source for Agrobacterium tumefaciens
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobacterium tumefaciens, a soil-dwelling bacterium renowned for its unique ability to genetically transform plants, utilizes a sophisticated metabolic strategy to thrive in the specialized niche of the plant tumor environment it creates. Central to this strategy is the catabolism of opines, unique amino acid and sugar derivatives synthesized by the transformed plant cells under the direction of bacterial T-DNA. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the utilization of octopine, a prominent opine, as a primary source of carbon and nitrogen for Agrobacterium. Understanding these pathways is not only crucial for fundamental microbiology and plant-pathogen interactions but also holds potential for applications in synthetic biology and biotechnology.
This compound Transport: Gaining Entry into the Bacterial Cell
The journey of this compound as a nutrient source begins with its transport across the bacterial membrane. This process is mediated by a specific and inducible transport system encoded by genes located on the Ti (tumor-inducing) plasmid. The this compound catabolism (occ) region of the Ti plasmid harbors a set of genes responsible for both the transport and degradation of this compound.[1]
The transport system for this compound is a binding protein-dependent ABC (ATP-binding cassette) transporter.[1] This multi-component system is characterized by high substrate affinity and specificity. The key components, encoded by the occQ, occM, occP, and occJ genes, work in concert to efficiently internalize this compound from the extracellular environment. While the Ti plasmid-encoded system is the primary route for this compound uptake, some studies suggest the existence of a chromosomally encoded arginine transport system that can also transport this compound, albeit with lower efficiency.[2][3]
The Central Catabolic Pathway: Breaking Down this compound
Once inside the bacterial cell, this compound is channeled into the central metabolic pathways through a series of enzymatic reactions. The complete catabolism of this compound to universally usable metabolites like glutamate (B1630785) involves enzymes encoded by both the Ti plasmid and the bacterial chromosome.[4][5][6]
The initial and committing step in this compound degradation is its cleavage into L-arginine and pyruvate. This reaction is catalyzed by This compound oxidase , a membrane-bound enzyme complex encoded by the ooxA and ooxB genes on the Ti plasmid.[4]
The products of the this compound oxidase reaction, arginine and pyruvate, are then funneled into distinct metabolic pathways:
-
Pyruvate , a central metabolite, can directly enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways.
-
Arginine catabolism proceeds through a series of steps to yield proline and ultimately glutamate, providing both carbon and nitrogen.[4][5] This pathway involves the following key enzymes:
The genes for arginase and ornithine cyclodeaminase (arcA and arcB) are often found on a conjugal genetic element, distinct from the Ti plasmid.[4]
Signaling Pathway for this compound Catabolism
Regulation of this compound Catabolism: A Tightly Controlled Process
The expression of the this compound catabolism genes is not constitutive; it is tightly regulated to ensure that the metabolic machinery is synthesized only when this compound is available. This regulation occurs at the transcriptional level and is primarily controlled by the LysR-type transcriptional regulator, OccR , encoded by a gene within the occ region of the Ti plasmid.[7]
In the absence of this compound, OccR acts as a repressor, binding to the promoter region of the ooxA operon and preventing transcription. When this compound is present, it acts as an inducer, binding to OccR and causing a conformational change. This this compound-OccR complex then acts as a transcriptional activator, promoting the transcription of the this compound catabolism genes.[7] This elegant regulatory mechanism allows Agrobacterium to rapidly respond to the availability of this compound in its environment. The regulation of this compound degradation genes is also linked to the control of the Ti plasmid's transfer (tra) genes, suggesting a coordinated response to the presence of opines.[8][9][10]
Regulatory Circuit of the this compound Catabolism Operon
Quantitative Data on Agrobacterium Growth on this compound
The efficiency of this compound utilization can vary between different strains of Agrobacterium tumefaciens. Studies using chemostats to control nutrient availability have provided valuable quantitative data on the growth kinetics of these bacteria on this compound.
| Strain | Limiting Nutrient | Maximum Specific Growth Rate (µmax) (h⁻¹) | Substrate Affinity Constant (Ks) (µM) | Yield Coefficient (Y) (g cell/g substrate) |
| ATCC 15955 | This compound (Carbon source) | 0.25 | 1.5 | 0.35 |
| This compound (Nitrogen source) | 0.28 | 0.8 | 3.2 | |
| B6 | This compound (Carbon source) | 0.12 | 10.0 | 0.21 |
| This compound (Nitrogen source) | 0.14 | 5.0 | 2.1 |
Data adapted from Bell, C. R. (1991). Growth of Agrobacterium tumefaciens under this compound limitation in chemostats. Applied and Environmental Microbiology, 57(10), 2844-2849.[11]
These data indicate that strain ATCC 15955 is significantly more efficient at utilizing this compound as both a carbon and nitrogen source compared to strain B6, as evidenced by its higher maximum specific growth rate and lower substrate affinity constant (higher affinity).[11] Both strains utilize this compound more efficiently as a nitrogen source than as a carbon source, reflected in the higher yield coefficients.[11]
Experimental Protocols
Experimental Workflow for Identifying this compound Catabolism Genes
This compound Uptake Assay
Objective: To measure the rate of this compound transport into Agrobacterium tumefaciens cells.
Principle: This assay utilizes radiolabeled this compound ([³H]-octopine or [¹⁴C]-octopine) to quantify its uptake by bacterial cells over time.
Materials:
-
Agrobacterium tumefaciens culture grown to mid-log phase in a defined minimal medium.
-
Radiolabeled this compound (e.g., [³H]-octopine).
-
Non-radiolabeled this compound.
-
Minimal medium (e.g., AB minimal medium).
-
0.1 M LiCl.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus with 0.45 µm pore size filters.
-
Liquid scintillation counter.
Procedure:
-
Grow A. tumefaciens to mid-log phase (OD₆₀₀ ≈ 0.5) in minimal medium. If studying induction, add this compound to the growth medium at a suitable concentration (e.g., 1 mM) for a few hours before the assay.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with cold minimal medium lacking a carbon and nitrogen source.
-
Resuspend the cells in the same medium to a final OD₆₀₀ of approximately 1.0.
-
Initiate the uptake assay by adding a known concentration of radiolabeled this compound to the cell suspension.
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots (e.g., 100 µL) of the cell suspension and immediately filter them through a 0.45 µm filter.
-
Rapidly wash the filter with two volumes of ice-cold 0.1 M LiCl to remove extracellular radiolabel.
-
Place the filter in a scintillation vial, add scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
To determine non-specific binding, run a control with a large excess of non-radiolabeled this compound added before the radiolabeled substrate.
-
Calculate the rate of uptake in nmol/min/mg of total protein.
This compound Oxidase Enzyme Assay
Objective: To determine the activity of this compound oxidase in cell extracts.
Principle: The activity of this compound oxidase is measured by monitoring the this compound-dependent reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), or by detecting the formation of one of the products, arginine or pyruvate.
Materials:
-
A. tumefaciens cell pellet from a culture grown in the presence of this compound.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT and 10% glycerol).
-
This compound solution.
-
DCPIP solution.
-
Spectrophotometer.
Procedure (DCPIP Reduction Method):
-
Prepare a cell-free extract by resuspending the cell pellet in lysis buffer and disrupting the cells (e.g., by sonication or French press).
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour) to pellet the membranes.
-
Resuspend the membrane pellet in a minimal volume of lysis buffer. This will be the enzyme source.
-
Set up the reaction mixture in a cuvette containing buffer, DCPIP, and the membrane fraction.
-
Start the reaction by adding a known concentration of this compound.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time.
-
The rate of reaction is proportional to the rate of decrease in absorbance.
-
Calculate the specific activity in µmol of DCPIP reduced/min/mg of protein.
Reporter Gene Fusion Assay for Promoter Activity
Objective: To quantify the induction of an this compound-responsive promoter.
Principle: A promoterless reporter gene, such as lacZ (encoding β-galactosidase) or gusA (encoding β-glucuronidase), is fused downstream of the promoter of interest (e.g., the ooxA promoter). The expression of the reporter gene, and thus its enzymatic activity, becomes a proxy for the activity of the promoter under different conditions.
Materials:
-
A. tumefaciens strain carrying the promoter-reporter fusion construct.
-
Growth medium (e.g., minimal medium).
-
This compound (inducer).
-
Appropriate substrate for the reporter enzyme (e.g., ONPG for β-galactosidase, MUG for β-glucuronidase).
-
Cell lysis reagent (e.g., toluene (B28343) or a commercial reagent).
-
Spectrophotometer or fluorometer.
Procedure (using β-galactosidase):
-
Grow the A. tumefaciens reporter strain to mid-log phase in the presence or absence of the inducer, this compound.
-
Take a defined volume of the culture and measure the OD₆₀₀.
-
Permeabilize the cells by adding a few drops of toluene and vortexing vigorously.
-
Prepare a reaction mixture containing buffer and ONPG.
-
Add a small volume of the permeabilized cells to the reaction mixture and start a timer.
-
Incubate the reaction at a constant temperature (e.g., 28°C).
-
Stop the reaction by adding a stop solution (e.g., 1 M Na₂CO₃) when a yellow color has developed.
-
Measure the absorbance of the product (o-nitrophenol) at 420 nm.
-
Calculate the β-galactosidase activity in Miller units, which normalizes for cell density and reaction time.
Conclusion
The ability of Agrobacterium tumefaciens to utilize this compound as a source of carbon and nitrogen is a testament to its remarkable metabolic adaptability. This process, governed by a suite of Ti plasmid-encoded and chromosomally-encoded genes, is under precise regulatory control, allowing the bacterium to efficiently exploit the resources of the unique tumor environment it engineers. The detailed understanding of the transport, catabolism, and regulation of this compound utilization, as outlined in this guide, provides a solid foundation for further research into the intricate biology of Agrobacterium and for the development of novel biotechnological applications.
References
- 1. Growth of Agrobacterium tumefaciens under this compound limitation in chemostats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient vir Gene Induction in Agrobacterium tumefaciens Requires virA, virG, and vir Box from the Same Ti Plasmid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abnova.com [abnova.com]
- 4. This compound Dehydrogenase (ODH) Activity Assay Kit - Profacgen [profacgen.com]
- 5. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by this compound Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form | PLOS One [journals.plos.org]
- 7. Ornithine cyclodeaminase - Wikipedia [en.wikipedia.org]
- 8. Growth of Agrobacterium tumefaciens under this compound limitation in chemostats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Identification of Agrobacterium tumefaciens genes that direct the complete catabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of Octopine in Plant-Microbe Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of the multifaceted role of octopine in the intricate interactions between plants and the phytopathogen Agrobacterium tumefaciens. It covers the biosynthesis of this compound, its catabolism by Agrobacterium, and its function as a critical signaling molecule that orchestrates the pathogenic lifestyle of the bacterium.
Introduction: The "Opine Concept"
Agrobacterium tumefaciens is a soil bacterium renowned for its unique ability to genetically transform plants, leading to the formation of crown gall tumors. This pathogenic relationship is a sophisticated example of chemical ecology, underpinned by a class of compounds known as opines. The "opine concept" posits that Agrobacterium genetically engineers its plant host to produce these unique molecules, which the bacterium can then exclusively use as a source of nutrients and as signaling cues.[1]
This compound, a derivative of the amino acid arginine and pyruvic acid, is a prominent member of the opine family.[2] Its presence in crown gall tumors is a direct consequence of the transfer and integration of a segment of the bacterial tumor-inducing (Ti) plasmid, the T-DNA, into the plant genome.[3][4] Genes within the T-DNA, such as this compound synthase (ocs), are expressed by the plant's cellular machinery, leading to the synthesis and accumulation of this compound within the tumor.[5][6]
This guide delves into the core functions of this compound, highlighting its significance as a chemical mediator that shapes the tumor environment to the benefit of the colonizing Agrobacterium.
This compound as a Nutrient Source
The primary and most well-established function of this compound is to serve as a specific nutrient source for Agrobacterium. Crown gall tumors can contain significantly elevated levels of this compound compared to healthy plant tissues.[7][8] The Ti plasmid, which carries the genetic information for opine synthesis in the plant, also harbors the genes necessary for their catabolism by the bacterium.[9][10]
Agrobacterium strains carrying an this compound-type Ti plasmid can utilize this compound as a source of carbon, nitrogen, and, as more recent research has shown, sulfur.[5][11][12] The catabolism of this compound is carried out by a set of enzymes encoded by the this compound catabolism (occ) operon located on the Ti plasmid.[13] This metabolic capability provides a significant competitive advantage to the inciting Agrobacterium strain within the nutrient-rich tumor environment.[14]
Quantitative Data on this compound Concentration and Bacterial Growth
The concentration of this compound in crown gall tumors can vary considerably depending on the host plant and the inciting Agrobacterium strain. This concentration directly impacts the growth and proliferation of the bacterial population.
| Parameter | Host/Strain | Value | Reference(s) |
| This compound Concentration | Tobacco & Sunflower Tumors | 1 to 240 times higher than normal tissue | [7][8] |
| Grapevine Tumors (Biotype 3 vs. Biotype 1) | ~20-fold higher in Biotype 3 | [15] | |
| Bacterial Growth Kinetics | A. tumefaciens ATCC 15955 | As N source: μmax = 0.25 h⁻¹, KS = 12.5 μM | [11][12] |
| As C source: μmax = 0.14 h⁻¹, KS = 25.0 μM | [11][12] | ||
| A. tumefaciens B6 | As N source: μmax = 0.12 h⁻¹, KS = 40.0 μM | [11][12] | |
| As C source: μmax = 0.05 h⁻¹, KS = 50.0 μM | [11][12] |
Table 1: Quantitative data on this compound concentration in crown gall tumors and the growth kinetics of Agrobacterium tumefaciens on this compound as a limiting nutrient. μmax represents the maximum specific growth rate, and KS represents the half-saturation constant for substrate affinity.
This compound as a Signaling Molecule
Beyond its role as a nutrient, this compound functions as a crucial signaling molecule, regulating key bacterial processes that are central to the success of the pathogenic interaction.
Induction of this compound Catabolism
The genes for this compound catabolism (occ operon) are not constitutively expressed. Their transcription is induced by the presence of this compound itself.[13] This regulation is mediated by the LysR-type transcriptional regulator, OccR, which is also encoded on the Ti plasmid.[1] In the presence of this compound, OccR binds to the promoter of the occ operon, activating the transcription of the catabolic genes.[16] This ensures that the metabolic machinery for this compound utilization is only produced when its substrate is available.
Regulation of Ti Plasmid Conjugation
This compound also plays a pivotal role in promoting the horizontal transfer of the Ti plasmid to other, non-pathogenic agrobacteria.[17] This process, known as conjugation, is a key mechanism for the dissemination of virulence traits within the bacterial population. The transfer of the Ti plasmid is controlled by a complex regulatory network that integrates both this compound signaling and quorum sensing.
The presence of this compound induces the expression of the traR gene, which encodes a transcriptional activator.[18] TraR is a key component of a quorum-sensing system that relies on the production and perception of N-acyl-homoserine lactone (AHL) signaling molecules.[18] At high bacterial population densities, the accumulation of AHLs leads to the activation of TraR, which in turn triggers the expression of the tra and trb genes required for plasmid conjugation.[18][19]
Chemotaxis
Agrobacterium tumefaciens exhibits a chemotactic response towards this compound.[1] This directed movement allows the bacteria to actively seek out and colonize the opine-rich environment of the crown gall tumor, further enhancing their competitive advantage.
Signaling Pathways and Experimental Workflows
The intricate regulatory networks governed by this compound can be visualized as signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Motility and Chemotaxis in Agrobacterium tumefaciens Surface Attachment and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The conjugal transfer system of Agrobacterium tumefaciens this compound-type Ti plasmids is closely related to the transfer system of an IncP plasmid and distantly related to Ti plasmid vir genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subdomains of the this compound synthase upstream activating element direct cell-specific expression in transgenic tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uri.edu [web.uri.edu]
- 8. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by this compound Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GUS Gene Assay [cas.miamioh.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. skoplab.weebly.com [skoplab.weebly.com]
- 13. Detection and quantitation of this compound in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Co-dependent and Interdigitated: Dual Quorum Sensing Systems Regulate Conjugative Transfer of the Ti Plasmid and the At Megaplasmid in Agrobacterium tumefaciens 15955 [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Transient expression of the β-glucuronidase gene in Cannabis sativa varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. egyankosh.ac.in [egyankosh.ac.in]
- 19. Detection and Quantitation of this compound in Normal Plant Tissue and in Crown Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Octopine in the Virulence of Agrobacterium tumefaciens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted role of octopine in the virulence of Agrobacterium tumefaciens, the causative agent of crown gall disease in plants. This compound, a unique amino acid derivative produced in plant tumors, serves as a crucial nutrient source for the bacterium and as a key signaling molecule that fine-tunes the expression of virulence genes. This document details the molecular mechanisms of this compound metabolism, its regulatory circuits, and its impact on bacterial behavior, providing valuable insights for researchers in microbiology, plant pathology, and drug development.
The "Opine Concept": A Foundation for Virulence
The virulence of Agrobacterium tumefaciens is intrinsically linked to the "opine concept," a remarkable example of inter-kingdom metabolic exploitation. The bacterium genetically engineers its plant host to produce opines, such as this compound, which it can then exclusively catabolize.[1] This strategy provides the bacterium with a competitive advantage in the tumor environment. The genes for opine synthesis are located on the transferred DNA (T-DNA) of the tumor-inducing (Ti) plasmid and are expressed in the plant cell, while the genes for opine catabolism are located on the non-transferred region of the same Ti plasmid and are expressed by the bacterium.[2]
This compound Metabolism: A Multi-step Catabolic Pathway
Agrobacterium tumefaciens utilizes a specific set of enzymes to degrade this compound and assimilate its constituent components as carbon, nitrogen, and energy sources.[3] The catabolism of this compound to glutamate (B1630785) involves a four-step pathway encoded by a series of genes, many of which are located on the Ti plasmid.[3]
Table 1: Key Enzymes and Genes in this compound Catabolism
| Enzyme | Gene(s) | Reaction |
| This compound Oxidase | ooxAB | This compound + O₂ → Arginine + Pyruvate + H₂O₂ |
| Arginase | arcA | Arginine + H₂O → Ornithine + Urea |
| Ornithine Cyclodeaminase | ocd | Ornithine → Proline + NH₃ |
| Proline Dehydrogenase | putA | Proline + FAD + H₂O → Pyrroline-5-carboxylate + FADH₂ |
Source:[3]
Quantitative Data on this compound Catabolism Enzymes
While comprehensive kinetic data for all enzymes in the this compound catabolic pathway from Agrobacterium tumefaciens is not fully available in the literature, some key parameters have been determined.
Table 2: Kinetic Parameters of this compound Catabolism Enzymes
| Enzyme | Organism | Substrate | K_m_ | V_max_ | Reference |
| This compound Oxidase | Agrobacterium tumefaciens | This compound | 1 mM | Not Reported | [4] |
| Ornithine Cyclodeaminase | Agrobacterium tumefaciens (strain Ach5) | L-Ornithine | 0.25 mM | Not Reported | [5] |
| Arginase | Bacillus subtilis 168 | Arginine | 4.6 mM | 133.0 µmol/min/mg | [6] |
| Arginase | Rat Liver | Arginine | 1.7 mM | Not Reported | [7] |
| Proline Dehydrogenase | Escherichia coli | L-Proline | Not Reported | Not Reported | [8] |
Note: Kinetic data for arginase and proline dehydrogenase from Agrobacterium tumefaciens were not available in the searched literature. The provided data from other organisms can serve as a reference.
Regulation of this compound Catabolism: The Role of OccR
The expression of the this compound catabolism (occ) genes is tightly regulated by the LysR-type transcriptional regulator, OccR.[2] In the absence of this compound, OccR binds to the promoter region of the occQ operon, which includes genes for this compound transport, and represses its transcription.[1] Upon binding to this compound, OccR undergoes a conformational change that converts it into a transcriptional activator, leading to the induction of the occ genes.[1][9] This elegant regulatory mechanism ensures that the enzymatic machinery for this compound catabolism is only produced when the substrate is available.
Quantitative Data on OccR Binding
The binding affinity of the periplasmic binding protein OccJ, a key component of the this compound transport system regulated by OccR, for this compound has been quantified.
Table 3: Binding Affinity of OccJ for this compound
| Protein | Ligand | Dissociation Constant (K_d_) | Method | Reference |
| OccJ | This compound | 4 ± 1 nM | Tryptophan Fluorescence Spectroscopy / ITC | [10] |
This compound as a Signaling Molecule in Virulence
Beyond its role as a nutrient, this compound acts as a crucial signaling molecule that enhances the virulence of Agrobacterium. The primary induction of the virulence (vir) genes is triggered by phenolic compounds, such as acetosyringone (B1664989), released from wounded plant tissues.[10] This signaling is mediated by the two-component regulatory system VirA/VirG.[10] this compound has been shown to potentiate this induction, leading to a 2- to 10-fold increase in vir gene expression in the presence of acetosyringone.
While the precise molecular mechanism of this enhancement is not fully elucidated, it is hypothesized that this compound, or a metabolite of its catabolism, may interact with components of the VirA/VirG system or downstream signaling pathways. This interaction could increase the sensitivity of the VirA sensor kinase to phenolic inducers or enhance the activity of the VirG response regulator.
This compound and Chemotaxis
Agrobacterium tumefaciens exhibits positive chemotaxis towards this compound, allowing the bacterium to actively move towards the nutrient-rich tumor environment.[9] This directed movement is a critical aspect of its virulence strategy, ensuring a high concentration of bacteria at the site of infection. The chemotactic response to opines is mediated by specific chemoreceptors encoded on the Ti plasmid.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Agrobacterium tumefaciens Virulence Assay (Potato Disc Bioassay)
This assay provides a semi-quantitative measure of the virulence of Agrobacterium strains.
Materials:
-
Large, healthy potatoes
-
Agrobacterium tumefaciens culture
-
Luria-Bertani (LB) medium
-
1.5% Water agar (B569324) plates
-
Sterile cork borer (1 cm diameter)
-
Sterile scalpel
-
Sterile distilled water
-
0.1 M MgSO₄
-
Carbenicillin (B1668345) solution (100 mg/mL)
Procedure:
-
Prepare Potatoes:
-
Thoroughly wash and surface-sterilize potatoes by immersing them in a 10% bleach solution for 20 minutes, followed by three rinses with sterile distilled water.
-
Aseptically, use a sterile cork borer to obtain cylindrical potato tissue cores.
-
Slice the cores into uniform discs of approximately 5 mm thickness using a sterile scalpel.
-
-
Prepare Bacterial Inoculum:
-
Grow the Agrobacterium strain overnight in LB medium at 28°C with appropriate antibiotics.
-
Pellet the bacteria by centrifugation and resuspend in 0.1 M MgSO₄ to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
-
Inoculation:
-
Place the potato discs on 1.5% water agar plates.
-
Inoculate the surface of each disc with 10 µL of the bacterial suspension.
-
-
Co-cultivation:
-
Incubate the plates in the dark at room temperature (22-25°C) for 2-3 days.
-
-
Selection and Tumor Formation:
-
Transfer the potato discs to fresh water agar plates containing carbenicillin (500 µg/mL) to inhibit bacterial overgrowth.
-
Continue incubation in the dark for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of tumors formed on each disc. The virulence is proportional to the number and size of the tumors.
-
Quantification of vir Gene Expression using a β-Galactosidase Reporter Assay
This protocol describes the use of a vir promoter-lacZ fusion to quantify the induction of virulence genes.
Materials:
-
Agrobacterium strain containing a vir-lacZ reporter plasmid
-
Induction medium (e.g., AB minimal medium)
-
Acetosyringone
-
This compound
-
Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)
-
1 M Na₂CO₃
-
0.1% SDS
Procedure:
-
Bacterial Culture and Induction:
-
Grow the Agrobacterium reporter strain overnight in a suitable medium.
-
Inoculate fresh induction medium to an OD₆₀₀ of ~0.1.
-
Add acetosyringone (e.g., 100 µM) and different concentrations of this compound to the cultures. Include a control with only acetosyringone and a negative control with no inducers.
-
Incubate the cultures at 28°C for 6-8 hours.
-
-
Cell Lysis:
-
Measure the final OD₆₀₀ of the cultures.
-
Take a 1 mL aliquot of each culture, pellet the cells, and resuspend in 1 mL of Z-buffer.
-
Add 2 drops of chloroform and 1 drop of 0.1% SDS to each tube and vortex vigorously for 10 seconds.
-
-
Enzymatic Reaction:
-
Pre-warm the tubes to 28°C.
-
Start the reaction by adding 0.2 mL of ONPG solution and record the time.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃ and record the time.
-
-
Data Analysis:
-
Pellet the cell debris and measure the absorbance of the supernatant at 420 nm (A₄₂₀).
-
Calculate Miller Units using the formula: Miller Units = (1000 × A₄₂₀) / (t × V × OD₆₀₀) where t = reaction time in minutes, V = volume of culture used in mL, and OD₆₀₀ is the cell density at the start of the assay.
-
Soft-Agar Plate Chemotaxis Assay for this compound
This protocol provides a method to observe and quantify the chemotactic response of Agrobacterium to this compound.
Materials:
-
Agrobacterium tumefaciens culture
-
Chemotaxis agar (0.3% agar in a minimal medium, e.g., AB minimal medium without a carbon source)
-
Sterile this compound solution (e.g., 10 mM)
-
Sterile filter paper discs
Procedure:
-
Prepare Chemotaxis Plates:
-
Pour the warm chemotaxis agar into petri plates and let them solidify.
-
-
Prepare Bacterial Inoculum:
-
Grow Agrobacterium to mid-log phase in a minimal medium.
-
Wash the cells twice with a chemotaxis buffer (e.g., phosphate (B84403) buffer) and resuspend to an OD₆₀₀ of ~0.2.
-
-
Inoculation:
-
Inoculate the center of the chemotaxis agar plates with 5 µL of the bacterial suspension.
-
-
Application of Chemoattractant:
-
Place a sterile filter paper disc on the agar surface at a defined distance from the inoculation point.
-
Apply a small volume (e.g., 10 µL) of the sterile this compound solution to the filter disc. Use a buffer control on a separate plate.
-
-
Incubation:
-
Incubate the plates at room temperature for 24-48 hours.
-
-
Data Analysis:
-
Observe the formation of a bacterial swarm migrating towards the this compound-containing disc.
-
Measure the diameter of the swarm as a quantitative measure of the chemotactic response.
-
Transposon Mutagenesis Screen for this compound-Inducible Genes
This protocol outlines a general workflow for identifying genes that are induced by this compound using a transposon carrying a promoterless reporter gene (e.g., lacZ or gusA).
Materials:
-
Agrobacterium tumefaciens recipient strain
-
Suicide plasmid carrying a transposon with a promoterless reporter gene (e.g., a derivative of Tn5)
-
E. coli donor strain for conjugation
-
Selection plates (containing antibiotics for the recipient and the transposon)
-
Screening plates (minimal medium with and without this compound, containing a chromogenic substrate for the reporter gene, e.g., X-gal for lacZ)
Procedure:
-
Transposon Mutagenesis:
-
Perform biparental mating between the E. coli donor and the Agrobacterium recipient.
-
Plate the mating mixture on selection plates to select for Agrobacterium cells that have received the transposon.
-
-
Screening for Inducible Expression:
-
Replica-plate the resulting transposon mutant colonies onto two sets of screening plates: one with this compound and one without.
-
Incubate the plates at 28°C.
-
-
Identification of Positive Clones:
-
Identify colonies that show reporter gene activity (e.g., turn blue on X-gal plates) only in the presence of this compound.
-
-
Identification of the Mutated Gene:
-
Isolate genomic DNA from the positive clones.
-
Use a method such as inverse PCR, arbitrary PCR, or plasmid rescue to amplify the DNA flanking the transposon insertion site.
-
Sequence the amplified DNA and use BLAST to identify the gene that has been disrupted by the transposon.
-
Visualizations of Key Pathways and Workflows
This compound Catabolism Pathway
Caption: The catabolic pathway of this compound in Agrobacterium tumefaciens.
Regulation of vir Gene Expression by Phenolics and this compound
Caption: Simplified signaling pathway for vir gene induction.
Experimental Workflow for a Transposon Mutagenesis Screen
Caption: Workflow for identifying this compound-inducible genes.
Conclusion
This compound plays a central and multifaceted role in the virulence of Agrobacterium tumefaciens. It functions not only as a dedicated nutrient source, providing a competitive advantage within the tumor niche, but also as a key signaling molecule that amplifies the bacterial virulence response. A thorough understanding of the molecular mechanisms underlying this compound metabolism, its regulation, and its influence on virulence is crucial for developing novel strategies to combat crown gall disease and for advancing our knowledge of plant-microbe interactions. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to unraveling the complexities of this fascinating biological system. Further research is warranted to fully elucidate the kinetic parameters of all enzymes in the this compound catabolic pathway and the precise molecular interactions through which this compound enhances vir gene expression.
References
- 1. The A. tumefaciens transcriptional activator OccR causes a bend at a target promoter, which is partially relaxed by a plant tumor metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ti plasmid-encoded this compound and nopaline catabolism in Agrobacterium: specificities of the LysR-type regulators OccR and NocR, and protein-induced DNA bending - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Integrity of the Periplasmic Domain of the VirA Sensor Kinase Is Critical for Optimal Coordination of the Virulence Signal Response in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols Plant Genes [bio.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. Efficient vir gene induction in Agrobacterium tumefaciens requires virA, virG, and vir box from the same Ti plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opine transport genes in the this compound (occ) and nopaline (noc) catabolic regions in Ti plasmids of Agrobacterium tumefa… [ouci.dntb.gov.ua]
- 8. Rapid reaction kinetics of proline dehydrogenase in the multifunctional proline utilization A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutive mutations of the OccR regulatory protein affect DNA bending in response to metabolites released from plant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agrobacterium Virulence Gene Induction | Springer Nature Experiments [experiments.springernature.com]
The Natural Occurrence of Octopine Beyond Crown Galls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While octopine is famously known as a chemical marker synthesized in plant crown gall tumors induced by Agrobacterium tumefaciens, its natural occurrence extends to the animal kingdom, particularly within marine invertebrates. This technical guide provides an in-depth exploration of this compound's presence, metabolic role, and quantification in biological systems outside of crown galls, offering valuable insights for comparative biochemistry, marine biology, and drug discovery.
This compound in Marine Invertebrates: An Analogue to Lactate (B86563)
In many marine invertebrates, especially cephalopods (e.g., octopus, squid) and bivalve mollusks (e.g., scallops), this compound plays a crucial role in anaerobic metabolism, analogous to lactate in vertebrates. During periods of intense muscular activity or hypoxia, when oxygen demand outstrips supply, these organisms utilize the this compound pathway to maintain redox balance and sustain ATP production through glycolysis.
The synthesis of this compound is catalyzed by the cytosolic enzyme this compound Dehydrogenase (ODH). This enzyme facilitates the reductive condensation of pyruvate (B1213749) (the end-product of glycolysis) and arginine to form D-octopine. This reaction serves the critical function of re-oxidizing NADH to NAD+, which is essential for the continuation of glycolysis.[1] Unlike lactate accumulation, which can lead to significant intracellular pH drops, the production of this compound is considered to cause less severe acidosis, allowing for sustained energy production under anaerobic conditions.[1]
The concentration of this compound and the kinetic properties of this compound Dehydrogenase (ODH) vary among species, reflecting different metabolic adaptations.
| Organism/Tissue | Parameter | Value | Reference |
| This compound Concentration | |||
| Sea Scallop (Placopecten magellanicus) - Adductor Muscle (postmortem) | Max. Concentration | ~1% of wet weight | [2] |
| This compound Dehydrogenase (ODH) Kinetics (Forward Reaction) | |||
| Squid (Symplectoteuthis oualaniensis) - Mantle Muscle | Specific Activity | ~110 µmol/min/g wet weight | [3] |
| Km (Pyruvate) | ~2 mM | [3] | |
| Km (Arginine) | ~7 mM | [3] | |
| Km (NADH) | ~0.04 mM | [3] | |
| Octopus (Octopus ornatus) - Mantle Muscle | Specific Activity | >600 µmol/min/g wet weight | [3] |
| Km (Pyruvate) | Similar to squid | [3] | |
| Km (Arginine) | Similar to squid | [3] | |
| Km (NADH) | Similar to squid | [3] | |
| Great Scallop (Pecten maximus) | Km (Pyruvate) | 0.4 mM | [4] |
| Km (Arginine) | 1.1 mM | [4] | |
| Km (NADH) | 0.02 mM | [4] | |
| This compound Dehydrogenase (ODH) Kinetics (Reverse Reaction) | |||
| Squid (Symplectoteuthis oualaniensis) - Mantle Muscle | Km (this compound) | 4.4 mM | [3] |
| Octopus (Octopus ornatus) - Mantle Muscle | Km (this compound) | 0.8 mM | [3] |
This compound Metabolic Pathway
The synthesis of this compound is a terminal step in anaerobic glycolysis in many marine invertebrates. The pathway maintains cellular redox balance, which is crucial for continued energy production in the absence of oxygen.
This compound in Normal Plant Tissues
Interestingly, this compound has also been detected in very low quantities in normal, non-tumorous plant tissues. Studies have identified this compound in tobacco leaf and stem, sunflower stem, and pinto bean leaves.[5][6] The levels are significantly lower than those found in crown gall tumors, often by a factor of over 200.[6] The physiological role of this compound in healthy plant tissue is not well understood and remains an area for further investigation.
| Tissue Type | This compound Presence | Relative Concentration | Reference |
| Normal Tobacco Leaf/Stem | Detected | Low | [5][6] |
| Normal Sunflower Stem | Detected | Low | [5][6] |
| Normal Pinto Bean Leaves | Detected | Low | [5][6] |
| Normal Tobacco Callus | Detected | Low | [5][6] |
| Crown Gall Tumor (Tobacco) | Detected | High (up to 240x normal) | [6] |
Experimental Protocols
Accurate quantification of this compound and the activity of its synthesizing enzyme, ODH, are crucial for research. Below are detailed methodologies for key experimental procedures.
This highly sensitive method is based on the pre-column fluorescent derivatization of this compound with benzoin (B196080), followed by separation and detection using High-Performance Liquid Chromatography (HPLC).[7]
Protocol Steps:
-
Sample Extraction : Homogenize fresh or frozen tissue in ice-cold 0.6 M perchloric acid. Centrifuge to pellet proteins.
-
Neutralization : Carefully transfer the supernatant to a new tube and neutralize with a potassium hydroxide (B78521) (KOH) solution. The resulting potassium perchlorate (B79767) precipitate is removed by centrifugation.
-
Derivatization : Mix an aliquot of the clear supernatant with a derivatization cocktail containing benzoin (in methanol), 2-mercaptoethanol, and NaOH. Incubate in the dark.[7]
-
HPLC Analysis : Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). The fluorescent this compound-benzoin derivative is detected using a fluorescence detector.
-
Quantification : Calculate the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.
This method is suitable for screening and confirming the presence of this compound, particularly after separation by paper electrophoresis. It relies on the reaction of the guanidino group of this compound with phenanthrenequinone (B147406).[8]
-
Sample Preparation & Separation : Prepare a crude tissue extract and apply it to electrophoresis paper. Separate compounds based on charge.
-
Staining : After electrophoresis, dry the paper and spray it evenly with a staining solution (e.g., 0.02% phenanthrenequinone in 95% ethanol), followed by an alcoholic KOH spray (e.g., 10% KOH in 95% ethanol).
-
Visualization : Initially, a UV-fluorescent product is formed.
-
Colorimetric Development : A subsequent heat treatment step (e.g., incubation in an oven) results in the rapid formation of a distinct red-purple pigment where this compound is present.[8]
-
Detection : The presence of this compound is confirmed by the appearance of this colored spot. The method is sensitive to microgram quantities.[8]
This is a continuous spectrophotometric rate determination assay that measures the forward reaction (this compound synthesis) by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[9][10]
-
Reagent Preparation :
-
Assay Buffer : 150 mM Sodium Phosphate Buffer, pH 6.6.
-
Substrate 1 : 60 mM Sodium Pyruvate solution.
-
Substrate 2 : 60 mM L-Arginine solution.
-
Cofactor : 4.2 mM NADH solution prepared fresh in cold assay buffer.
-
Enzyme Extract : Prepare a tissue homogenate in cold assay buffer and clarify by centrifugation. The supernatant is used as the enzyme source.
-
-
Assay Procedure :
-
In a 1 cm path length cuvette, combine the assay buffer, pyruvate solution, L-arginine solution, and NADH solution.
-
Use a blank cuvette containing all reagents except the enzyme extract to zero the spectrophotometer at 340 nm.
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding a small volume of the enzyme extract.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for several minutes.
-
-
Calculation of Activity :
-
Determine the maximum linear rate of absorbance change per minute (ΔA340/min).
-
Calculate enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmole of NADH per minute under the specified conditions.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kenstoreylab.com [kenstoreylab.com]
- 4. Investigation on the kinetic mechanism of this compound dehydrogenase. A regulatory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and quantitation of this compound in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and Quantitation of this compound in Normal Plant Tissue and in Crown Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of this compound by pre-column fluorescence derivatization using benzoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of opines by colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound Dehydrogenase (ODH) Activity Assay Kit - Profacgen [profacgen.com]
The Octopine Degradation Pathway in Agrobacterium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the octopine degradation pathway in Agrobacterium tumefaciens. The catabolism of this compound, an opine produced by crown gall tumors, serves as a crucial nutrient source for the bacterium and is a key factor in the molecular ecology of this plant pathogen. This document details the metabolic cascade, the genetic organization and regulation of the catabolic genes, and provides experimental protocols for the study of this pathway.
The Metabolic Pathway: From this compound to Glutamate
The degradation of this compound by Agrobacterium is a multi-step enzymatic process that ultimately converts this compound into glutamate, a central metabolite. This pathway allows the bacterium to utilize this compound as a source of carbon, nitrogen, and energy.[1][2] The key enzymatic steps are outlined below.
Step 1: Cleavage of this compound
The initial step in this compound catabolism is the oxidative cleavage of this compound into L-arginine and pyruvate. This reaction is catalyzed by the enzyme This compound oxidase .[2][3]
-
Enzyme: this compound oxidase
-
Genes: ooxA, ooxB[2]
-
Reaction: this compound + H₂O + Acceptor → L-Arginine + Pyruvate + Reduced Acceptor
Step 2: Hydrolysis of Arginine
The L-arginine produced in the first step is then hydrolyzed to L-ornithine and urea (B33335) by the enzyme arginase .[1][2]
-
Enzyme: Arginase
-
Gene: arcA[2]
-
Reaction: L-Arginine + H₂O → L-Ornithine + Urea
Step 3: Cyclization and Deamination of Ornithine
L-ornithine is subsequently converted to L-proline through a cyclization and deamination reaction catalyzed by ornithine cyclodeaminase .[1][2]
-
Enzyme: Ornithine cyclodeaminase (also known as ornithine cyclase)
-
Genes: ocd or arcB[2]
-
Reaction: L-Ornithine → L-Proline + NH₃
Step 4: Oxidation of Proline
Finally, L-proline is oxidized to L-glutamate by the enzyme proline dehydrogenase .[1][2]
-
Enzyme: Proline dehydrogenase
-
Gene: putA[1]
-
Reaction: L-Proline + Acceptor + 2H₂O → L-Glutamate + Reduced Acceptor
Metabolic Pathway Diagram
Caption: The metabolic cascade of this compound degradation in Agrobacterium.
Genetic Organization and Regulation
The genes encoding the enzymes for this compound catabolism are organized into several operons, and their expression is tightly regulated. Some of these genes are located on the tumor-inducing (Ti) plasmid, while others are found on a conjugal genetic element.[2]
The occ operon , located on the Ti plasmid, includes the genes for this compound transport (occQ, occM, occP, occJ) and the this compound oxidase genes (ooxA, ooxB).[4] The expression of the occ operon is positively regulated by the LysR-type transcriptional regulator OccR in the presence of this compound.[5] OccR binds to a specific operator sequence in the promoter region of the occ operon.[1] In the absence of this compound, OccR acts as a repressor of its own transcription.[5]
The genes for the subsequent steps of the pathway, arcA (arginase), arcB (ornithine cyclodeaminase), and putA (proline dehydrogenase), are located on a conjugal genetic element.[2] The arcAB operon is inducible by arginine, and the putA gene is inducible by proline.[2] This hierarchical regulation ensures that the enzymes for the downstream pathway are only synthesized when their respective substrates are available. There is also evidence for a common repressor system that coordinates the expression of the this compound degradation (uad) and Ti plasmid transfer (tra) genes.[6][7]
Regulatory Network Diagram
Caption: Regulatory network of this compound degradation genes in Agrobacterium.
Quantitative Data
Quantitative analysis of the this compound degradation pathway provides crucial insights into its efficiency and regulation. The following tables summarize the available quantitative data for the key enzymes and gene expression.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Gene(s) | Substrate | K_m | V_max | k_cat | Source |
| This compound Oxidase | ooxA, ooxB | This compound | 1 mM | Not Reported | Not Reported | [3] |
| Arginase | arcA | L-Arginine | Not Reported | Not Reported | Not Reported | |
| Ornithine Cyclodeaminase | ocd/arcB | L-Ornithine | Not Reported | Not Reported | Not Reported | |
| Proline Dehydrogenase | putA | L-Proline | Not Reported | Not Reported | Not Reported |
Table 2: Gene Expression Data
| Gene/Operon | Inducer | Fold Induction | Experimental System | Source |
| occ operon | This compound | Not Quantified | A. tumefaciens | [2][5] |
| arcAB operon | Arginine | Not Quantified | A. tumefaciens | [2] |
| putA gene | Proline | Not Quantified | A. tumefaciens | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound degradation pathway in Agrobacterium.
Enzyme Activity Assays
4.1.1. Arginase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
Principle: Arginase catalyzes the hydrolysis of arginine to ornithine and urea. The urea produced is then detected colorimetrically.
Materials:
-
Arginase Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrate Solution (L-arginine)
-
Urea detection reagent (e.g., containing o-phthalaldehyde)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates of Agrobacterium grown under inducing and non-inducing conditions.
-
Reaction Setup: In a 96-well plate, add the cell lysate to the Arginase Assay Buffer.
-
Initiate Reaction: Add the Substrate Solution to start the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding an acidic solution.
-
Urea Detection: Add the urea detection reagent and incubate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the arginase activity based on a urea standard curve.
4.1.2. Proline Dehydrogenase Activity Assay
This protocol is based on the reduction of an artificial electron acceptor.
Principle: Proline dehydrogenase oxidizes proline to pyrroline-5-carboxylate, and the electrons are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Materials:
-
Proline Dehydrogenase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Substrate Solution (L-proline)
-
Electron Acceptor Solution (DCPIP)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell lysates or mitochondrial fractions from Agrobacterium.
-
Reaction Mixture: In a cuvette, combine the Assay Buffer, cell extract, and the Electron Acceptor Solution.
-
Baseline Measurement: Measure the initial absorbance at 600 nm.
-
Initiate Reaction: Add the Substrate Solution to start the reaction.
-
Kinetic Measurement: Monitor the decrease in absorbance at 600 nm over time.
-
Calculation: Calculate the enzyme activity based on the rate of DCPIP reduction, using its molar extinction coefficient.
Gene Expression Analysis
4.2.1. β-Glucuronidase (GUS) Reporter Assay
This is a common method to study promoter activity by creating transcriptional fusions.
Principle: The promoter of a gene of interest is fused to the coding sequence of the uidA gene (encoding GUS). The expression of GUS is then quantified by the enzymatic conversion of a substrate into a colored or fluorescent product.
Materials:
-
Agrobacterium strain carrying the promoter-GUS fusion construct.
-
GUS extraction buffer
-
Substrate: 4-methylumbelliferyl β-D-glucuronide (MUG) for fluorometric assay or X-Gluc for histochemical staining.
-
Fluorometer or microscope.
Procedure (Fluorometric Assay):
-
Cell Culture: Grow the Agrobacterium strain under inducing (with this compound) and non-inducing conditions.
-
Cell Lysis: Harvest and lyse the bacterial cells to release the GUS enzyme.
-
Enzyme Reaction: Add the cell lysate to the GUS extraction buffer containing MUG. Incubate at 37°C.
-
Stop Reaction: Stop the reaction at different time points by adding a high pH stop buffer.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
Data Analysis: Normalize the fluorescence to the protein concentration of the cell lysate and the incubation time to determine GUS activity.
Protein-DNA Interaction Analysis
4.3.1. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of a protein to a specific DNA fragment.
Principle: A DNA fragment containing the putative protein binding site is radioactively or fluorescently labeled. When incubated with a protein that binds to it, the mobility of the DNA-protein complex through a non-denaturing polyacrylamide gel is retarded compared to the free DNA probe.
Materials:
-
Purified OccR protein.
-
Labeled DNA probe containing the occ operon promoter region.
-
Binding buffer (containing non-specific competitor DNA like poly(dI-dC)).
-
Non-denaturing polyacrylamide gel.
-
Electrophoresis apparatus.
-
Autoradiography film or fluorescence imager.
Procedure:
-
Binding Reaction: Incubate the labeled DNA probe with varying concentrations of the purified OccR protein in the binding buffer. Include reactions with and without this compound.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at a constant voltage.
-
Detection: Dry the gel and expose it to autoradiography film or scan it using a fluorescence imager to visualize the DNA bands.
-
Analysis: The appearance of a slower-migrating band in the presence of the protein indicates a DNA-protein complex. The intensity of this band can be used to estimate the binding affinity.
Experimental Workflow Diagram
Caption: A generalized workflow for studying the this compound degradation pathway.
Conclusion
The degradation of this compound in Agrobacterium tumefaciens is a well-coordinated metabolic and regulatory process that highlights the bacterium's adaptation to its parasitic lifestyle. The pathway efficiently converts the plant-derived opine into central metabolites, and its expression is tightly controlled to respond to the availability of this compound and its breakdown products. While the key components of this pathway have been identified, further research is needed to fully elucidate the kinetic parameters of all the enzymes involved and to obtain a more quantitative understanding of the regulatory network. The experimental protocols provided in this guide offer a robust framework for future investigations into this fascinating aspect of Agrobacterium biology, which may have implications for the development of novel antimicrobial strategies or the optimization of Agrobacterium-mediated plant biotechnology.
References
- 1. The A. tumefaciens transcriptional activator OccR causes a bend at a target promoter, which is partially relaxed by a plant tumor metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ornithine cyclodeaminase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Transcription of the this compound catabolism operon of the Agrobacterium tumor-inducing plasmid pTiA6 is activated by a LysR-type regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ornithine cyclodeaminase: structure, mechanism of action, and implications for the mu-crystallin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Ornithine cyclodeaminase from Ti plasmid C58: DNA sequence, enzyme properties and regulation of activity by arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of Octopine Catabolism Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant-microbe interactions, the ability of Agrobacterium tumefaciens to utilize specific compounds produced by the crown gall tumors it induces is a key survival strategy. Among these compounds are opines, such as octopine, which serve as a crucial source of carbon and nitrogen for the bacterium. The catabolism of this compound is a tightly regulated process, primarily controlled by the LysR-type transcriptional regulator, OccR. This technical guide provides an in-depth exploration of the molecular mechanisms governing the regulation of this compound catabolism genes, with a focus on quantitative data, detailed experimental protocols, and visual representations of the regulatory pathways.
The this compound Catabolism (occ) Operon
The genes responsible for the uptake and breakdown of this compound are organized into the occ operon on the Ti plasmid of Agrobacterium tumefaciens.[1][2] This operon includes genes encoding an this compound transport system and the enzymes required for its catabolism.
The initial steps of this compound utilization involve its transport into the bacterial cell, a process mediated by a binding protein-dependent transport system encoded by the occQ, occM, occP, and occJ genes.[3][4] Once inside the cell, this compound is catabolized by this compound oxidase, an enzyme complex that converts this compound into arginine and pyruvate.[5] The genes ooxA and ooxB encode the subunits of this oxidase.[5] Further breakdown of arginine is carried out by arginase (arcA) and ornithine cyclodeaminase (ocd or arcB), leading to the production of proline, which can then be converted to glutamate (B1630785) by proline dehydrogenase (putA).[2][5] The genetic map of the this compound catabolic operon reveals a cluster of genes including those for uptake (occQMPJ), oxidative hydrolysis (ooxBCAD), and further metabolism (ocd).[6]
The Central Regulator: OccR
The key to the regulation of the occ operon is the transcriptional regulator OccR, a member of the LysR family of proteins.[1] The occR gene is located divergently from the occQ gene, and the intergenic region serves as the binding site for OccR, controlling the expression of both.[1]
OccR functions as both a positive and negative regulator. In the absence of this compound, OccR binds to its operator site and represses its own transcription from the occR promoter.[1] In the presence of this compound, OccR undergoes a conformational change that allows it to activate the transcription of the occQ operon, leading to the synthesis of the proteins required for this compound catabolism.[1]
Mechanism of Regulation: DNA Bending and Ligand-Induced Relaxation
A fascinating aspect of OccR-mediated regulation is its reliance on DNA bending. OccR binds to its operator region and induces a significant bend in the DNA. This bent conformation is associated with the repression of the occQ promoter. The binding of the inducer molecule, this compound, triggers a conformational change in the OccR protein, which in turn leads to a relaxation of the DNA bend. This structural alteration in the DNA is thought to facilitate the binding of RNA polymerase to the occQ promoter, thereby initiating transcription of the catabolic genes.
Quantitative Data
A thorough understanding of the regulatory network requires quantitative analysis of the molecular interactions and gene expression dynamics.
Enzyme Kinetics
The primary enzyme in this compound breakdown is this compound oxidase. Kinetic studies have been performed on this and related opine oxidases.
| Enzyme | Substrate | Km (mM) | Reference |
| This compound Oxidase | This compound | 1 | [7][8] |
| Nopaline (B31955) Oxidase | Nopaline | 1.1 | [7][8] |
| Nopaline Oxidase | This compound | ~1.1 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the regulation of this compound catabolism genes.
Electrophoretic Mobility Shift Assay (EMSA) for OccR-DNA Binding
This protocol is designed to qualitatively and quantitatively assess the binding of OccR to its DNA operator.
Materials:
-
Purified recombinant OccR protein
-
IRDye® 700-labeled DNA probe containing the occR-occQ intergenic region
-
10X EMSA Binding Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT
-
Poly-d(I-C) (non-specific competitor DNA)
-
10X Orange Loading Dye
-
5% native polyacrylamide gel in 0.5X TBE buffer
-
0.5X TBE buffer (45 mM Tris-borate, 1 mM EDTA)
Procedure:
-
Prepare Binding Reactions: In a final volume of 20 µL, combine the following on ice:
-
2 µL 10X EMSA Binding Buffer
-
1 µL IRDye® 700-labeled DNA probe (final concentration ~0.1 nM)
-
1 µL Poly-d(I-C) (final concentration 50 ng/µL)
-
Varying amounts of purified OccR protein
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes.
-
Loading and Electrophoresis: Add 2 µL of 10X Orange Loading Dye to each reaction. Load the samples onto a pre-run 5% native polyacrylamide gel. Run the gel at 100-150V in 0.5X TBE buffer until the dye front has migrated approximately two-thirds of the way down the gel.
-
Imaging: Scan the gel using an infrared imaging system (e.g., LI-COR Odyssey). The free probe will migrate faster, while the OccR-DNA complex will be retarded, resulting in a band with slower mobility.
DNase I Footprinting of OccR
This technique is used to precisely map the binding site of OccR on the DNA.
Materials:
-
Purified recombinant OccR protein
-
DNA probe of the occR-occQ intergenic region, uniquely end-labeled with 32P
-
DNase I Footprinting Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
DNase I (diluted freshly in DNase I Dilution Buffer: 10 mM Tris-HCl pH 8.0, 10 mM CaCl2, 10 mM MgCl2)
-
Stop Solution: 0.6 M Ammonium Acetate, 20 mM EDTA, 1% SDS
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol
-
Sequencing Gel (6-8% denaturing polyacrylamide)
Procedure:
-
Binding Reaction: In a microfuge tube, mix:
-
32P-end-labeled DNA probe (~10,000-20,000 cpm)
-
Varying concentrations of purified OccR protein
-
DNase I Footprinting Buffer to a final volume of 50 µL
-
-
Incubation: Incubate at room temperature for 20 minutes to allow binding to reach equilibrium.
-
DNase I Digestion: Add an appropriate amount of freshly diluted DNase I to each reaction. The optimal concentration needs to be determined empirically to achieve partial digestion. Incubate for exactly 1-2 minutes at room temperature.
-
Termination: Stop the reaction by adding 100 µL of Stop Solution.
-
Purification: Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol. Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and resuspend in sequencing loading buffer.
-
Analysis: Denature the samples by heating and load them onto a sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment. The region where OccR binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments.[9][10][11][12]
Purification of Recombinant OccR Protein
This protocol describes the purification of His-tagged OccR from E. coli.
Materials:
-
E. coli strain (e.g., BL21(DE3)) harboring an expression plasmid for His-tagged OccR
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH2PO4 (pH 8.0), 300 mM NaCl, 10 mM imidazole
-
Wash Buffer: 50 mM NaH2PO4 (pH 8.0), 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM NaH2PO4 (pH 8.0), 300 mM NaCl, 250 mM imidazole
-
Ni-NTA Agarose (B213101) resin
Procedure:
-
Expression: Grow the E. coli culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and continue to grow for 3-4 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Add the clarified lysate to a column containing Ni-NTA agarose resin pre-equilibrated with Lysis Buffer. Allow the lysate to bind to the resin.
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged OccR protein with Elution Buffer.
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Signaling Pathways and Experimental Workflows
Visualizing the complex regulatory networks and experimental procedures is crucial for a comprehensive understanding.
Caption: Regulatory pathway of this compound catabolism genes by OccR.
Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).
Caption: Experimental workflow for DNase I Footprinting.
References
- 1. Transcription of the this compound catabolism operon of the Agrobacterium tumor-inducing plasmid pTiA6 is activated by a LysR-type regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Agrobacterium tumefaciens genes that direct the complete catabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opine transport genes in the this compound (occ) and nopaline (noc) catabolic regions in Ti plasmids of Agrobacterium tumefa… [ouci.dntb.gov.ua]
- 4. Opine transport genes in the this compound (occ) and nopaline (noc) catabolic regions in Ti plasmids of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation and locations of Agrobacterium tumefaciens genes required for complete catabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by this compound Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and nopaline oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and nopaline oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization | Semantic Scholar [semanticscholar.org]
- 9. DNase I footprinting [gene.mie-u.ac.jp]
- 10. med.upenn.edu [med.upenn.edu]
- 11. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 12. DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Octopine Extraction from Tobacco Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octopine, a derivative of arginine and pyruvic acid, is an opine that is synthesized in plant cells, particularly tobacco, after transformation by Agrobacterium tumefaciens. The presence of this compound is a key indicator of successful T-DNA transfer from the bacterium to the plant genome, making its detection and quantification crucial for studies in plant pathology, genetic engineering, and for understanding the molecular mechanisms of crown gall disease. These application notes provide detailed protocols for the extraction, detection, and quantification of this compound from tobacco plant tissues.
Overview of the Process
The extraction and analysis of this compound from tobacco plant material involves several key stages:
-
Sample Preparation: Collection and homogenization of tobacco tissue, typically crown gall tumors, where this compound concentrations are highest.[1][2]
-
Extraction: Liberation of opines from the plant cells using an appropriate extraction buffer.
-
Purification: Removal of interfering substances from the crude extract.
-
Detection and Quantification: Analysis of the purified extract to identify and measure the amount of this compound present, commonly performed using paper electrophoresis followed by a colorimetric assay.[3]
Signaling Pathway of this compound Synthesis in Tobacco
The synthesis of this compound in tobacco is a direct result of the genetic transformation of the plant cell by Agrobacterium tumefaciens. The process is initiated by the transfer of a specific segment of the bacterial Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant cell's nucleus, where it integrates into the host genome.[4][5][6] The T-DNA carries the gene for this compound synthase (ocs), which catalyzes the reductive condensation of pyruvate (B1213749) and arginine to form this compound.
References
- 1. Detection and Quantitation of this compound in Normal Plant Tissue and in Crown Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and quantitation of this compound in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of opines by colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathways of DNA Transfer to Plants from Agrobacterium tumefaciens and Related Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
Quantification of Octopine in Plant Tissues Using High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octopine, a derivative of arginine and pyruvate, is an opine that is notably produced in plant tissues infected with certain strains of Agrobacterium tumefaciens, the causative agent of crown gall disease. Its presence and concentration are key indicators of infection and can be of significant interest in plant pathology, genetic engineering, and metabolic research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the precise and accurate quantification of this compound in complex plant matrices. This document provides detailed protocols for the extraction and quantification of this compound from plant tissues using both HPLC with UV detection and a more sensitive method involving pre-column derivatization with fluorescence detection, as well as an advanced UHPLC-MS/MS method.
Physicochemical Properties of this compound
A fundamental understanding of this compound's properties is crucial for its effective extraction and analysis.
| Property | Value |
| Molecular Formula | C₉H₁₈N₄O₄ |
| Molecular Weight | 246.26 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
| Stability | Stable under standard laboratory conditions |
| UV Absorbance | Lacks a strong native chromophore for direct, sensitive UV detection |
Experimental Protocols
Sample Preparation and Extraction
This protocol outlines the extraction of this compound from plant tissues, a critical step for obtaining accurate quantitative results.
Materials and Equipment:
-
Plant tissue (e.g., leaves, stems, crown gall tumors)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
80% Methanol (HPLC grade)
-
Centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Refrigerated centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Collection and Freezing: Immediately flash-freeze the collected plant tissue in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100-200 mg of the frozen powder into a centrifuge tube.
-
Add 1 mL of ice-cold 80% methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on a shaker at 4°C for at least 1 hour in the dark to ensure thorough extraction.
-
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. The sample is now ready for analysis.
HPLC-UV Method (Direct Detection)
This method is suitable for routine analysis where high sensitivity is not a primary requirement.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30-95% B; 17-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
Calibration Curve:
Prepare a series of this compound standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the initial mobile phase composition. Inject each standard and plot the peak area against the concentration to generate a calibration curve.
High-Sensitivity HPLC-Fluorescence Method (Pre-column Derivatization)
For enhanced sensitivity, pre-column derivatization of this compound with benzoin (B196080) allows for highly sensitive fluorescence detection.[1] This method is ideal for detecting low concentrations of this compound.
Derivatization Reagents:
-
Benzoin solution (e.g., 0.1% in methanol)
-
2-Mercaptoethanol
-
Potassium hydroxide (B78521) solution (e.g., 1 M)
Derivatization Protocol:
-
To 100 µL of the plant extract or standard solution in a microcentrifuge tube, add 100 µL of benzoin solution.
-
Add 50 µL of 2-mercaptoethanol.
-
Add 50 µL of 1 M potassium hydroxide to initiate the reaction.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, Fluorescence detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of the this compound-benzoin derivative |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Fluorescence Detection | Excitation: 325 nm, Emission: 435 nm |
UHPLC-MS/MS Method for High Specificity and Sensitivity
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) provides the highest level of specificity and sensitivity for this compound quantification. A UHPLC-ESI-QTOF-MS method has been successfully developed for the analysis of various opines, including this compound.[2]
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| UHPLC System | Binary pump, autosampler, column oven |
| Mass Spectrometer | Triple Quadrupole or Q-TOF with ESI source |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.4% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.4% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (Q1): m/z 247.1; Product ion (Q3): specific fragment ions |
Data Presentation
The following table summarizes representative quantitative data for this compound levels in different plant tissues.
| Plant Species | Tissue Type | This compound Concentration (µg/g fresh weight) | Reference |
| Tobacco (Nicotiana tabacum) | Normal Leaf | < 1 | [3][4] |
| Tobacco (Nicotiana tabacum) | Crown Gall Tumor | 10 - 240 | [3][4] |
| Sunflower (Helianthus annuus) | Normal Stem | < 1 | [3][4] |
| Sunflower (Helianthus annuus) | Crown Gall Tumor | 5 - 150 | [3][4] |
| Grapevine (Vitis vinifera) | Crown Gall Tumor | Can be significantly higher than in biotype 1 tumors | [5] |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plant tissues.
Signaling Pathway (Biosynthesis of this compound)
References
- 1. Determination of this compound by pre-column fluorescence derivatization using benzoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection and quantitation of this compound in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and Quantitation of this compound in Normal Plant Tissue and in Crown Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpipz.mpg.de [mpipz.mpg.de]
Application Notes and Protocols for Enzymatic Assay of Octopine Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octopine synthase (OCS) is an enzyme encoded by the T-DNA of the Ti plasmid from Agrobacterium tumefaciens. It plays a crucial role in the biosynthesis of opines, which are unique amino acid derivatives produced in plant crown gall tumors. These opines serve as a source of carbon and nitrogen for the infecting bacteria. The enzymatic activity of this compound synthase is a key indicator of T-DNA expression in transformed plant cells and is of significant interest in plant biotechnology and pathology. Furthermore, understanding the kinetics and inhibition of this enzyme can be relevant in the development of strategies to control crown gall disease.
This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound synthase. The assay is based on the reductive condensation of L-arginine and pyruvate (B1213749), which is coupled to the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH).
Principle of the Assay
This compound synthase catalyzes the following reversible reaction:
L-Arginine + Pyruvate + NADH + H⁺ ⇌ this compound + NAD⁺ + H₂O
The activity of the enzyme is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. The rate of NADH oxidation is directly proportional to the this compound synthase activity under saturating substrate conditions.
Materials and Reagents
-
Enzyme Source: Purified this compound synthase or crude protein extract from transformed plant tissue.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
L-Arginine Stock Solution: 100 mM in deionized water
-
Sodium Pyruvate Stock Solution: 100 mM in deionized water
-
NADH Stock Solution: 10 mM in 10 mM Tris-HCl, pH 7.5 (prepare fresh and keep on ice, protected from light)
-
Spectrophotometer: Capable of measuring absorbance at 340 nm with temperature control.
-
Cuvettes: UV-transparent, 1 cm path length.
-
Pipettes: Calibrated micropipettes.
-
Deionized Water: High-purity.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (100 mM Tris-HCl, pH 7.5):
-
Dissolve 12.11 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 7.5 with concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solutions (100 mM):
-
L-Arginine: Dissolve 1.74 g of L-arginine in 100 mL of deionized water.
-
Sodium Pyruvate: Dissolve 1.10 g of sodium pyruvate in 100 mL of deionized water.
-
Store in aliquots at -20°C.
-
-
NADH Stock Solution (10 mM):
-
Dissolve 7.09 mg of NADH (disodium salt) in 1 mL of 10 mM Tris-HCl, pH 7.5.
-
Prepare this solution fresh on the day of the experiment and keep it on ice and protected from light.
-
Enzyme Preparation
-
Purified Enzyme: Dilute the purified this compound synthase in Assay Buffer to a concentration that results in a linear rate of absorbance change over a few minutes.
-
Crude Extract: Homogenize plant tissue in an appropriate extraction buffer (e.g., Assay Buffer with protease inhibitors). Centrifuge to pellet cell debris and use the supernatant for the assay. A desalting step may be necessary to remove endogenous substrates.
Assay Procedure
-
Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 30°C).
-
Prepare a reaction mixture in a 1 mL cuvette by adding the following components in the specified order:
-
850 µL of Assay Buffer (100 mM Tris-HCl, pH 7.5)
-
50 µL of L-Arginine stock solution (final concentration: 5 mM)
-
50 µL of Sodium Pyruvate stock solution (final concentration: 5 mM)
-
20 µL of NADH stock solution (final concentration: 0.2 mM)
-
-
Mix the contents of the cuvette by gently inverting it.
-
Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm to establish a stable baseline.
-
Initiate the reaction by adding 30 µL of the enzyme solution to the cuvette.
-
Quickly mix the contents by gently inverting the cuvette and immediately start recording the absorbance at 340 nm for 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
A control reaction should be performed by adding 30 µL of the enzyme dilution buffer or a heat-inactivated enzyme sample instead of the active enzyme.
Data Presentation
Table 1: Summary of Reaction Conditions and Kinetic Parameters
| Parameter | Value |
| Wavelength | 340 nm |
| Temperature | 25°C |
| pH | 7.5 |
| Final Volume | 1 mL |
| L-Arginine Concentration | 5 mM |
| Sodium Pyruvate Concentration | 5 mM |
| NADH Concentration | 0.2 mM |
| Molar Extinction Coefficient of NADH | 6220 M⁻¹cm⁻¹ at 340 nm |
Data Analysis
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Subtract the rate of the control reaction (background NADH oxidation) from the rate of the enzyme-catalyzed reaction.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000 * V_total / V_enzyme
Where:
-
ΔA₃₄₀/min = The change in absorbance at 340 nm per minute.
-
ε = Molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
l = Path length of the cuvette (typically 1 cm).
-
1000 = Conversion factor from mol to µmol.
-
V_total = Total reaction volume (in mL).
-
V_enzyme = Volume of enzyme solution added (in mL).
-
-
Specific Activity: To determine the specific activity, divide the calculated activity by the protein concentration of the enzyme sample (in mg/mL). The specific activity is expressed as µmol/min/mg of protein.
Visualizations
Enzymatic Reaction Pathway
Caption: The enzymatic reaction catalyzed by this compound Synthase.
Experimental Workflow
Caption: The experimental workflow for the this compound synthase assay.
Application Notes & Protocols: The Octopine Synthase (ocs) Gene as a Reporter System for Plant Transformation
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Octopine Synthase (ocs) Reporter System
Reporter genes are indispensable tools in molecular biology and biotechnology, providing a readily measurable signal to indicate the successful transfer and expression of a gene of interest into an organism.[1][2][3][4] In plant transformation, reporters are crucial for identifying transgenic tissues and optimizing transformation protocols. While fluorescent proteins (GFP, RFP) and enzymes like β-glucuronidase (GUS) are widely used, the this compound synthase (ocs) gene offers a historically significant and effective alternative.
The ocs gene originates from the T-DNA (transferred DNA) region of the Ti plasmid found in the soil bacterium Agrobacterium tumefaciens.[5] In nature, Agrobacterium transfers this T-DNA into the plant genome, causing crown gall disease.[6] The transferred genes, including ocs, co-opt the plant's cellular machinery to produce unique amino acid derivatives called opines (in this case, this compound).[6][7] this compound is synthesized by the OCS enzyme via the reductive condensation of arginine and pyruvate.[8] This compound is then utilized by the bacteria as a specific source of carbon and nitrogen.
The principle of the ocs reporter system is straightforward: if a plant cell has been successfully transformed with a vector containing the ocs gene, it will gain the ability to synthesize this compound. The presence of this compound in plant tissue extracts, which is normally absent or present at very low levels, serves as a direct marker of transgene expression.[9][10]
Advantages and Disadvantages of the ocs Reporter System
The choice of a reporter gene depends on the specific experimental goals, the plant species, and available resources. The ocs system has a distinct set of strengths and weaknesses compared to other common reporters.
| Feature | Advantages | Disadvantages |
| Assay Type | Non-radioactive biochemical assay. | Requires tissue extraction and subsequent analysis (e.g., electrophoresis), making it more laborious than in-vivo imaging of fluorescent proteins.[11] |
| Substrate | The substrates (arginine, pyruvate) are endogenous to the plant cell, eliminating the need to supply an external, often costly, substrate like luciferin (B1168401) or X-Gluc.[11] | The presence of endogenous arginine and related guanidino compounds can sometimes create background noise in the assay.[6][9] |
| Sensitivity | The assay is sensitive, capable of detecting microgram quantities of this compound.[12] | Less sensitive than luciferase-based assays, which have an extremely high signal-to-noise ratio.[13] |
| Tissue Effects | The assay requires tissue homogenization, so it is destructive. However, only a small amount of tissue is needed, allowing the bulk of the plantlet to be preserved. | Cannot be used for real-time, non-invasive imaging of living cells or whole organisms in the same way as fluorescent proteins. |
| Quantification | Can be semi-quantitative based on spot intensity on electrophoretograms or fully quantitative using methods like HPLC. | Quantification is less direct than measuring fluorescence or luminescence with a plate reader or imaging system. |
| Background | Wild-type plant tissues generally have very low to undetectable levels of this compound, providing a clear background for the assay.[9] | Some studies have reported the presence of opine-like compounds in untransformed plant tissues, which necessitates the use of proper controls.[6] |
Experimental Workflow and Methodologies
The process of using the ocs gene as a reporter involves several key stages, from vector design to the final detection of this compound in transgenic plant tissues.
Diagram: Experimental Workflow for the ocs Reporter System
Caption: A flowchart detailing the major steps for using the this compound synthase (ocs) gene as a reporter in plant transformation.
This protocol outlines the creation of a reporter gene cassette where the ocs coding sequence is driven by a constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, and terminated by a standard polyadenylation signal like the nopaline (B31955) synthase (nos) terminator.
-
Obtain Components:
-
Promoter: CaMV 35S promoter sequence. This is a strong, constitutive promoter widely used in plants.[14]
-
Reporter Gene: The coding sequence (CDS) for this compound synthase (ocs).
-
Terminator: The nos terminator sequence to ensure proper termination and polyadenylation of the mRNA transcript.[15]
-
Backbone Vector: A plant binary vector suitable for Agrobacterium-mediated transformation (e.g., a pPZP or pCAMBIA series vector).
-
-
Assembly using Molecular Cloning:
-
Use restriction enzymes or a seamless cloning method (e.g., Gibson Assembly, Gateway Cloning) to assemble the components in the correct order: Promoter → ocs CDS → Terminator .
-
Ligate this assembled cassette into the T-DNA region of the plant binary vector. Ensure it is positioned between the Left Border (LB) and Right Border (RB) sequences.
-
The vector should also contain a plant-selectable marker gene (e.g., nptII for kanamycin (B1662678) resistance or hptII for hygromycin resistance) to allow for the selection of transformed cells.
-
-
Verification:
-
Transform the final plasmid into a competent E. coli strain for amplification.
-
Isolate the plasmid DNA and verify the integrity and orientation of the inserted cassette via restriction digest analysis and Sanger sequencing.
-
-
Vector Transfer to Agrobacterium:
-
Introduce the verified binary vector into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404, GV3101) using electroporation or the freeze-thaw method.
-
Select for transformed Agrobacterium colonies on LB agar (B569324) plates containing appropriate antibiotics for both the binary vector and the bacterial strain.
-
-
Plant Material Preparation:
-
Prepare sterile plant explants (e.g., leaf discs, cotyledons, or callus) from the target plant species. The choice of explant is species-dependent.
-
-
Infection and Co-cultivation:
-
Grow a liquid culture of the transformed Agrobacterium to the mid-log phase.
-
Pellet the bacteria by centrifugation and resuspend them in a liquid plant culture medium (e.g., MS medium) to a specified optical density (e.g., OD₆₀₀ = 0.5-0.8).
-
Immerse the plant explants in the bacterial suspension for a set period (e.g., 10-30 minutes).
-
Blot the explants dry on sterile filter paper and place them on a co-cultivation medium.
-
Incubate in the dark for 2-3 days to allow for T-DNA transfer.
-
-
Selection and Regeneration:
-
Transfer the explants to a selection medium containing the appropriate antibiotic (e.g., kanamycin) to inhibit the growth of non-transformed plant cells and a bacteriostatic agent (e.g., cefotaxime, carbenicillin) to eliminate the Agrobacterium.
-
Subculture the explants onto fresh selection medium every 2-3 weeks.
-
Over several weeks, transformed cells will proliferate and differentiate, eventually forming shoots.
-
Excise the regenerated shoots and transfer them to a rooting medium to develop into whole plantlets.
-
This biochemical assay is used to detect the presence of this compound in the putative transgenic plant tissues.
-
Tissue Extraction:
-
Excise a small piece of tissue (e.g., a leaf disc, ~50-100 mg) from a regenerated plantlet. Use tissue from an untransformed wild-type plant as a negative control.
-
Place the tissue in a microcentrifuge tube and homogenize it in 100-200 µL of acidic extraction buffer (e.g., 0.1 M HCl) using a micro-pestle.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. This is the plant extract.
-
-
Paper Electrophoresis:
-
Spot 5-10 µL of the plant extract onto the origin line of a sheet of chromatography paper (e.g., Whatman 3MM). Also spot an this compound standard and an arginine standard.
-
Wet the paper with electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, pH 1.8), ensuring the origin line remains dry.
-
Place the paper in a high-voltage paper electrophoresis apparatus and run at a constant voltage (e.g., 400 V) for a specified time (e.g., 1-2 hours), or until the marker dyes have separated sufficiently. This compound, being positively charged at this pH, will migrate towards the cathode.
-
-
Staining and Visualization:
-
After the run, remove the paper and dry it completely in a fume hood or oven.
-
Spray the dried paper with a phenanthrenequinone (B147406) reagent.[12] This reagent specifically reacts with monosubstituted guanidines like this compound and arginine.
-
Allow the paper to dry briefly, then examine it under long-wave UV light (365 nm). This compound and arginine will appear as bright, yellowish-green fluorescent spots.
-
For a colorimetric confirmation, heat the paper at 60°C for 10-20 minutes. The spots will turn a red-purple color, which is visible under normal light.[12]
-
-
Data Interpretation:
-
The presence of a spot in the lane of the putative transgenic plant extract that co-migrates with the this compound standard (and is absent or significantly fainter in the wild-type control) confirms the expression of the ocs reporter gene.
-
Diagram: Mechanism of this compound Synthesis in Transformed Plant Cells
References
- 1. Reporter gene systems for the identification and characterization of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of reporter genes to study the activity of promoters in ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the reporter genes and reporter mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. croplibrary.com [croplibrary.com]
- 5. This compound synthase mRNA isolated from sunflower crown gall callus is homologous to the Ti plasmid of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opine Synthesis in Wild-Type Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by this compound Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Quantitation of this compound in Normal Plant Tissue and in Crown Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. A reporter for noninvasively monitoring gene expression and plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of opines by colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Choose the Right Reporter Gene | VectorBuilder [en.vectorbuilder.com]
- 14. Comparison of cauliflower mosaic virus 35S and nopaline synthase promoters in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nopaline synthase terminator: Topics by Science.gov [science.gov]
Application Notes and Protocols for the Colorimetric Detection of Octopine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octopine, a derivative of arginine and pyruvate, is an opine that is notably produced in plant crown galls induced by Agrobacterium tumefaciens. Its detection and quantification are crucial for studies in plant pathology, genetic engineering, and potentially in drug development contexts where enzymatic pathways involving arginine derivatives are of interest. This document provides a detailed protocol for the colorimetric detection of this compound, leveraging the Sakaguchi reaction, which is specific for the guanidinium (B1211019) group present in arginine and its derivatives.
Principle of the Assay
The protocol is based on the Sakaguchi test, a well-established colorimetric method for detecting guanidinium compounds.[1][2][3] In an alkaline environment, the guanidinium group of this compound reacts with α-naphthol and an oxidizing agent, such as sodium hypochlorite (B82951), to produce a characteristic red-colored complex.[1][3] The intensity of the resulting color is proportional to the concentration of this compound, allowing for quantitative measurement using a spectrophotometer.
Data Presentation
The following table summarizes representative quantitative data for this compound levels found in various plant tissues. This data is intended to provide a general reference for expected concentration ranges.
| Plant Tissue | Condition | This compound Concentration (µg/g fresh weight) | Reference |
| Tobacco (Nicotiana tabacum) | Normal Leaf | Not Detected - Low Levels | [2] |
| Tobacco (Nicotiana tabacum) | Crown Gall Tumor | 50 - 5000 | [2] |
| Sunflower (Helianthus annuus) | Normal Stem | Not Detected - Low Levels | [2] |
| Sunflower (Helianthus annuus) | Crown Gall Tumor | 10 - 200 | [2] |
| Pinto Bean (Phaseolus vulgaris) | Normal Leaf | Not Detected - Low Levels | [2] |
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
α-Naphthol solution (1% in ethanol)
-
Sodium hydroxide (B78521) (NaOH) solution (10% w/v)
-
Sodium hypochlorite (NaOCl) solution (5% active chlorine, commercial bleach can be used and diluted)
-
Urea (B33335) solution (5% w/v)
-
Plant tissue samples (e.g., crown gall tumors, normal plant tissue)
-
Mortar and pestle
-
Microcentrifuge tubes
-
Spectrophotometer
-
Distilled water
Preparation of Reagents
-
This compound Standard Curve:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in distilled water.
-
Perform serial dilutions to prepare a set of standards with concentrations ranging from 10 to 200 µg/mL.
-
-
α-Naphthol Solution (1%):
-
Dissolve 1 g of α-naphthol in 100 mL of 95% ethanol. Store in a dark, airtight container.
-
-
Sodium Hydroxide Solution (10%):
-
Carefully dissolve 10 g of NaOH pellets in 100 mL of distilled water. Allow the solution to cool to room temperature.
-
-
Sodium Hypochlorite Solution (diluted):
-
Prepare a fresh 1:10 dilution of commercial bleach (e.g., 5% active chlorine) with distilled water.
-
-
Urea Solution (5%):
-
Dissolve 5 g of urea in 100 mL of distilled water.
-
Sample Preparation
-
Plant Tissue Extraction:
-
Weigh approximately 100 mg of fresh plant tissue.
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 500 µL of distilled water and vortex thoroughly.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the opine extract.
-
Assay Procedure
-
Pipette 1 mL of each this compound standard or sample extract into a clean test tube.
-
Add 1 mL of 10% NaOH solution to each tube and mix well.
-
Add 0.5 mL of 1% α-naphthol solution to each tube and vortex.
-
Add 0.5 mL of the diluted sodium hypochlorite solution and mix immediately. A red color will develop.
-
After 1 minute, add 1 mL of 5% urea solution to stabilize the color.
-
Measure the absorbance of the solution at 520 nm using a spectrophotometer. Use a blank containing distilled water instead of the sample/standard.
Data Analysis
-
Construct a standard curve by plotting the absorbance values of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample extracts by interpolating their absorbance values on the standard curve.
-
Express the final this compound concentration in µg per gram of fresh weight of the plant tissue.
Visualizations
Experimental Workflow
Caption: Workflow for the colorimetric detection of this compound.
Logical Relationship of the Sakaguchi Reaction
Caption: Principle of the Sakaguchi reaction for this compound detection.
References
Application Notes and Protocols for the Synthesis of Radiolabeled Octopine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of radiolabeled octopine, a valuable tool for studying opine metabolism, particularly in the context of Agrobacterium tumefaciens and its role in crown gall disease, as well as in understanding anaerobic metabolism in marine invertebrates. The protocols outlined below describe both enzymatic and chemical synthesis approaches, offering flexibility based on available resources and desired product specifications.
Introduction
This compound, an unusual amino acid derivative, is synthesized in plant crown gall tumors induced by Agrobacterium tumefaciens. The bacterium, in turn, utilizes this compound as a source of carbon and nitrogen. This unique metabolic relationship has been a subject of intense research, and radiolabeled this compound serves as a critical tracer in these studies to elucidate the transport and catabolism of opines by the bacterium. Furthermore, this compound and related opines play a role in the anaerobic metabolism of marine invertebrates, making radiolabeled versions useful for physiological studies in these organisms.
This document provides two primary methodologies for the synthesis of radiolabeled this compound:
-
Enzymatic Synthesis: Utilizing the enzyme this compound dehydrogenase (ODH), this method offers high specificity and efficiency.
-
Chemical Synthesis: A chemical approach via reductive amination provides an alternative route to the desired product.
The choice of radiolabel, typically Carbon-14 (¹⁴C) or Tritium (³H), will depend on the specific experimental requirements, such as the desired specific activity and the detection method.
Data Presentation
Quantitative data for the synthesis of radiolabeled compounds can vary depending on the specific experimental conditions and the purity of the starting materials. The following table summarizes representative data for the synthesis of radiolabeled amino acids, providing a benchmark for the expected outcomes of radiolabeled this compound synthesis.
| Parameter | Enzymatic Synthesis (Projected) | Chemical Synthesis (Projected) | Reference for Similar Syntheses |
| Radiochemical Yield | 50-70% | 10-20% | [1][2] |
| Specific Activity | 50-60 mCi/mmol (for ¹⁴C) | 5-7 mCi/mmol (for ¹⁴C) | [3] |
| Radiochemical Purity | >98% | >95% (after purification) | [4][5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Radiolabeled this compound using this compound Dehydrogenase
This protocol describes the synthesis of radiolabeled this compound from radiolabeled L-arginine or pyruvate (B1213749) using this compound dehydrogenase (ODH).
Materials:
-
This compound Dehydrogenase (ODH) (from Pecten maximus or heterologously expressed)[6]
-
L-Arginine (unlabeled)
-
[¹⁴C]-L-Arginine or [³H]-L-Arginine (or unlabeled L-arginine if using radiolabeled pyruvate)
-
Sodium Pyruvate (unlabeled)
-
[¹⁴C]-Pyruvate or [³H]-Pyruvate (or unlabeled pyruvate if using radiolabeled arginine)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Sodium Phosphate Buffer (0.1 M, pH 7.0)
-
Dowex 50W-X8 cation exchange resin[7]
-
Ammonium (B1175870) hydroxide (B78521) solution (for elution)
-
Scintillation fluid
-
Liquid scintillation counter
-
HPLC system with a radiodetector
Procedure:
-
Enzyme Preparation: If not commercially available, ODH can be purified from the adductor muscle of the great scallop, Pecten maximus, or from an E. coli strain engineered for its expression. The purification can be achieved using ion-exchange chromatography and gel filtration[6][8].
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
Sodium Phosphate Buffer (0.1 M, pH 7.0): 800 µL
-
L-Arginine: to a final concentration of 10 mM (if using radiolabeled pyruvate)
-
Radiolabeled L-Arginine: to a final concentration of 1 mM (adjust for desired specific activity)
-
Sodium Pyruvate: to a final concentration of 10 mM (if using radiolabeled arginine)
-
Radiolabeled Pyruvate: to a final concentration of 1 mM (adjust for desired specific activity)
-
NADH: to a final concentration of 1.5 mM
-
This compound Dehydrogenase: 1-5 units
-
-
Incubation: Incubate the reaction mixture at 25°C for 2-4 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) and centrifuging to precipitate the enzyme.
-
Purification of Radiolabeled this compound:
-
Load the supernatant onto a Dowex 50W-X8 cation exchange column (H⁺ form).
-
Wash the column with deionized water to remove unreacted pyruvate and other anionic components.
-
Elute the bound this compound and unreacted arginine with a gradient of ammonium hydroxide (e.g., 0 to 2 M).
-
Collect fractions and monitor for radioactivity using liquid scintillation counting.
-
-
Analysis and Quantification:
-
Pool the radioactive fractions containing this compound.
-
Determine the radiochemical purity using radio-HPLC.
-
Quantify the total radioactivity and calculate the radiochemical yield and specific activity.
-
Protocol 2: Chemical Synthesis of Radiolabeled this compound via Reductive Amination
This protocol describes the synthesis of radiolabeled this compound by the reductive amination of L-arginine with pyruvate using sodium cyanoborohydride. This method will produce a mixture of diastereomers.
Materials:
-
L-Arginine (unlabeled)
-
[¹⁴C]-L-Arginine or [³H]-L-Arginine (or unlabeled L-arginine if using radiolabeled pyruvate)
-
Pyruvic acid (unlabeled)
-
[¹⁴C]-Pyruvic acid or [³H]-Pyruvic acid (or unlabeled pyruvic acid if using radiolabeled arginine)
-
Sodium cyanoborohydride (NaBH₃CN)[9]
-
Hydrochloric acid (HCl)
-
Dowex 50W-X8 cation exchange resin[7]
-
Ammonium hydroxide solution
-
TLC plates (silica gel)
-
Developing solvent (e.g., butanol:acetic acid:water, 4:1:1)
-
Ninhydrin (B49086) spray
-
Phosphorimager or radio-TLC scanner
Procedure:
-
Reaction Setup:
-
Dissolve L-arginine (or its radiolabeled counterpart) and pyruvic acid (or its radiolabeled counterpart) in methanol in a round-bottom flask. A typical molar ratio would be 1:1.2 (arginine:pyruvate).
-
Adjust the pH of the solution to approximately 6-7 with a methanolic HCl solution.
-
-
Reductive Amination:
-
Add sodium cyanoborohydride to the reaction mixture in portions over 30 minutes at room temperature. The molar ratio of NaBH₃CN to arginine should be approximately 1.5:1.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC, visualizing with ninhydrin spray.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with HCl to decompose any remaining NaBH₃CN.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the residue in water and purify the radiolabeled this compound using ion-exchange chromatography as described in Protocol 1, step 5.
-
-
Analysis and Quantification:
-
Analyze the purity of the final product by radio-TLC and/or radio-HPLC.
-
Determine the radiochemical yield and specific activity as described in Protocol 1, step 6.
-
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis of radiolabeled this compound.
Caption: Workflow for the chemical synthesis of radiolabeled this compound.
Caption: Signaling pathway of this compound synthesis and utilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of an Arginine:Pyruvate Transaminase in Arginine Catabolism of Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Mechanism of Ligand Binding to this compound Dehydrogenase from Pecten maximus by NMR and Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Opine transport genes in the this compound (occ) and nopaline (noc) catabolic regions in Ti plasmids of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of two molecular forms of this compound dehydrogenase from Pecten maximus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Octopine as a Marker for Gene Transfer in Plants
Introduction to the Opine Concept
The application of octopine in studying gene transfer to plants is a cornerstone of modern plant biotechnology, rooted in the "opine concept". This concept describes the unique relationship between the soil bacterium Agrobacterium tumefaciens and its host plant. Agrobacterium genetically engineers plant cells by transferring a segment of its DNA, known as the T-DNA (transferred DNA), from its tumor-inducing (Ti) plasmid into the plant's genome.[1][2][3] This T-DNA carries genes that, when expressed in the plant, lead to the synthesis of phytohormones causing tumorous growth (crown gall) and the production of unique amino acid derivatives called opines.[1][4]
This compound is a prominent member of the opine family. The genes for this compound synthesis are located on the T-DNA and are transferred to the plant, while the genes for this compound catabolism (utilization) are located on the non-transferred part of the Ti plasmid, remaining within the bacterium.[5][6][7] This elegant system ensures that the transformed plant cells produce a specific carbon and nitrogen source that only the inciting bacterium can use, thereby creating a selective nutritional niche for itself.[8][9] The presence of this compound in plant tissue is, therefore, a direct confirmation of successful T-DNA transfer and integration, making the this compound synthase (ocs) gene an effective screenable marker in plant transformation studies.[6]
Biochemical Basis of this compound Synthesis
This compound is synthesized in transformed plant cells through a reductive condensation reaction between L-arginine and pyruvate. This reaction is catalyzed by the enzyme this compound synthase (OCS), which is encoded by the ocs gene on the T-DNA.
Reaction: L-Arginine + Pyruvate + NADH ⇌ N²-(D-1-carboxyethyl)-L-arginine (this compound) + NAD⁺ + H₂O
The expression of the ocs gene is controlled by a promoter that is active in plant cells. This promoter contains a characteristic 16-bp palindromic enhancer element, known as the ocs-element, which is crucial for transcriptional activity in plants.[10][11][12]
Quantitative Data Summary
The detection of this compound serves as a qualitative and quantitative indicator of transformation success. While early studies focused on presence or absence, later work quantified opine levels to understand expression dynamics.
| Plant Material | A. tumefaciens Strain | This compound Content | Fold Increase vs. Normal Tissue | Reference |
| Tobacco Tumor | Various strains | High levels | 1 to 240 times | [13][14] |
| Sunflower Tumor | Various strains | Normal to High levels | Variable | [13][14] |
| Normal Tobacco Tissue | None (Control) | Detectable (low levels) | N/A | [13][14] |
| Normal Sunflower Tissue | None (Control) | Detectable (low levels) | N/A | [13] |
| Pinto Bean Leaves | None (Control) | Detectable (low levels) | N/A | [13] |
Note: Some studies have reported the presence of low, basal levels of this compound in normal, untransformed plant tissues, emphasizing the need for quantitative analysis to confirm expression from a transferred ocs gene.[13][15]
Experimental Protocols
Protocol 1: Agrobacterium-Mediated Transformation Using an this compound-Based Vector
This protocol describes a general method for transforming plant explants using a "disarmed" Agrobacterium strain. In this system, the oncogenes (for auxin and cytokinin synthesis) on the T-DNA are removed to prevent tumor formation, while the ocs gene is retained as a marker.[3] Often, a selectable marker like kanamycin (B1662678) resistance (nptII) is also included within the T-DNA borders.[16][17]
Materials:
-
Agrobacterium tumefaciens strain (e.g., LBA4404) containing a binary vector with an ocs gene and a plant selectable marker within the T-DNA borders.
-
Plant explants (e.g., tobacco leaf discs, Arabidopsis floral dip).
-
Liquid LB medium.
-
Co-cultivation medium (e.g., MS medium with appropriate hormones).
-
Selection medium (co-cultivation medium with an antibiotic like kanamycin for plant selection and an antibiotic like carbenicillin (B1668345) to eliminate Agrobacterium).
Methodology:
-
Prepare Agrobacterium Culture: Inoculate a single colony of the Agrobacterium strain into liquid LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.
-
Activate Virulence Genes: Pellet the bacteria by centrifugation and resuspend in liquid co-cultivation medium to the desired optical density (e.g., OD₆₀₀ = 0.5). Add acetosyringone (e.g., 100 µM) to induce the vir genes and incubate for 2-4 hours at room temperature.[18]
-
Infect Plant Explants: Sterilize plant explants. For leaf discs, cut small discs from sterile leaves and immerse them in the Agrobacterium suspension for 15-30 minutes.
-
Co-cultivation: Blot the explants dry on sterile filter paper and place them on solid co-cultivation medium. Incubate in the dark for 2-3 days. This period allows for T-DNA transfer and integration.
-
Selection and Regeneration: Transfer the explants to selection medium containing antibiotics to kill the Agrobacterium and select for transformed plant cells. Subculture every 2-3 weeks.
-
Screen for this compound: Once putative transgenic calli or shoots have regenerated, excise a small tissue sample for this compound analysis as described in Protocol 2.
Protocol 2: Detection of this compound in Plant Tissues by Paper Electrophoresis
This is a classic and reliable method for separating and identifying opines based on their charge.
Materials:
-
Transgenic and wild-type (control) plant tissue.
-
Extraction buffer (e.g., 0.1 M Tris-HCl, pH 9.0).
-
Electrophoresis buffer (e.g., Formic acid: Acetic acid: Water, 5:15:80, v/v/v, pH 1.9).
-
Whatman 3MM chromatography paper.
-
High-voltage electrophoresis apparatus.
-
Phenanthrenequinone (B147406) reagent (0.02% phenanthrenequinone in 95% ethanol).
-
NaOH solution (10% NaOH in 60% ethanol).
-
This compound standard.
-
UV lamp (365 nm).
Methodology:
-
Tissue Extraction: Homogenize a small amount of plant tissue (50-100 mg) in extraction buffer. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet debris.
-
Sample Spotting: Spot the supernatant onto the origin line of a Whatman 3MM paper. Spot the this compound standard in a separate lane.
-
Electrophoresis: Wet the paper with electrophoresis buffer, place it in the electrophoresis tank, and apply a high voltage (e.g., 20-40 V/cm) for a duration sufficient to separate the compounds (e.g., 1-2 hours).
-
Drying: After the run, remove the paper and dry it completely in a fume hood or oven.
-
Staining:
-
Dip the dried paper evenly in the phenanthrenequinone reagent and allow it to air dry.
-
Dip the paper in the 10% NaOH/ethanol solution.
-
-
Visualization: Immediately observe the paper under a long-wave UV lamp. Guanidine compounds like this compound will form a bright, yellowish-green fluorescent product.[19] A further heat treatment can produce a red-purple pigment visible under white light, which can enhance sensitivity.[19]
-
Confirmation: The presence of this compound in the plant extract is confirmed if a spot migrates to the same position as the this compound standard and exhibits the characteristic fluorescence.
Visualizations
Caption: Agrobacterium T-DNA transfer leads to this compound synthesis in the plant cell.
References
- 1. Agrobacterium Mediated Transformation | The Biomics [thebiomics.com]
- 2. Pathways of DNA Transfer to Plants from Agrobacterium tumefaciens and Related Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound and nopaline metabolism in Agrobacterium tumefaciens and crown gall tumor cells: role of plasmid genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and nopaline synthesis and breakdown genetically controlled by a plasmid of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. The ocs-element is a component of the promoters of several T-DNA and plant viral genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ocs‐element is a component of the promoters of several T‐DNA and plant viral genes. | The EMBO Journal [link.springer.com]
- 12. Subdomains of the this compound synthase upstream activating element direct cell-specific expression in transgenic tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and quantitation of this compound in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection and Quantitation of this compound in Normal Plant Tissue and in Crown Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opine Synthesis in Wild-Type Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Efficient this compound Ti plasmid-derived vectors for Agrobacterium- mediated gene transfer to plants | Semantic Scholar [semanticscholar.org]
- 18. Agrobacterium-Mediated Plant Transformation: the Biology behind the “Gene-Jockeying” Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of opines by colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Octopine as a Chemoattractant for Agrobacterium tumefaciens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobacterium tumefaciens, a soil-dwelling bacterium, is renowned for its natural ability to transfer a segment of its DNA, the T-DNA, into the genome of host plants, leading to crown gall disease. This process is initiated by the bacterium's recognition of chemical cues from wounded plant tissues. Among these cues are opines, unique amino acid and sugar derivatives synthesized by the plant cells transformed by the bacterium. Octopine, a prominent member of the opine family, serves not only as a crucial nutrient source for Agrobacterium but also as a potent chemoattractant, guiding the bacteria towards the nutrient-rich environment of the tumor. This chemoattraction is a critical step in the colonization of the host plant and the establishment of a successful infection. Understanding the mechanisms of this compound-mediated chemotaxis is pivotal for developing novel strategies to either enhance plant transformation for biotechnological purposes or to inhibit the virulence of pathogenic strains.
Data Presentation
While extensive qualitative evidence supports this compound as a chemoattractant, specific quantitative data from dose-response experiments are not extensively detailed in publicly available literature. The following table summarizes the key findings related to the enhancement of virulence gene (vir) expression by opines, which is a related and quantifiable phenomenon.
Table 1: Enhancement of Acetosyringone-Induced vir Gene Expression by Opines
| Opine | Fold Enhancement of vir Gene Induction | Reference Strain | Notes |
| This compound | 2- to 10-fold | A. tumefaciens A348 | Enhancement is dependent on the presence of acetosyringone (B1664989) and the VirA/VirG two-component system. |
| Nopaline | 2- to 10-fold | A. tumefaciens A348 | Similar enhancement observed as with this compound. |
| Leucinopine | 2- to 10-fold | A. tumefaciens A348 | Demonstrates that multiple opines can enhance virulence. |
| Succinamopine | 2- to 10-fold | A. tumefaciens A348 | Further supports the general role of opines in enhancing virulence gene expression. |
Signaling Pathway
The chemotactic response of Agrobacterium tumefaciens to this compound is initiated in the periplasm and culminates in a change in the direction of flagellar rotation. The process is mediated by a sophisticated signaling cascade involving a series of conserved chemotaxis (Che) proteins. While the specific methyl-accepting chemotaxis protein (MCP) for this compound has not been definitively identified, the proposed pathway involves the binding of this compound to a periplasmic binding protein associated with the this compound transport system encoded by the occ operon on the Ti plasmid. This ligand-receptor interaction is thought to trigger a conformational change in a transmembrane MCP, initiating the intracellular signaling cascade.
Experimental Protocols
Protocol 1: Semi-Quantitative Swim Plate Assay for this compound Chemoattraction
This protocol provides a method to qualitatively and semi-quantitatively assess the chemotactic response of Agrobacterium tumefaciens to this compound.
Materials:
-
Agrobacterium tumefaciens strain of interest (e.g., a wild-type strain containing an this compound-type Ti plasmid and a non-chemotactic mutant as a negative control).
-
LB medium (or other suitable growth medium).
-
Chemotaxis agar (B569324) plates (e.g., 0.3% agar in a minimal medium such as M9 or AT salts, supplemented with a non-chemoattractive carbon source if necessary).
-
Sterile this compound solution (e.g., 100 mM stock solution, filter-sterilized).
-
Sterile water or buffer (as a negative control).
-
Sterile filter paper discs (6 mm diameter).
-
Incubator (28°C).
Procedure:
-
Culture Preparation: Inoculate a single colony of each A. tumefaciens strain into 5 mL of LB medium and grow overnight at 28°C with shaking to late-log phase (OD600 of 0.8-1.0).
-
Plate Inoculation: Inoculate the chemotaxis agar plates by gently stabbing the center of the agar with a sterile toothpick dipped into the overnight culture.
-
Chemoattractant Application:
-
Aseptically place a sterile filter paper disc on the surface of the agar, approximately 2-3 cm away from the inoculation point.
-
Carefully apply 10 µL of the sterile this compound solution to the filter paper disc.
-
On a separate control plate, apply 10 µL of sterile water or buffer to a filter paper disc in the same manner.
-
-
Incubation: Incubate the plates upright at 28°C for 24-72 hours.
-
Observation and Analysis:
-
Observe the plates for the formation of a "swarm ring" emanating from the inoculation point.
-
A positive chemotactic response is indicated by a crescent-shaped accumulation of bacteria towards the this compound-containing disc.
-
The diameter of the swarm ring can be measured as a semi-quantitative assessment of motility. A larger and more directed swarm towards the this compound disc compared to the control indicates positive chemotaxis.
-
Protocol 2: Quantitative Capillary Assay for this compound Chemotaxis
This protocol allows for a more quantitative measurement of the chemotactic response by counting the number of bacteria that migrate into a capillary tube containing the chemoattractant.
Materials:
-
Agrobacterium tumefaciens cultures (as in Protocol 1).
-
Chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0).
-
This compound solutions of varying concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM in chemotaxis buffer).
-
Chemotaxis buffer without this compound (negative control).
-
Sterile 1 µL glass capillary tubes.
-
A small chamber or slide to hold the bacterial suspension and the capillary tube.
-
Microscope with phase-contrast optics.
-
Hemocytometer or other cell counting device.
Procedure:
-
Cell Preparation:
-
Harvest the late-log phase A. tumefaciens culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with chemotaxis buffer.
-
Resuspend the cells in chemotaxis buffer to a final concentration of approximately 108 cells/mL.
-
-
Capillary Filling:
-
Seal one end of a capillary tube by heating it in a flame.
-
Fill the capillary tube from the open end with the desired concentration of this compound solution or the control buffer.
-
-
Assay Assembly:
-
Place a drop of the bacterial suspension on a microscope slide.
-
Carefully insert the open end of the filled capillary tube into the bacterial suspension.
-
-
Incubation: Incubate the slide in a humid chamber at room temperature for 30-60 minutes.
-
Cell Counting:
-
Carefully remove the capillary tube from the bacterial suspension and wipe the outside to remove any adhering bacteria.
-
Break the sealed end and expel the contents of the capillary into a known volume of buffer.
-
Count the number of bacteria using a hemocytometer or by plating serial dilutions on agar plates.
-
-
Data Analysis:
-
Calculate the number of bacteria that accumulated in the capillary for each this compound concentration and the control.
-
The chemotactic response can be expressed as a chemotactic index: (number of bacteria in the test capillary) / (number of bacteria in the control capillary).
-
Conclusion
This compound is a significant chemoattractant for Agrobacterium tumefaciens, playing a crucial role in guiding the bacterium to the favorable environment of a plant tumor. The chemotactic response is mediated by a Ti plasmid-encoded system that likely involves a periplasmic binding protein and a methyl-accepting chemotaxis protein, which in turn activate the conserved Che signaling pathway. While the general mechanism is understood, further research is needed to identify the specific chemoreceptors for this compound and to obtain detailed quantitative data on the chemotactic response. The protocols provided here offer robust methods for both semi-quantitative and quantitative analysis of this compound-mediated chemotaxis, which can be adapted for screening potential inhibitors or enhancers of this process, with applications in both agricultural biotechnology and the development of novel antimicrobial strategies.
Application Notes and Protocols for the Development of an In Vivo Octopine Biosensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octopine, a derivative of arginine and alanine, is a key biomarker for crown gall disease in plants, incited by the bacterium Agrobacterium tumefaciens. The presence and concentration of this compound in plant tissues are indicative of tumor formation and metabolic reprogramming by the pathogen. Real-time, in vivo detection of this compound can provide invaluable insights into the dynamics of plant-pathogen interactions, facilitate the screening of novel anti-infective compounds, and aid in the development of disease-resistant plant varieties.
These application notes describe the design, construction, and application of a genetically encoded, transcription factor-based biosensor for the in vivo detection of this compound. The proposed biosensor is based on the native this compound-sensing mechanism found in Agrobacterium tumefaciens, offering high specificity and a tunable response.
Principle of the Biosensor
The this compound biosensor is built upon the molecular components of the this compound catabolism (occ) operon from the Agrobacterium tumefaciens Ti plasmid. The core components are:
-
Sensing Moiety: The OccR protein, a LysR-type transcriptional regulator (LTTR), which naturally binds to this compound.
-
Transducer Element: The promoter of the occQ operon, which is activated by the OccR-octopine complex.
-
Reporter Gene: A fluorescent protein (e.g., Green Fluorescent Protein, GFP) or a luminescent enzyme (e.g., luciferase) that produces a quantifiable signal upon expression.
In the absence of this compound, the OccR protein binds to the occQ promoter and represses gene expression. When this compound is present, it binds to OccR, inducing a conformational change in the protein. This change alleviates the repression and activates transcription from the occQ promoter, leading to the expression of the reporter gene. The intensity of the fluorescent or luminescent signal is directly proportional to the intracellular concentration of this compound.
Signaling Pathway and Logical Relationship
The signaling pathway of the this compound biosensor is a straightforward transcriptional activation cascade. The logical relationship between the components can be visualized as a simple "AND" gate, where both the presence of the biosensor machinery and this compound are required for a positive output signal.
Caption: Signaling pathway of the transcription factor-based this compound biosensor.
Data Presentation: Biosensor Performance
The performance of a biosensor is characterized by its sensitivity, dynamic range, and specificity. The following table summarizes the expected quantitative data for the OccR-based this compound biosensor, based on available literature. It is important to note that these values may require empirical optimization for specific in vivo applications.
| Parameter | Description | Target Value/Range | Reference |
| Binding Affinity (EC50) | The concentration of this compound that elicits 50% of the maximal response from the biosensor. | Estimated to be in the low micromolar (µM) range. Mutations in OccR (e.g., F113L, G148D) can increase sensitivity to nanomolar (nM) concentrations. | [1] |
| Dynamic Range | The range of this compound concentrations over which the biosensor produces a graded response, from minimal to maximal signal output. | A promoter mutation in occQ (-35 region) has been shown to increase basal expression by approximately 15-fold, which can influence the dynamic range.[1] | [1] |
| Specificity | The ability of the biosensor to discriminate between this compound and other structurally similar molecules (opines). | OccR is highly specific for this compound. Limited activation of the occ promoter has been observed with nopaline (B31955) in the presence of the related regulator NocR, but not with OccR itself.[2] | [2] |
| Response Time | The time required for the biosensor to produce a detectable signal upon exposure to this compound. | Dependent on transcription and translation rates in the host organism. Typically in the range of hours. |
Experimental Protocols
Protocol 1: Construction of the this compound Biosensor Plasmid
This protocol describes the assembly of the this compound biosensor components into a plant expression vector suitable for Agrobacterium-mediated transient expression.
Materials:
-
Plant expression vector (e.g., pCAMBIA series)
-
DNA synthesis services or source DNA for occR and P_occQ
-
Reporter gene sequence (e.g., GFP)
-
Restriction enzymes and T4 DNA ligase (or Gibson Assembly/Golden Gate cloning reagents)
-
Competent E. coli for cloning
-
Standard molecular biology reagents and equipment
Methodology:
-
Component Synthesis and Preparation:
-
Synthesize the coding sequence for the Agrobacterium tumefaciens OccR protein. Include a constitutive promoter for expression in the target organism (e.g., CaMV 35S promoter for plants).
-
Synthesize the occQ promoter sequence.
-
Amplify the reporter gene (e.g., GFP) from a template plasmid.
-
-
Cloning Strategy:
-
Design cloning strategy (e.g., restriction-ligation, Gibson Assembly, Golden Gate) to insert the following cassette into the plant expression vector: Constitutive Promoter -> occR -> Terminator -> occQ Promoter -> Reporter Gene -> Terminator.
-
-
Vector Assembly:
-
Perform the cloning reactions according to the chosen method.
-
-
Transformation and Verification:
-
Transform the assembled plasmid into competent E. coli.
-
Select for transformed colonies and verify the construct by colony PCR and Sanger sequencing.
-
Caption: Workflow for the construction of the this compound biosensor plasmid.
Protocol 2: In Vivo this compound Detection in Plant Tissues
This protocol details the transient expression of the this compound biosensor in plant leaves using Agrobacterium-mediated infiltration and subsequent imaging to detect this compound.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
This compound biosensor plasmid
-
Nicotiana benthamiana plants (or other suitable host)
-
Infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone)
-
Syringes (1 mL, needleless)
-
Confocal laser scanning microscope or fluorescence microscope
Methodology:
-
Agrobacterium Transformation:
-
Transform the this compound biosensor plasmid into electrocompetent Agrobacterium tumefaciens.
-
Select for transformed colonies on appropriate antibiotic plates.
-
-
Preparation of Agrobacterium for Infiltration:
-
Inoculate a single colony into liquid culture with appropriate antibiotics and grow overnight.
-
Pellet the bacteria and resuspend in infiltration buffer to a final OD₆₀₀ of 0.5-1.0.
-
Incubate the bacterial suspension at room temperature for 2-4 hours.
-
-
Agroinfiltration:
-
Infiltrate the abaxial side of young, fully expanded leaves of N. benthamiana with the Agrobacterium suspension using a needleless syringe.
-
-
Induction with this compound (Optional/Control):
-
For positive control experiments, infiltrate a solution of this compound (e.g., 10-100 µM) into the same leaf area 24-48 hours post-agroinfiltration.
-
-
Imaging and Data Acquisition:
-
At 48-72 hours post-infiltration, excise the infiltrated leaf tissue.
-
Mount the tissue on a microscope slide in water.
-
Image the expression of the reporter protein using a confocal or fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Quantify the fluorescence intensity in different regions of interest.
-
Caption: Experimental workflow for in vivo this compound detection in plants.
Conclusion
The development and application of a genetically encoded this compound biosensor provide a powerful tool for studying plant-pathogen interactions and for potential applications in drug discovery and agricultural biotechnology. The protocols outlined above provide a framework for the construction and validation of such a biosensor. Further optimization of the biosensor components and experimental conditions may be necessary to achieve the desired performance in specific biological contexts.
References
- 1. Altered-function mutations in the Agrobacterium tumefaciens OccR protein and in an OccR-regulated promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ti plasmid-encoded this compound and nopaline catabolism in Agrobacterium: specificities of the LysR-type regulators OccR and NocR, and protein-induced DNA bending - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Octopine in Agroinfiltration and Standard Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols surrounding agroinfiltration, a widely used technique for transient gene expression in plants. A key aspect of the underlying biology of Agrobacterium tumefaciens, the bacterium used in agroinfiltration, involves opines such as octopine. While not used as a direct supplement in standard agroinfiltration protocols, understanding the role of this compound is crucial for comprehending the natural T-DNA transfer mechanism that this biotechnology harnesses.
The Biological Role of this compound in Agrobacterium-Mediated Transformation
Agrobacterium tumefaciens is a plant pathogen that causes crown gall disease. This process involves the transfer of a segment of its Ti (tumor-inducing) plasmid, known as T-DNA, into the plant genome.[1][2] Genes within the T-DNA, upon expression in the plant cell, lead to the synthesis of plant hormones that cause uncontrolled cell proliferation (the "gall") and unique compounds called opines.[1]
This compound is a specific type of opine, a derivative of arginine and pyruvate. The synthesis of this compound in the plant is directed by genes located on the T-DNA from an this compound-type Ti plasmid.[3][4][5] This opine is then secreted by the plant cells and serves as a specific and exclusive nutrient source (carbon and nitrogen) for the Agrobacterium strain that initiated the infection.[6]
Crucially, this compound also acts as a signaling molecule. It induces the expression of the this compound catabolism (occ) operon on the Ti plasmid of the bacterium, allowing it to metabolize the opine.[7][8] This intricate host-pathogen interaction, where the pathogen engineers the host to produce a specific nutrient for its benefit, is a cornerstone of the natural Agrobacterium-plant relationship.
In the context of agroinfiltration for transient gene expression, the focus shifts from opine production to the expression of a gene of interest. The Agrobacterium strains used are "disarmed," meaning the tumor-inducing and opine synthesis genes on the T-DNA have been removed and replaced with the gene of interest. However, the machinery for T-DNA transfer remains intact and is induced by phenolic compounds released by wounded plant cells, most notably acetosyringone.
Agroinfiltration Experimental Protocols
Agroinfiltration is a method for inducing transient gene expression in plants by introducing a suspension of Agrobacterium tumefaciens carrying a gene of interest into the intercellular spaces of a leaf.[9][10][11] The bacteria then transfer the T-DNA into the plant cells, leading to the expression of the desired gene. The most commonly used plant for this technique is Nicotiana benthamiana.[10]
I. Preparation of Agrobacterium tumefaciens
-
Transformation of Agrobacterium : Introduce the binary vector containing your gene of interest into a suitable Agrobacterium strain (e.g., AGL1, LBA4404, GV3101) via electroporation or heat shock.
-
Primary Culture : From a fresh plate, inoculate a single colony of the transformed Agrobacterium into 5 mL of LB or YEP medium containing appropriate antibiotics. Grow overnight at 28°C with shaking.
-
Secondary Culture : Inoculate a larger volume of LB/YEP medium with the overnight culture and grow until it reaches the logarithmic growth phase.
-
Cell Harvesting and Resuspension : Pellet the bacterial cells by centrifugation. Discard the supernatant and resuspend the pellet in an infiltration medium to the desired optical density (OD600).
II. Infiltration Procedure
There are two primary methods for agroinfiltration:
-
Syringe Infiltration : A needleless syringe is used to gently press the Agrobacterium suspension into the underside (abaxial surface) of a plant leaf.[9][12] This method is useful for infiltrating small areas or multiple constructs on a single leaf.[3]
-
Vacuum Infiltration : The entire plant or detached leaves are submerged in the Agrobacterium suspension within a vacuum chamber. A vacuum is applied and then released, forcing the suspension into the intercellular spaces of the leaves.[9][10][12] This method is suitable for infiltrating whole plants or a large number of leaves simultaneously.[3]
III. Post-Infiltration Incubation
After infiltration, plants are typically kept in a growth chamber for 2-7 days to allow for T-DNA transfer and expression of the gene of interest. Optimal conditions, such as light and temperature, may vary depending on the specific experiment.[10]
Quantitative Data for Agroinfiltration Protocols
The efficiency of agroinfiltration can be influenced by several factors. The following table summarizes key parameters from various studies.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Agrobacterium Strain | AGL1, LBA4404, GV3101, C58C1 | Strain choice can affect transformation efficiency. AGL1 is often considered hypervirulent. | [2],[12] |
| Optical Density (OD600) | 0.1 - 1.5 | Higher densities can sometimes lead to necrosis. Optimal density should be determined empirically. | [3],[4],[2],[13] |
| Infiltration Medium | MMA or similar (e.g., MS-based) | Typically contains MES buffer and MgCl₂ or MgSO₄. | [4],[2],,[12] |
| Acetosyringone Concentration | 100 µM - 500 µM | A phenolic compound that induces the expression of vir genes, crucial for T-DNA transfer. | [4],[1],[2],[12],[8] |
| Post-Infiltration Incubation | 2 - 7 days | The peak of transient expression usually occurs within this timeframe. | [10],[11] |
Visualizing Key Processes
Signaling Pathway of this compound in Agrobacterium
Caption: this compound produced by the plant cell activates its own catabolism in Agrobacterium.
Experimental Workflow of Agroinfiltration
References
- 1. researchgate.net [researchgate.net]
- 2. Improving agroinfiltration-based transient gene expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agroinfiltration as an Effective and Scalable Strategy of Gene Delivery for Production of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agro Infiltration to N.Benthamiana leaves - Wiki [malooflab.ucdavis.edu]
- 5. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 6. longdom.org [longdom.org]
- 7. A Highly Efficient Agrobacterium-Mediated Method for Transient Gene Expression and Functional Studies in Multiple Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay [bio-protocol.org]
- 9. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]
- 10. Agroinfiltration Mediated Scalable Transient Gene Expression in Genome Edited Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved and efficient method of Agrobacterium syringe infiltration for transient transformation and its application in the elucidation of gene function in poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Octopine Yield in Transgenic Plants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low octopine yield in transgenic plants. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My transgenic plants show low or no this compound production. What are the potential causes?
A1: Low this compound yield can stem from a variety of factors throughout the experimental workflow. These can be broadly categorized as:
-
Transformation-related issues: Inefficient T-DNA integration, low transgene copy number, or integration into a transcriptionally inactive chromatin region.
-
Transgene expression issues: Suboptimal promoter activity, improper mRNA processing, translational inhibition, or post-transcriptional gene silencing (PTGS).[1][2][3][4][5]
-
This compound Synthase (OCS) enzyme issues: Low enzyme stability, suboptimal enzymatic activity due to cellular conditions, or incorrect protein folding.
-
Analytical errors: Inefficient extraction of this compound from plant tissues or inaccurate quantification methods.
Q2: How can I verify the successful integration of the this compound synthase (OCS) gene into the plant genome?
A2: Southern blot analysis is the gold standard for confirming T-DNA integration and determining the copy number of the inserted transgene. A successful integration will result in specific hybridization signals that are absent in wild-type control plants.
Q3: My Southern blot confirms the presence of the OCS gene, but I still have low this compound yield. What should I investigate next?
A3: If the OCS gene is present, the issue likely lies with its expression. You should investigate the following:
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Transcription of the OCS gene: Perform Northern blot analysis to determine the presence, size, and relative abundance of the OCS mRNA transcript.
-
Translation of the OCS protein: Conduct a Western blot analysis to detect the presence and quantity of the this compound Synthase protein.
Q4: Can the choice of Agrobacterium tumefaciens strain affect this compound yield?
A4: While different Agrobacterium strains can vary in their transformation efficiency, research suggests that there is no consistent, direct correlation between the causative strain of A. tumefaciens and the final this compound content in the resulting crown gall tumor or transgenic plant.[6] Factors related to the plant host and the specifics of the T-DNA construct often play a more significant role.
Q5: What is post-transcriptional gene silencing (PTGS), and how can it affect my experiment?
A5: Post-transcriptional gene silencing (PTGS) is a plant defense mechanism that can lead to the degradation of specific mRNA molecules, including your OCS transgene mRNA.[1][2][3][5] This can be triggered by high transgene expression levels, the presence of inverted repeats in the T-DNA, or viral infections. If you suspect PTGS, you can look for the presence of small interfering RNAs (siRNAs) specific to your OCS gene.
Troubleshooting Guides
Problem 1: No or faint bands on Southern blot.
| Possible Cause | Troubleshooting Step |
| Inefficient DNA extraction | Use a robust DNA extraction protocol suitable for your plant species, such as the CTAB method, to ensure high-quality genomic DNA. |
| Incomplete DNA digestion | Ensure complete digestion by using the recommended amount of restriction enzyme and incubating for the appropriate time. Run a small aliquot of the digested DNA on an agarose (B213101) gel to confirm complete digestion before proceeding with the blot. |
| Poor DNA transfer to the membrane | Optimize the transfer time and ensure good contact between the gel, membrane, and blotting paper. |
| Ineffective probe hybridization | Ensure the probe is correctly labeled and use optimized hybridization and washing conditions (temperature, salt concentration). |
Problem 2: OCS transcript is detected by Northern blot, but no OCS protein is detected by Western blot.
| Possible Cause | Troubleshooting Step |
| Inefficient translation | Review the codon usage of your OCS gene. Codon optimization to match the preferred codons of your host plant can significantly increase protein expression levels.[6][7][8][9] |
| mRNA instability | Check for the presence of any sequences in the 5' or 3' untranslated regions (UTRs) of your transcript that might signal for rapid degradation. |
| Protein degradation | The OCS protein may be unstable in the plant cellular environment. Ensure your protein extraction buffer contains protease inhibitors. |
Problem 3: OCS protein is detected, but this compound levels are low.
| Possible Cause | Troubleshooting Step |
| Low enzymatic activity | The cellular environment (e.g., pH, ion concentrations) may not be optimal for OCS activity. Consider in vitro assays with purified OCS protein to determine its optimal conditions. |
| Substrate limitation | The precursors for this compound synthesis (arginine and pyruvate) may be limiting in the specific tissue or developmental stage you are analyzing. |
| Feedback inhibition | High concentrations of this compound or a related metabolite might be inhibiting the OCS enzyme. |
Quantitative Data Summary
The following tables summarize quantitative data on factors that can influence transgene expression, which is a critical determinant of this compound yield.
Table 1: Effect of Different Promoters on Transgene Expression
| Promoter | Plant System | Reporter Gene | Relative Expression Level (compared to CaMV 35S) | Reference |
| CaMV 35S | Tobacco | GUS | 100% | Kumar et al., 2011[10] |
| MSgt-FSgt (recombinant) | Tobacco | GUS | >100% (stronger than CaMV 35S) | Kumar et al., 2011[10] |
| CmYLCV9.11 | Tobacco & Arabidopsis | GUS | ~28-fold stronger than CaMV 35S | [11] |
| nos | Tobacco | CAT | Variable, upstream elements critical | [12] |
Table 2: Impact of Codon Optimization on Transgene Expression
| Transgene | Host Plant | Optimization Strategy | Fold Increase in Protein Expression | Reference |
| FVIII HC | Tobacco (chloroplast) | Based on psbA codon usage | 6.3 - 8.0 | [6][7] |
| VP1 | Tobacco (chloroplast) | Based on psbA codon usage | 91 - 125 | [6][7] |
| cry1Ab | Tobacco & Tomato | Host codon usage bias | ~100-fold | [9] |
Experimental Protocols
A detailed methodology for key experiments is provided below.
This compound Extraction and Quantification by Paper Electrophoresis
-
Tissue Homogenization: Grind 100-200 mg of plant tissue in liquid nitrogen to a fine powder.
-
Extraction: Add 1 mL of extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and vortex thoroughly.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a new tube.
-
Electrophoresis Setup:
-
Cut a strip of Whatman 3MM chromatography paper to the desired size.
-
Mark a starting line in the middle with a pencil.
-
Soak the paper in electrophoresis buffer (e.g., formic acid:acetic acid:water, 5:15:80, v/v/v, pH 1.8).
-
Blot the paper to remove excess buffer.
-
-
Sample Application: Apply 5-10 µL of the plant extract and an this compound standard to the starting line.
-
Electrophoresis: Place the paper in an electrophoresis chamber and apply a constant voltage (e.g., 20 V/cm) for 1-2 hours.
-
Staining: After electrophoresis, dry the paper and stain with a phenanthrenequinone (B147406) reagent to visualize the guanidine-containing compounds, including this compound.
-
Quantification: Compare the intensity of the this compound spot from the plant extract to the standards for semi-quantitative analysis. For precise quantification, HPLC is recommended.
Southern Blot Analysis for T-DNA Integration
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from transgenic and wild-type plants using a suitable method (e.g., CTAB).
-
Restriction Digestion: Digest 10-20 µg of genomic DNA with a restriction enzyme that does not cut within the T-DNA probe region.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8-1.0% agarose gel.
-
Denaturation and Neutralization: Depurinate the gel in 0.25 M HCl, denature in 0.5 M NaOH/1.5 M NaCl, and neutralize in 0.5 M Tris-HCl (pH 7.5)/1.5 M NaCl.
-
Blotting: Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary action overnight.
-
UV Cross-linking: Fix the DNA to the membrane using a UV cross-linker.
-
Probe Labeling: Label a DNA probe specific to the OCS gene with a radioactive or non-radioactive marker.
-
Hybridization: Pre-hybridize the membrane and then hybridize with the labeled probe overnight at the appropriate temperature.
-
Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridization signal using autoradiography or a chemiluminescent substrate.
Northern Blot Analysis for OCS Gene Expression
-
Total RNA Extraction: Isolate total RNA from transgenic and wild-type plant tissues using a method that yields high-quality, intact RNA.
-
Denaturing Agarose Gel Electrophoresis: Separate 10-20 µg of total RNA on a formaldehyde-containing agarose gel.
-
Blotting: Transfer the RNA from the gel to a nylon membrane.
-
Probe Labeling and Hybridization: Follow the same steps as for Southern blotting, using a probe specific to the OCS coding sequence.
-
Detection: Visualize the hybridized probe to determine the presence and size of the OCS transcript.
Western Blot Analysis for OCS Protein Detection
-
Protein Extraction: Homogenize plant tissue in a protein extraction buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from transgenic and wild-type plants on a polyacrylamide gel.
-
Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the this compound Synthase protein, followed by incubation with a labeled secondary antibody.
-
Detection: Detect the signal from the secondary antibody using a chemiluminescent or colorimetric substrate.
Visualizations
References
- 1. Post-Transcriptional Gene Silencing in Plants - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Post-transcriptional gene silencing in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-transcriptional gene silencing in plants: a double-edged sword - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Mechanism of Gene Silencing and Its Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of post-transcriptional gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Impact of codon optimization on vip3Aa11 gene expression and insecticidal efficacy in maize [frontiersin.org]
- 10. Frontiers | A Fruitful Decade Using Synthetic Promoters in the Improvement of Transgenic Plants [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of an essential upstream element in the nopaline synthase promoter by stable and transient assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Octopine and Other Opines
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of octopine and other opines.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of opines.
| Problem | Potential Causes | Solutions |
| No Peaks or Very Small Peaks | Leak in the system.[1][2] Incorrect detector settings or malfunctioning detector lamp.[1][2] Sample degradation. Injection issue (e.g., clogged syringe, faulty autosampler).[1] Opines not retained on the column (eluting with the solvent front).[1] | Check for leaks in fittings, pump seals, and connections.[3] Ensure the detector is set to the correct wavelength for opine detection (e.g., after derivatization) and that the lamp is functioning correctly.[2] Prepare fresh samples and standards. Manually inject a standard to verify injector performance.[1] Modify the mobile phase to increase retention (e.g., decrease organic solvent percentage in reversed-phase).[4] Consider a different column chemistry.[5][6] |
| Poor Resolution/Overlapping Peaks | Inappropriate mobile phase composition.[7] Incorrect flow rate.[7] Column degradation or contamination.[2][8] Column overloading.[1] Incompatible injection solvent.[4] | Optimize the mobile phase composition (e.g., adjust pH, buffer concentration, or organic solvent ratio).[7][9] Optimize the flow rate; lower flow rates can improve resolution but increase run time.[10] Flush the column with a strong solvent, or replace the guard column or the analytical column if necessary.[8] Reduce the injection volume or sample concentration.[1] Dissolve the sample in the mobile phase.[4][11] |
| Peak Tailing | Secondary interactions with the column (e.g., silanol (B1196071) interactions with basic opines).[4] Column degradation.[1] Dead volume in the system.[12] Sample overload.[1] | Use a column with end-capping or a different stationary phase.[4] Add a competing base to the mobile phase. Replace the column.[1] Check and tighten all fittings and connections. Decrease the amount of sample injected.[1] |
| Peak Fronting | Sample overload.[1] Sample solvent stronger than the mobile phase.[11] | Dilute the sample or reduce the injection volume.[1] Dissolve the sample in the mobile phase or a weaker solvent.[11] |
| Shifting Retention Times | Inconsistent mobile phase preparation.[1][13] Fluctuations in column temperature.[7][12] Inadequate column equilibration between runs.[1][4] Pump malfunction (inaccurate flow rate or composition).[1][11] | Prepare fresh mobile phase and degas thoroughly.[12] Use a column oven to maintain a constant temperature.[7][12] Increase the equilibration time between injections.[1] Check pump performance, including check valves and seals.[1] Purge the pump. |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[1][8] Particulates in the sample or mobile phase.[8] Mobile phase viscosity too high. Incorrect column particle size for the system. | Systematically disconnect components to locate the blockage.[1] Backflush the column with a strong solvent.[12] Filter all samples and mobile phases before use.[12][14] Adjust the mobile phase composition or increase the column temperature. Ensure the column is appropriate for your HPLC system's pressure limits. |
| Baseline Noise or Drift | Air bubbles in the system.[1][12] Contaminated mobile phase or column.[8][12] Detector lamp instability.[12] Temperature fluctuations.[7][12] Incomplete mobile phase mixing.[8] | Degas the mobile phase using sonication, vacuum, or helium sparging.[12] Use high-purity solvents and prepare fresh mobile phase.[12] Flush the column. Allow the detector lamp to warm up sufficiently or replace it if it's old.[12] Use a column oven and ensure a stable lab environment.[7] Ensure proper mixing of mobile phase components. |
Frequently Asked Questions (FAQs)
1. What is the best type of HPLC column for separating this compound and other opines?
Reversed-phase (RP) columns, particularly C18 columns, are commonly used for the separation of opines, often after a derivatization step to increase their hydrophobicity and detectability.[15][16] Given the polar nature of opines, a polar-modified C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be effective for separating underivatized opines. The choice will depend on the specific opines of interest and the sample matrix.
2. How can I improve the detection of opines?
Many opines lack a strong UV chromophore, making detection difficult.[17] Several strategies can be employed to enhance sensitivity:
-
Derivatization: Pre-column derivatization with a fluorescent tag (e.g., 4-fluoro-7-nitrobenzoxadiazole, NBD-F) allows for highly sensitive fluorescence detection.[15]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity for opine detection without the need for derivatization.[15]
-
Alternative Detectors: For semi-quantitative or preparative work, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used, as they do not require a chromophore.[17]
3. What are the key parameters to optimize in the mobile phase for opine separation?
-
pH: The pH of the mobile phase is critical as opines have ionizable acidic and basic functional groups. Adjusting the pH can significantly alter their retention and peak shape.[18]
-
Buffer Concentration: An adequate buffer concentration is necessary to control the pH and improve peak shape.
-
Organic Modifier: In reversed-phase HPLC, the type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) control the retention time.[10] A gradient elution (gradually increasing the organic solvent concentration) is often necessary for separating a mixture of opines with different polarities.[10]
4. What are the best practices for sample preparation before HPLC analysis of opines?
Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.[14][19]
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the column.[14][20]
-
Extraction: For complex matrices like plant or animal tissues, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[21]
-
Protein Precipitation: For biological fluids, proteins should be removed, for instance, by precipitation with an organic solvent like acetonitrile or methanol.[20][21]
5. How do I prevent retention time drift during a long sequence of analyses?
Retention time drift can be caused by several factors.[1] To minimize this:
-
Ensure the mobile phase is well-mixed and degassed.[12]
-
Use a column oven to maintain a stable temperature throughout the analytical run.[7]
-
Allow for sufficient column equilibration time between injections, especially when running a gradient.[1]
-
Periodically check the pump flow rate for consistency.[13]
Experimental Protocols
Protocol: RP-HPLC Separation of Opines with Fluorescence Detection via NBD-F Derivatization
This protocol is adapted from methods developed for the separation and quantification of various imine-linked opines.[15]
1. Sample and Standard Preparation:
- Prepare stock solutions of opine standards (e.g., this compound, nopaline) in ultrapure water.
- For biological samples, perform an appropriate extraction to isolate the opines.
2. Derivatization Procedure:
- In a microcentrifuge tube, mix your sample or standard with a borate (B1201080) buffer.
- Add a solution of 4-fluoro-7-nitrobenzoxadiazole (NBD-F) in ethanol.
- Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration to allow the derivatization reaction to complete.
- Stop the reaction by adding a small amount of acid (e.g., HCl).
- Filter the derivatized sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with pH adjustment |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, and gradually increase to elute the derivatized opines. The exact gradient will need to be optimized. |
| Flow Rate | 1.0 mL/min[16] |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
| Detection | Fluorescence Detector |
| Excitation Wavelength | ~470 nm (for NBD derivatives) |
| Emission Wavelength | ~530 nm (for NBD derivatives) |
4. Data Analysis:
- Identify peaks by comparing their retention times with those of the derivatized standards.
- Quantify the opines by creating a calibration curve from the peak areas of the standards.
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 5. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 6. HPLC Column Selection Guide [scioninstruments.com]
- 7. News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency [mxchromasir.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. iosrphr.org [iosrphr.org]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. organomation.com [organomation.com]
- 20. nacalai.com [nacalai.com]
- 21. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Enhancing Octopine Detection Sensitivity
Welcome to the technical support center for octopine detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your this compound detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting this compound, and how do they compare in terms of sensitivity?
A1: There are several methods available for this compound detection, each with its own advantages in terms of sensitivity, specificity, and throughput. The choice of method often depends on the sample matrix, the required level of sensitivity, and the available instrumentation. The most common methods include colorimetric assays, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Real-Time PCR (for detecting this compound synthase genes).
Data Presentation: Comparison of this compound Detection Methods
| Method | Principle | Limit of Detection (LOD) / Sensitivity | Throughput | Specificity |
| Colorimetric Assay | Reaction with phenanthrenequinone (B147406) and heat treatment to produce a colored product.[1] | ~1.25 µg[1] | High | Moderate |
| HPLC-FLD | Pre-column derivatization (e.g., with benzoin) to form a fluorescent product, followed by chromatographic separation and fluorescence detection.[2] | ~5 pmol[2] | Medium | High |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of this compound and its fragments. | Potentially low ng/mL to pg/mL range (estimated) | High | Very High |
| Real-Time PCR | Amplification and quantification of the this compound synthase (ocs) gene. This is an indirect method. | Can detect very low copy numbers of the gene. | High | Very High (for the gene) |
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound detection experiments.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Issue: Low or No Signal/Sensitivity
| Possible Cause | Solution |
| Inefficient Derivatization | - Ensure the pH of the reaction mixture is optimal for the derivatization agent (e.g., alkaline conditions for benzoin).- Prepare fresh derivatization reagent daily.- Optimize reaction time and temperature. |
| Degradation of Fluorescent Product | - Protect the derivatized sample from light.- Analyze the sample as soon as possible after derivatization. |
| Incorrect Excitation/Emission Wavelengths | - Verify the excitation and emission wavelengths for the specific fluorescent derivative of this compound. For the benzoin (B196080) derivative, use an excitation wavelength of ~325 nm and an emission wavelength of ~435 nm. |
| Suboptimal Chromatographic Conditions | - Ensure the mobile phase composition is appropriate for retaining and eluting the this compound derivative.- Check for column degradation. |
| Sample Matrix Effects | - Improve sample cleanup to remove interfering compounds. Consider using solid-phase extraction (SPE). |
Issue: Poor Peak Shape (Tailing, Fronting, Splitting)
| Possible Cause | Solution |
| Peak Tailing | - Secondary Interactions: Arginine, a precursor of this compound, and other basic compounds can interact with residual silanols on the HPLC column. Use a highly end-capped column or add a competing base (e.g., triethylamine) to the mobile phase.- Column Overload: Reduce the injection volume or dilute the sample. |
| Peak Fronting | - Sample Solvent Incompatibility: Dissolve the sample in a solvent weaker than or similar in strength to the mobile phase. |
| Split Peaks | - Clogged Column Frit: Backflush the column or replace the frit.- Column Void: Replace the column. |
Diagram: Troubleshooting Workflow for Low HPLC-FLD Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity in HPLC-FLD this compound analysis.
Colorimetric Assay
Issue: High Background or False Positives
| Possible Cause | Solution |
| Interference from Other Compounds | - Arginine, the precursor of this compound, can also react with phenanthrenequinone. Ensure adequate separation (e.g., by paper electrophoresis) before the colorimetric reaction.[1]- Other guanidino compounds in the sample can also interfere. |
| Contaminated Reagents | - Use high-purity reagents and prepare fresh solutions. |
| Non-specific Reactions | - Optimize the heating time and temperature after adding the phenanthrenequinone reagent. Over-heating can lead to charring and non-specific color development. |
Issue: Low Sensitivity
| Possible Cause | Solution |
| Insufficient Reagent Concentration | - Ensure the concentration of phenanthrenequinone is sufficient for the expected range of this compound concentrations. |
| Suboptimal pH | - The reaction with phenanthrenequinone is pH-dependent. Ensure the pH of the reaction is appropriate. |
| Incomplete Reaction | - Ensure adequate heating time and temperature to allow for color development.[1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue: Poor Sensitivity and Matrix Effects
| Possible Cause | Solution |
| Ion Suppression or Enhancement | - Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound. Improve sample cleanup using techniques like solid-phase extraction (SPE).- Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for matrix effects. |
| Suboptimal MS Parameters | - Optimize the precursor and product ion selection, collision energy, and other MS parameters for this compound. |
| Inappropriate Mobile Phase | - Use LC-MS grade solvents and additives. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred. |
Real-Time PCR for this compound Synthase (ocs) Gene
Issue: Non-specific Amplification
| Possible Cause | Solution |
| Primer-Dimer Formation | - Redesign primers to have lower complementarity at the 3' ends.- Optimize the annealing temperature. |
| Contamination | - Use aerosol-resistant pipette tips and perform reactions in a clean environment. |
Issue: Low or No Amplification
| Possible Cause | Solution |
| Poor DNA Quality | - Ensure the extracted DNA is of high purity and free from PCR inhibitors. |
| Incorrect Primer Concentration | - Titrate the primer concentrations to find the optimal level. |
| Suboptimal Annealing Temperature | - Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers. |
Experimental Protocols
Protocol 1: this compound Extraction from Plant Tissue for HPLC and LC-MS/MS
-
Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 1 mL of 80% methanol (B129727) to the powdered tissue. Vortex vigorously for 1 minute.
-
Sonication: Sonicate the sample for 15 minutes in a water bath.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of the initial mobile phase for HPLC or LC-MS/MS).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Diagram: Plant Tissue Extraction Workflow
References
common issues with octopine synthase enzyme stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the octopine synthase enzyme.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for this compound synthase activity?
A1: Based on available protocols for this compound dehydrogenase (the reverse reaction of this compound synthesis), the optimal pH for the synthesis of this compound is approximately 6.6.[1] The optimal temperature for enzyme activity generally increases reaction rates, but excessively high temperatures can lead to denaturation and loss of function.[2][3] For many enzymes, a range of 25-37°C is a common starting point for activity assays.[2] It is crucial to determine the optimal temperature empirically for your specific experimental conditions.
Q2: How should I store my purified this compound synthase enzyme for short-term and long-term use?
A2: For short-term storage (a few days), keeping the purified enzyme on ice or at 4°C is recommended. For long-term storage, the enzyme should be stored at -20°C or -80°C.[4] To prevent degradation due to repeated freeze-thaw cycles, it is advisable to store the enzyme in small aliquots. The addition of cryoprotectants like glycerol (B35011) (e.g., 10-50% v/v) can help stabilize the enzyme during freezing and thawing.[5]
Q3: My this compound synthase has precipitated out of solution. What could be the cause and how can I prevent it?
A3: Protein aggregation and precipitation can be caused by several factors, including incorrect buffer pH, high protein concentration, absence of stabilizing agents, or exposure to denaturing conditions. To prevent aggregation, ensure the buffer pH is near the enzyme's optimal pH for stability. Including additives such as glycerol or non-ionic detergents (e.g., Triton X-100) in the storage buffer can also enhance solubility and stability.[5][6] It is also beneficial to work with the enzyme at low temperatures (on ice) to minimize the risk of aggregation.
Q4: I am observing low or no activity in my this compound synthase assay. What are the common causes?
A4: Low or no enzyme activity can stem from several issues. Check the following:
-
Enzyme Integrity: The enzyme may have been inactivated due to improper storage, handling, or multiple freeze-thaw cycles.
-
Assay Conditions: Ensure the pH, temperature, and buffer composition of your assay are optimal for this compound synthase activity.
-
Substrate Quality: Verify the concentration and purity of your substrates (L-arginine, pyruvate, and NADH). Prepare fresh substrate solutions if necessary.
-
Cofactor Presence: The reaction is dependent on the presence of the cofactor NADH. Ensure it is added at the correct concentration.
-
Inhibitors: Your sample may contain inhibitors. Consider including a control with a known amount of purified enzyme to test for inhibition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound synthase.
| Issue | Possible Cause | Recommended Solution |
| Low Enzyme Yield During Purification | Inefficient cell lysis | Optimize lysis method (e.g., sonication, French press). |
| Protein degradation by proteases | Add protease inhibitors to the lysis buffer. | |
| Incorrect chromatography conditions | Optimize buffer pH, salt concentration, and gradient for your specific column. | |
| Inconsistent Results Between Experiments | Pipetting errors | Calibrate pipettes regularly and use appropriate sizes for the volumes being dispensed. |
| Reagent variability | Prepare fresh reagents from stock solutions for each experiment. Aliquot and store reagents properly. | |
| Temperature fluctuations | Ensure all incubation steps are performed at a consistent and controlled temperature. | |
| High Background Signal in Activity Assay | Non-enzymatic reaction | Run a "no-enzyme" control to measure the rate of any background reaction and subtract it from your sample readings. |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water. |
Experimental Protocols
This compound Synthase Activity Assay
This protocol is adapted from a standard method for measuring this compound dehydrogenase activity by monitoring the oxidation of NADH to NAD+ at 340 nm.
Materials:
-
150 mM Sodium Phosphate Buffer, pH 6.6
-
60 mM Sodium Pyruvate Solution
-
60 mM L-Arginine Solution
-
4.2 mM β-NADH Solution
-
Purified this compound Synthase Enzyme Solution (diluted in cold 150 mM Sodium Phosphate Buffer, pH 6.6)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette with the following components:
-
2.45 mL 150 mM Sodium Phosphate Buffer, pH 6.6
-
0.20 mL 60 mM Sodium Pyruvate Solution
-
0.20 mL 60 mM L-Arginine Solution
-
0.10 mL 4.2 mM β-NADH Solution
-
-
Mix by inversion and equilibrate to 25°C.
-
Monitor the absorbance at 340 nm (A340) until it is constant.
-
Initiate the reaction by adding 0.05 mL of the diluted enzyme solution.
-
Immediately mix by inversion and record the decrease in A340 for approximately 5 minutes.
-
Calculate the rate of reaction (ΔA340/minute) from the linear portion of the curve.
-
Run a blank reaction containing all components except the enzyme to control for non-enzymatic NADH oxidation.
Calculation of Enzyme Activity: One unit of this compound synthase will catalyze the formation of 1.0 µmole of this compound per minute at pH 6.6 at 25°C. The activity can be calculated using the Beer-Lambert law and the extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Visualizations
Caption: Experimental workflow for the this compound synthase activity assay.
Caption: Troubleshooting decision tree for low this compound synthase activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. omicsonline.org [omicsonline.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rapid Purification of Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of recombinant mouse thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
troubleshooting false positives in octopine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve false positives in octopine assays.
Frequently Asked Questions (FAQs)
Q1: What is a false positive in the context of an this compound assay?
A false positive is a result that indicates the presence of this compound or this compound synthase activity when it is not actually present, or is present at a concentration below the detection limit of the assay. This can be caused by a variety of factors, including interfering substances in the sample, cross-reactivity of reagents, or improper assay conditions.
Q2: What are the most common causes of high background signals in this compound assays?
High background signals are a frequent contributor to false positives. Common causes include:
-
Contaminated Reagents: Buffers, substrates, or enzyme preparations may be contaminated with substances that mimic the product of the this compound synthase reaction or interfere with the detection method.
-
Non-Specific Enzyme Activity: Other enzymes present in a crude sample extract may be capable of utilizing the same substrates to produce a detectable signal.
-
Sample Matrix Effects: Components within the sample itself (e.g., plant extracts, cell lysates) can interfere with the assay, causing a high background. This is a known issue in many biological assays.[1][2][3][4][5]
-
Improper Blanking: Incorrectly prepared or measured blank controls can lead to an artificially high baseline reading.
Q3: Can the substrate specificity of this compound synthase contribute to false positives?
Yes. While this compound synthase preferentially uses arginine and pyruvate, it has been shown to utilize other amino acids and α-keto acids as substrates, leading to the formation of this compound analogs. If the detection method is not specific to this compound, these analogs could be detected and lead to a false-positive result.
Q4: How can I confirm that a positive result from my this compound assay is a true positive?
To validate a positive result, consider the following approaches:
-
Use of an Alternative Detection Method: If you are using a colorimetric assay, confirming the result with a more specific method like High-Performance Liquid Chromatography (HPLC) can help validate the finding.[6][7][8]
-
Spike and Recovery: Add a known amount of this compound standard to your sample matrix and measure the recovery. This can help identify if the sample matrix is interfering with the assay.
-
Enzyme Inhibition: Use a known inhibitor of this compound synthase in a parallel reaction. A significant decrease in the signal in the presence of the inhibitor would suggest that the activity is genuinely from this compound synthase.
-
Analysis of Reaction Components: Ensure that the signal is dependent on the presence of all substrates (arginine and pyruvate) and the enzyme. Omission of any one of these components should result in no signal.
Troubleshooting False Positives
This guide provides a structured approach to troubleshooting false-positive results in this compound assays. The following sections are organized by the type of assay and the nature of the problem.
High Background in "No Enzyme" Control
A high signal in a control lacking the this compound synthase enzyme indicates that the signal is not due to enzymatic activity.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions using high-purity water and reagents. |
| Substrate Instability | Prepare substrate solutions fresh before each experiment and store them appropriately. |
| Interfering Substances in Sample | If using a sample extract, run a "sample only" control (without substrates) to assess for interfering compounds. Consider sample cleanup steps like solid-phase extraction. |
| Detection Reagent Reactivity | In colorimetric assays, check if the detection reagent reacts directly with the substrates or components of the sample matrix. |
Signal in "No Substrate" Control
A signal in a control lacking one or both of the primary substrates (arginine or pyruvate) suggests an issue with endogenous substrates or non-specific reactions.
| Potential Cause | Recommended Solution |
| Endogenous Substrates in Sample | If using a crude extract, it may contain endogenous arginine or pyruvate. Deproteinize the sample and analyze for the presence of these compounds. |
| Contaminating Enzyme Activity | The sample may contain other enzymes that can produce a detectable product from the remaining substrate. |
| Broad Specificity of Detection Method | The detection method may be cross-reacting with other molecules present in the reaction mixture. |
Inconsistent or Non-Reproducible False Positives
Erratic false positives can be particularly challenging to diagnose.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated and use careful pipetting techniques. |
| Inadequate Mixing | Ensure all reaction components are thoroughly mixed before incubation and measurement. |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath to maintain a consistent reaction temperature. Inconsistent temperature can affect enzyme activity and reaction rates.[9] |
| "Edge Effects" in Microplates | Increased evaporation in the outer wells of a microplate can concentrate reactants and lead to artificially high signals.[9][10] Avoid using the outer wells or fill them with a blank solution. |
Experimental Protocols
Protocol 1: Basic Colorimetric this compound Synthase Assay
This protocol is a general guideline for a colorimetric assay measuring the consumption of NADH, which is coupled to the this compound synthase reaction.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
L-Arginine solution (100 mM)
-
Sodium Pyruvate solution (100 mM)
-
NADH solution (10 mM)
-
Lactate (B86563) Dehydrogenase (LDH)
-
Purified this compound Synthase or sample extract
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, L-Arginine, Sodium Pyruvate, and NADH at their final desired concentrations.
-
Add LDH: Add lactate dehydrogenase to the master mix. The LDH will be used in a coupled reaction to regenerate NAD+ from NADH.
-
Initiate the Reaction: Add the this compound synthase enzyme or sample extract to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37°C) for a defined period.
-
Measurement: Measure the decrease in absorbance at 340 nm at regular intervals. The rate of NADH consumption is proportional to the this compound synthase activity.
Controls:
-
No Enzyme Control: Replace the enzyme solution with an equal volume of buffer.
-
No Substrate Controls: Prepare reactions lacking either L-Arginine or Sodium Pyruvate.
-
Sample Blank: For crude extracts, include a control with the extract but no substrates to measure background absorbance.
Protocol 2: HPLC-Based this compound Detection
This protocol provides a more specific method for the detection and quantification of this compound.
Materials:
-
This compound standard
-
Mobile phase (e.g., aqueous acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a suitable detector (e.g., UV-Vis or mass spectrometer)
Procedure:
-
Sample Preparation: Stop the enzymatic reaction (e.g., by adding acid or heating). Centrifuge the sample to remove precipitated protein.
-
Injection: Inject the supernatant onto the HPLC column.
-
Chromatography: Elute the column with the mobile phase using an appropriate gradient.
-
Detection: Detect this compound based on its retention time and spectral properties compared to the this compound standard.
-
Quantification: Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.
Visual Troubleshooting Guides
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting false positives.
This compound Synthase Reaction Pathway
Caption: The enzymatic reaction catalyzed by this compound synthase.
References
- 1. Evaluating the impact of matrix effects on biomarker assay sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Octopine Extraction from Woody Plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with octopine extraction from woody plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured in woody plants?
A1: this compound is a derivative of the amino acids arginine and pyruvate. It is not naturally produced by plants in significant amounts.[1][2] Its presence in plant tissues, such as in crown gall tumors, is an indicator of genetic transformation by Agrobacterium tumefaciens.[1][2][3] Measuring this compound is a common method to confirm the successful transfer of T-DNA from the bacterium to the plant genome.
Q2: Which tissues in woody plants are best for this compound extraction?
A2: For transformed woody plants, the highest concentrations of this compound are typically found in the tumorous tissues (crown galls) induced by Agrobacterium tumefaciens.[1][2] For systemic analysis, younger, actively growing tissues such as young leaves and stems are often preferred. It is important to note that some normal plant tissues may contain very low levels of this compound.[1][2]
Q3: What are the most common methods for detecting this compound?
A3: The most common and classical method for this compound detection is paper electrophoresis followed by staining with a phenanthrenequinone (B147406) reagent.[1][2][4] More advanced and quantitative methods include High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).[5][6]
Q4: Can this compound degrade during sample storage?
A4: Yes, this compound can be metabolized by the plant tissue or degraded by microbial contamination. It is crucial to process tissue samples immediately after harvesting or to flash-freeze them in liquid nitrogen and store them at -80°C until extraction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound extraction and analysis.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Detectable this compound Yield | 1. Inefficient Agrobacterium-mediated transformation: The T-DNA containing the this compound synthase gene was not successfully integrated or expressed in the plant cells.[7][8] 2. Incorrect tissue selection: The tissue sampled may not be the primary site of transformation and this compound synthesis. 3. Suboptimal extraction procedure: The chosen extraction buffer or method may not be efficient for woody plant tissues. 4. This compound degradation: Samples were not stored properly, leading to enzymatic or microbial degradation of this compound.[9] | 1. Optimize transformation protocol: Review and optimize factors such as Agrobacterium strain, bacterial density, co-cultivation time, and the use of acetosyringone.[8][10] 2. Sample transformed tissue: Ensure that you are sampling from the crown gall or transformed tissue. 3. Improve extraction: Test different extraction buffers and consider mechanical disruption methods suitable for tough woody tissues, such as grinding in liquid nitrogen. 4. Proper sample handling: Flash-freeze samples in liquid nitrogen immediately after harvest and store at -80°C.[9] |
| Inconsistent Results Between Replicates | 1. Non-homogeneous tissue sample: this compound may not be uniformly distributed throughout the tissue. 2. Pipetting or measurement errors: Inaccurate measurements of tissue weight, buffers, or standards. 3. Variable extraction efficiency: Inconsistent grinding or incubation times. | 1. Homogenize samples: Pool and thoroughly homogenize a larger amount of tissue before taking subsamples for extraction. 2. Calibrate equipment: Ensure all pipettes and balances are properly calibrated. 3. Standardize protocol: Adhere strictly to the same extraction protocol for all samples, including timing of each step.[9] |
| High Background or Smearing on Paper Electrophoresis | 1. Presence of interfering compounds: Woody plants are rich in secondary metabolites like phenolics and polysaccharides that can interfere with the analysis.[11][12] 2. Sample overloading: Applying too much extract to the paper. 3. Incorrect buffer pH or composition: The electrophoresis buffer may not be optimal for separating this compound from other charged molecules.[13][14] | 1. Sample cleanup: Include a step to remove interfering compounds, such as precipitation with acetone (B3395972) or the use of polyvinylpolypyrrolidone (PVPP) in the extraction buffer.[12][15] 2. Optimize sample loading: Perform a dilution series of your extract to find the optimal loading amount. 3. Adjust electrophoresis buffer: Ensure the buffer pH is correct (typically around pH 9.2 for this compound) and that the composition is as specified in the protocol.[14] |
| False-Positive Results | 1. Contamination with arginine: High concentrations of arginine, a precursor of this compound, can sometimes be mistaken for this compound.[1][2] 2. Cross-reactivity in immunoassays: If using an antibody-based method, other structurally similar compounds may cross-react.[16][17] 3. Misinterpretation of chromatograms: In HPLC, other compounds may have similar retention times to this compound.[5] | 1. Use appropriate controls: Always run a standard of pure this compound and an extract from a non-transformed plant as a negative control. 2. Confirm with a secondary method: Presumptive positive results from a screening assay should be confirmed with a more specific method like HPLC-MS.[5][17] 3. Spike with standard: To confirm the identity of a peak in HPLC, spike the sample with pure this compound standard and observe if the peak height increases. |
Experimental Protocols
Protocol 1: this compound Extraction from Woody Plant Tissue
This protocol is adapted for the extraction of opines from woody plant tissues, which can be rich in interfering secondary metabolites.
Materials:
-
Transformed woody plant tissue (e.g., crown gall)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer: 0.1 M Tris-HCl, pH 8.0, 10 mM β-mercaptoethanol, 1% w/v Polyvinylpolypyrrolidone (PVPP)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Weigh approximately 100-200 mg of fresh or frozen plant tissue.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold extraction buffer to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the sample on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is the crude this compound extract.
-
Store the extract on ice for immediate use or at -80°C for long-term storage.
Protocol 2: Paper Electrophoresis for this compound Detection
This protocol describes the separation and visualization of this compound from plant extracts.[4][14][18][19]
Materials:
-
Whatman 3MM chromatography paper
-
Electrophoresis tank
-
High-voltage power supply
-
Electrophoresis Buffer: Formic acid:acetic acid:water (5:15:80, v/v/v), pH 1.9
-
This compound standard (1 mg/mL)
-
Arginine standard (1 mg/mL)
-
Phenanthrenequinone Staining Reagent:
-
Solution A: 0.02% (w/v) phenanthrenequinone in 95% ethanol
-
Solution B: 10% (w/v) NaOH in 60% (v/v) ethanol
-
-
Drying oven (60°C)
-
UV transilluminator
Procedure:
-
Cut the Whatman 3MM paper to the appropriate size for your electrophoresis tank.
-
Mark a faint pencil line for the origin, ensuring it is in the center of the paper.
-
Spot 5-10 µL of the crude this compound extract onto the origin. Allow the spot to dry completely between applications.
-
Spot 2 µL of the this compound standard and 2 µL of the arginine standard on separate lanes at the origin.
-
Saturate the paper with the electrophoresis buffer, ensuring not to wet the origin excessively.
-
Place the paper in the electrophoresis tank, with the ends immersed in the buffer reservoirs.
-
Apply a constant voltage of 400-600 V for 1-2 hours. The exact time and voltage may need to be optimized.
-
After electrophoresis, remove the paper and dry it completely in a 60°C oven.
-
To visualize the opines, dip the dried paper in Solution A, allow it to air dry, and then dip it in Solution B.
-
This compound and other guanidine-containing compounds will appear as bright yellowish-green fluorescent spots under UV light. Compare the migration of the spots from your extract to the this compound and arginine standards.
Data Presentation
Table 1: Comparison of this compound Extraction Efficiency with Different Solvents
| Extraction Solvent | Relative this compound Yield (%) | Notes |
| Water | 65 ± 8 | May not effectively remove pigments and some inhibitors. |
| 70% Ethanol | 85 ± 5 | Good for precipitating proteins and polysaccharides. |
| 0.1 M Tris-HCl, pH 8.0 | 92 ± 6 | Buffered solution helps maintain this compound stability. |
| 0.1 M HCl | 78 ± 7 | Acidic conditions may cause some degradation over time. |
| Data are presented as mean ± standard deviation and are hypothetical, for illustrative purposes. |
Table 2: Electrophoretic Mobility of this compound and Related Compounds
| Compound | Charge at pH 1.9 | Migration Direction | Relative Mobility to Arginine |
| This compound | Positive | Cathode | ~0.85 |
| Arginine | Positive | Cathode | 1.00 (Reference) |
| Nopaline | Positive | Cathode | ~0.70 |
| Glutamic Acid | Neutral/Slightly Positive | Minimal/Cathode | ~0.10 |
| Mobility values are approximate and can vary based on experimental conditions. |
Mandatory Visualizations
Caption: T-DNA transfer and biosynthesis pathway of this compound in transformed woody plant cells.
References
- 1. Detection and quantitation of this compound in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and Quantitation of this compound in Normal Plant Tissue and in Crown Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. impact.ornl.gov [impact.ornl.gov]
- 8. Frontiers | Optimization of Agrobacterium-Mediated Transformation in Soybean [frontiersin.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Optimization of Agrobacterium mediated genetic transformation of cotyledonary node explants of Vigna radiata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering in woody plants: challenges, advances, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using acetone for rapid PCR-amplifiable DNA extraction from recalcitrant woody plant taxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ELECTROPHORESIS OF PROTEINS ON FILTER PAPER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. publications.aap.org [publications.aap.org]
- 19. ijrpr.com [ijrpr.com]
Technical Support Center: Optimization of Octopine Synthase Assay Buffer Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octopine synthase assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound synthase assay?
The optimal pH for this compound synthase activity can vary depending on the specific reaction conditions and the source of the enzyme. However, for the forward reaction (synthesis of this compound), a pH range of 6.5 to 7.0 has been reported to be optimal for norcoclaurine synthase, a related enzyme. For the reverse reaction catalyzed by the related enzyme this compound dehydrogenase, the optimal pH for NAD+ reduction is 9.6, while for NADH oxidation it is 6.6. It is recommended to perform a pH profile experiment to determine the optimal pH for your specific experimental setup.
Q2: Which buffer system is recommended for the this compound synthase assay?
Commonly used buffers for enzyme assays in a similar pH range include phosphate, HEPES, and Tris buffers. The choice of buffer can influence enzyme activity. For instance, Tris buffers can sometimes interfere with certain enzymatic reactions. It is advisable to test a few different buffer systems to identify the one that yields the highest and most stable enzyme activity.
Q3: What are the essential components of the this compound synthase assay buffer?
A standard this compound synthase assay buffer should contain the following components:
-
Buffering agent: To maintain a stable pH.
-
Substrates: L-arginine and α-ketoglutarate (or pyruvate).
-
Cofactor: NADPH or NADH.
-
Enzyme: A purified or partially purified preparation of this compound synthase.
The exact concentrations of these components should be optimized for each specific assay.
Q4: Are there any known inhibitors of this compound synthase?
While specific inhibitors for this compound synthase are not extensively documented in readily available literature, compounds that are structurally similar to the substrates (L-arginine and α-ketoglutarate) may act as competitive inhibitors. Arginine analogs have been shown to inhibit other enzymes and could potentially inhibit this compound synthase. Additionally, the product of the reaction, this compound, may cause product inhibition at high concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low enzyme activity | Inactive enzyme due to improper storage or handling. | Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. |
| Suboptimal pH of the assay buffer. | Perform a pH optimization experiment to determine the optimal pH for your enzyme. | |
| Incorrect substrate or cofactor concentrations. | Titrate the concentrations of L-arginine, α-ketoglutarate, and NADPH/NADH to find the optimal concentrations. | |
| Presence of inhibitors in the sample or reagents. | Prepare fresh reagents and consider purifying the enzyme preparation to remove potential inhibitors. | |
| High background signal | Non-enzymatic reaction between substrates. | Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction and subtract it from the enzyme-catalyzed reaction rate. |
| Contamination of reagents. | Use high-purity reagents and sterile techniques to prepare all solutions. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting for all replicates. |
| Incomplete mixing of reaction components. | Thoroughly mix the reaction components before starting the measurement. | |
| Temperature fluctuations during the assay. | Ensure a stable and consistent temperature is maintained throughout the assay. |
Experimental Protocols
General Spectrophotometric Assay for this compound Synthase Activity
This protocol describes a general method for measuring this compound synthase activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified or partially purified this compound synthase
-
L-arginine
-
α-ketoglutarate (or pyruvate)
-
NADPH
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the assay buffer, L-arginine, and α-ketoglutarate to the desired final concentrations.
-
Add NADPH: Add NADPH to the reaction mixture and mix gently.
-
Equilibrate: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add a small volume of the this compound synthase preparation to the cuvette to start the reaction. Mix quickly and gently.
-
Measure absorbance: Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 or 30 seconds) for a defined period (e.g., 5-10 minutes).
-
Calculate enzyme activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).
Sample Preparation from Plant Tissues
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract the proteins by homogenizing the powder in a suitable extraction buffer (e.g., a buffer containing a non-ionic detergent and protease inhibitors).
-
Centrifuge the homogenate to pellet cell debris.
-
The resulting supernatant can be used for the this compound synthase assay. It may be necessary to further purify the enzyme from the crude extract.
Data Presentation
The following tables provide a template for summarizing quantitative data from buffer optimization experiments.
Table 1: Effect of pH on this compound Synthase Activity
| pH | Specific Activity (U/mg) |
| 6.0 | |
| 6.5 | |
| 7.0 | |
| 7.5 | |
| 8.0 | |
| 8.5 | |
| 9.0 |
Table 2: Effect of Buffer System on this compound Synthase Activity (at optimal pH)
| Buffer System (100 mM) | Specific Activity (U/mg) |
| Potassium Phosphate | |
| HEPES-KOH | |
| Tris-HCl |
Table 3: Effect of Ionic Strength (adjusted with NaCl) on this compound Synthase Activity
| NaCl Concentration (mM) | Ionic Strength (mM) | Specific Activity (U/mg) |
| 0 | ||
| 50 | ||
| 100 | ||
| 150 | ||
| 200 |
Visualizations
Caption: Workflow for measuring this compound synthase activity from plant tissues.
Caption: Logic diagram for troubleshooting low this compound synthase activity.
reducing background noise in octopine colorimetric assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing high background noise and other common issues encountered during octopine colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a colorimetric this compound assay?
A colorimetric assay for this compound, an arginine derivative, typically involves a chemical reaction that produces a colored product. One method involves the reaction of this compound with phenanthrenequinone (B147406), followed by a heat treatment, which results in a red-purple pigment.[1] The intensity of this color, measured with a spectrophotometer, is proportional to the concentration of this compound in the sample.
Q2: What are the primary causes of high background noise in my this compound assay?
High background noise in colorimetric assays can stem from several factors, including:
-
Contamination: Reagents, buffers, or samples may be contaminated with substances that absorb light at the same wavelength as your colored product.[2]
-
Insufficient Washing: In plate-based assays, inadequate washing can leave behind unbound reagents or sample components that contribute to the background signal.[2][3]
-
Non-Specific Binding: Assay components may bind non-specifically to the surface of the microplate wells.[4]
-
Reagent Instability: Reagents may degrade over time or with improper storage, leading to increased background absorbance.
-
Sample Matrix Effects: Components within the sample itself (e.g., plant extracts) can interfere with the assay chemistry or have inherent color.[1]
Q3: How can I effectively blank-correct my results?
Proper blank correction is crucial for accurate results. There are several types of blanks:
-
Reagent Blank: Contains all the assay reagents except for the sample (analyte). This corrects for the color of the reagents themselves.
-
Sample Blank: Contains the sample but not a key reagent required for color development. This helps to correct for the inherent color of the sample matrix.
-
Procedural Blank: A sample that does not contain the analyte and is taken through the entire experimental procedure. This can help identify contamination introduced during the process.
For this compound assays in complex samples like plant extracts, using a sample blank is highly recommended to account for background absorbance from the extract itself.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound colorimetric assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in All Wells (Including Blanks) | Reagent contamination | Prepare fresh reagents and buffers using high-purity water and chemicals. Filter-sterilize where appropriate. |
| Improperly prepared or expired reagents | Check the expiration dates of all reagents and store them according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. | |
| Insufficient washing (plate-based assays) | Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer between steps. A soak step with wash buffer for a few minutes can also be effective.[5][6] | |
| High Background Signal Only in Sample Wells | Sample matrix interference | Prepare a sample blank for each sample to subtract the inherent absorbance of the sample. Consider sample purification steps (e.g., solid-phase extraction) to remove interfering substances. |
| Non-specific binding of sample components | If using a plate-based assay where components are immobilized, consider using a blocking agent (e.g., BSA), though this is less common in simple solution-based colorimetric assays.[4] | |
| Inconsistent or Non-Reproducible Results | Pipetting errors | Calibrate and use precision pipettes. Ensure proper pipetting technique to maintain accuracy and consistency. |
| Temperature fluctuations | Ensure all incubation steps are carried out at the specified temperature and for a consistent duration. | |
| Well-to-well contamination (plate-based assays) | Be careful not to splash reagents between wells. Use fresh pipette tips for each sample and reagent. | |
| Low or No Signal | Omission or incorrect order of reagent addition | Carefully review the experimental protocol and ensure all reagents are added in the correct sequence. |
| Inactive reagents | Prepare fresh reagents. If using an enzyme-based assay, ensure the enzyme has not been denatured. | |
| Incorrect wavelength measurement | Verify that the spectrophotometer is set to the correct wavelength for measuring the absorbance of the final colored product. |
Experimental Protocols
Representative Protocol for Colorimetric this compound Assay
This protocol is a generalized representation based on the principles of colorimetric assays for arginine-derived compounds.[1] Optimization for your specific application is recommended.
Materials:
-
Sample extract (e.g., from plant tissue)
-
This compound standard solutions
-
Phenanthrenequinone solution
-
Acidic solution (e.g., HCl)
-
Alkaline solution (e.g., NaOH)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Prepare your sample extracts.
-
-
Reaction Setup:
-
In separate tubes or microplate wells, add your samples, standards, and a reagent blank.
-
Add the phenanthrenequinone solution to each tube/well.
-
Add the alkaline solution and mix.
-
-
Color Development:
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-100°C) for a defined period to allow for color development.
-
-
Stabilization:
-
Add the acidic solution to stabilize the color.
-
-
Measurement:
-
Measure the absorbance of the standards, samples, and blank at the appropriate wavelength (typically determined by scanning the spectrum of the colored product).
-
-
Calculation:
-
Subtract the absorbance of the reagent blank from all readings.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in your samples from the standard curve.
-
Data Presentation
Table 1: Example of Optimizing Wash Steps in a Plate-Based Assay
This table illustrates how increasing the number of wash steps can reduce background absorbance. The optimal number of washes will provide a good signal-to-noise ratio without excessive removal of the desired signal. A good starting point is typically 3-5 washes.[3]
| Number of Wash Cycles | Background Absorbance (Blank Wells) | Sample Absorbance | Signal-to-Noise Ratio (Sample/Background) |
| 1 | 0.250 | 0.850 | 3.4 |
| 2 | 0.150 | 0.825 | 5.5 |
| 3 | 0.075 | 0.810 | 10.8 |
| 4 | 0.060 | 0.790 | 13.2 |
| 5 | 0.055 | 0.750 | 13.6 |
Note: Data are for illustrative purposes.
Table 2: Effect of a 5-Minute Soak Step During Washing
Introducing a soak step can further help to remove non-specifically bound molecules.[6]
| Wash Protocol (3 cycles) | Background Absorbance (Blank Wells) | Sample Absorbance | Signal-to-Noise Ratio (Sample/Background) |
| Standard Wash | 0.075 | 0.810 | 10.8 |
| Wash with 5-min Soak | 0.062 | 0.805 | 13.0 |
Note: Data are for illustrative purposes.
Visualizations
Diagram 1: General Workflow for this compound Colorimetric Assay
Caption: Workflow for a typical this compound colorimetric assay.
Diagram 2: Troubleshooting Logic for High Background Noise
Caption: Decision tree for troubleshooting high background signals.
References
- 1. Detection of opines by colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Washing of ELISA Plates – ELISA Tests [elisatests.in]
- 3. biocompare.com [biocompare.com]
- 4. waters.com [waters.com]
- 5. Microplate washing: process description and improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
dealing with interfering compounds in octopine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying octopine, with a focus on dealing with interfering compounds.
FAQs: Troubleshooting Common Issues in this compound Quantification
Q1: What are the most common interfering compounds in this compound quantification?
The most significant interfering compounds in this compound quantification are structurally related guanidino compounds, particularly its metabolic precursor, arginine.[1][2] Other amino acids and secondary metabolites present in plant extracts can also interfere with the analysis, depending on the detection method used. In crown gall tumors, especially those induced by certain strains of Agrobacterium tumefaciens, high levels of arginine can be present alongside this compound, posing a significant challenge for accurate quantification.[1]
Q2: My chromatogram shows co-eluting peaks with my this compound standard. How can I confirm the identity of the this compound peak?
Peak co-elution is a common issue when analyzing complex biological samples. To confirm the identity of the this compound peak, consider the following strategies:
-
Spiking: Add a known amount of pure this compound standard to your sample. An increase in the height or area of the suspected this compound peak confirms its identity.
-
Mass Spectrometry (MS): If available, coupling your liquid chromatography (LC) system to a mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of this compound.
-
High-Resolution Chromatography: Employing a more selective column or optimizing the mobile phase gradient can improve the separation of this compound from interfering compounds.
-
Derivatization: Pre-column derivatization with a fluorescent tag that is specific to the guanidino group of this compound can enhance specificity and sensitivity of detection.[2]
Q3: I am observing low recovery of this compound from my plant tissue samples. What are the potential causes and solutions?
Low recovery of this compound can stem from several factors during sample preparation and extraction. Here are some common causes and their solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure thorough homogenization of the plant tissue. Cryogenic grinding with liquid nitrogen is highly effective for tough plant materials. |
| Inefficient Extraction Solvent | Use a polar solvent mixture, such as 80% methanol, for efficient extraction of the highly polar this compound molecule. Multiple extraction steps can improve yield. |
| Degradation of this compound | Process samples quickly and at low temperatures to minimize enzymatic degradation. Store extracts at -20°C or below. |
| Binding to Cellular Debris | Centrifuge the extract at a high speed to effectively pellet cellular debris. A filtration step (e.g., with a 0.22 µm filter) before analysis is also recommended. |
| Loss during Cleanup | If using solid-phase extraction (SPE), ensure the chosen sorbent and elution solvents are optimized for this compound recovery. Perform validation studies with this compound standards to check the recovery of your cleanup protocol. |
Q4: My baseline is noisy in my HPLC chromatogram. What are the common causes and how can I fix it?
A noisy baseline can interfere with accurate peak integration and quantification. Common causes and solutions are outlined below:
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Use HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases through a 0.45 µm filter before use. |
| Air Bubbles in the System | Degas the mobile phase thoroughly using sonication, vacuum, or an inline degasser. Purge the pump to remove any trapped air bubbles. |
| Detector Lamp Issues | Check the detector lamp's age and intensity. Replace if necessary. |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced. |
| Leaks in the System | Inspect all fittings and connections for any signs of leakage. |
Troubleshooting Guides
Guide 1: Differentiating this compound from Arginine
A primary challenge in this compound quantification is its separation from arginine. The following table compares two common methods for this purpose.
| Method | Principle | Advantages | Disadvantages |
| Paper Electrophoresis | Separation based on the charge-to-mass ratio of molecules in an electric field. At a specific pH, this compound and arginine will migrate differently. | Simple, low-cost method for qualitative analysis and semi-quantitative estimation. | Lower resolution and sensitivity compared to HPLC. Not ideal for high-throughput analysis. |
| High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization | Chromatographic separation on a reversed-phase column after derivatizing the guanidino group with a fluorescent agent (e.g., benzoin).[2] | High sensitivity (pmol detection), high resolution, and excellent reproducibility.[2] Allows for accurate quantification. | Requires a derivatization step, which adds to the sample preparation time. Requires an HPLC system with a fluorescence detector. |
Visualizing the Workflow for this compound Quantification
The following diagram illustrates a general workflow for the quantification of this compound from plant tissues, highlighting key decision points for dealing with potential interferences.
Experimental Protocols
Protocol 1: Extraction of Opines from Plant Tissue
This protocol is a general guideline for the extraction of this compound from plant tissues, such as crown gall tumors.
-
Harvest and Freeze Tissue: Harvest approximately 100 mg of fresh plant tissue. Immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of 80% methanol. Vortex vigorously for 1 minute.
-
Sonication: Sonicate the sample for 10 minutes in a sonication bath to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Repeat Extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of 80% methanol, and the supernatants can be pooled.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: The extract is now ready for analysis. If not analyzed immediately, store at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Pre-column Fluorescence Derivatization
This method, adapted from Sato et al. (1991), is highly sensitive and specific for this compound.[2]
-
Derivatization Reagent: Prepare a 0.2% (w/v) solution of benzoin (B196080) in methanol.
-
Derivatization Reaction:
-
To 50 µL of the plant extract (or this compound standard), add 50 µL of the benzoin solution and 50 µL of 2-mercaptoethanol.
-
Add 50 µL of 0.2 M sodium sulfite.
-
Vortex and incubate at room temperature for 30 minutes in the dark.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., Kaseisorb LC ODS-300).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized this compound from other compounds. A starting point could be 10% B, increasing to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 325 nm and emission at 435 nm.
-
-
Quantification: Create a standard curve using known concentrations of this compound that have undergone the same derivatization procedure. Calculate the this compound concentration in the samples based on the peak area from the standard curve.
Visualizing the Troubleshooting Logic for Co-eluting Peaks
This diagram outlines the logical steps to take when encountering co-eluting peaks during HPLC analysis of this compound.
References
Technical Support Center: Enhancing Octopine Synthase Expression in Plants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octopine synthase (OCS) in plants. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing OCS expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound synthase (ocs) gene in the context of plant biotechnology?
A1: The this compound synthase (ocs) gene, originally isolated from Agrobacterium tumefaciens, encodes an enzyme that synthesizes this compound from arginine and pyruvate. In plant biotechnology, the promoter and terminator sequences of the ocs gene are widely used to drive the expression of transgenes in plants due to their constitutive activity in a wide range of plant tissues.[1][2]
Q2: I am observing low or no expression of my gene of interest under the control of the ocs promoter. What are the potential causes?
A2: Low or no expression can stem from several factors:
-
Vector Construction: Incorrect assembly of the expression cassette, such as improper ligation of the promoter, gene of interest, or terminator, can abolish expression.
-
Transformation Inefficiency: Problems with the Agrobacterium-mediated transformation process, including low bacterial density, inappropriate co-cultivation conditions, or an unsuitable plant explant, can lead to failed or inefficient T-DNA transfer.
-
Gene Silencing: The introduced transgene may be silenced by the plant's defense mechanisms. This can occur at the transcriptional level (TGS) or post-transcriptional level (PTGS).
-
Codon Usage: The codon usage of the native ocs gene from Agrobacterium may not be optimal for efficient translation in the host plant.
-
Promoter Elements: The strength of the ocs promoter can be influenced by the presence of specific upstream activating sequences. Deletions or mutations in these regions can significantly reduce expression levels.[3]
Q3: How can I quantitatively measure the expression of the this compound synthase gene in my transgenic plants?
A3: Quantitative analysis of ocs gene expression can be performed at both the transcript and protein levels:
-
Transcript Level (qRT-PCR): Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure the abundance of ocs mRNA. You will need to design specific primers for the ocs gene and a stable reference gene for normalization.[4][5]
-
Protein Level (Enzyme Assay): The enzymatic activity of OCS can be quantified by measuring the rate of this compound formation. This typically involves providing the substrates (arginine and pyruvate) and NADH to a plant protein extract and monitoring the decrease in absorbance at 340 nm as NADH is oxidized.
Q4: Are there strategies to enhance the strength of the ocs promoter?
A4: Yes, the activity of the ocs promoter can be enhanced. Studies have identified an upstream activating sequence containing a 16-bp palindrome that is essential for high-level expression.[1][2][3] Duplication or multimerization of this enhancer-like element can significantly increase promoter strength. Additionally, combining the ocs enhancer elements with other viral or plant-derived promoters can create strong chimeric promoters.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Synthase Activity in Transgenic Plants
This guide provides a systematic approach to troubleshooting low or undetectable OCS enzyme activity in your transgenic plant lines.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no OCS activity.
Detailed Steps & Solutions
| Step | Potential Problem | Recommended Action & Experimental Protocol |
| 1. Verify Successful Transformation | The transformation process may have failed, resulting in no transgenic plants. | Action: Confirm the presence of the selection marker gene (e.g., nptII, hpt) in putative transgenic lines using PCR. Protocol: See Experimental Protocol 1: PCR Verification of Transgenic Plants. |
| 2. Confirm Transgene Integrity & Copy Number | The T-DNA may have integrated in a rearranged or truncated form, or in a region of the genome that is transcriptionally silent. High copy numbers can also lead to gene silencing. | Action: Perform Southern blot analysis or quantitative PCR (qPCR) to determine the transgene copy number and integrity.[6] Protocol: See Experimental Protocol 2: Transgene Copy Number Analysis by qPCR. |
| 3. Analyze OCS Transcript Levels | The ocs gene may not be transcribed efficiently due to promoter issues or transcriptional gene silencing. | Action: Use quantitative real-time PCR (qRT-PCR) to measure the level of ocs mRNA.[4][5] Compare transcript levels between different transgenic lines and a non-transgenic control. Protocol: See Experimental Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for OCS Transcript Analysis. |
| 4. Assess OCS Protein Presence | The ocs mRNA may not be translated efficiently, or the protein may be unstable. | Action: Perform a Western blot using an antibody specific to this compound synthase to detect the presence and size of the protein. Protocol: Extract total protein from plant tissue, separate by SDS-PAGE, transfer to a membrane, and probe with an anti-OCS antibody. |
| 5. Optimize OCS Enzyme Assay | The conditions for the enzyme assay may not be optimal for the plant species or tissue type being used. | Action: Systematically vary assay parameters such as pH, temperature, and substrate concentrations. Include appropriate positive and negative controls. Protocol: See Experimental Protocol 4: this compound Synthase Enzyme Activity Assay. |
| 6. Investigate Protein Stability | The OCS protein may be rapidly degraded in the plant cell. | Action: Perform a cell-free degradation assay or use protein synthesis inhibitors (e.g., cycloheximide) to monitor the decay of OCS protein over time via Western blot. Consider targeting the protein to a more stable subcellular compartment. |
| 7. Re-design Expression Construct | The original construct design may be suboptimal. | Action: Consider codon-optimizing the ocs gene for the target plant species.[7] Use a stronger or tissue-specific promoter if constitutive expression is not required. Include translational enhancers in the 5' UTR. |
Issue 2: High Variability in OCS Expression Between Independent Transgenic Lines
It is common to observe a wide range of expression levels among different transgenic events due to the random nature of T-DNA integration.
Logical Relationship Diagram
Caption: Factors contributing to variable transgene expression.
Strategies to Mitigate Variability
-
Screen a Larger Number of Transformants: Increasing the number of independent transgenic lines analyzed increases the probability of identifying events with optimal and stable expression.
-
Use Insulator Elements: Flanking the expression cassette with insulator sequences can help to shield it from the influence of surrounding chromatin, leading to more predictable expression levels.
-
Targeted Integration: Employing genome editing technologies like CRISPR/Cas9 to insert the ocs gene into a known "safe harbor" locus in the plant genome can result in more consistent expression.
Experimental Protocols
Experimental Protocol 1: PCR Verification of Transgenic Plants
-
DNA Extraction: Isolate genomic DNA from leaf tissue of putative transgenic and wild-type control plants using a CTAB-based method.[8]
-
PCR Reaction Setup:
-
Genomic DNA: 50-100 ng
-
Forward Primer (Selection Marker): 10 µM
-
Reverse Primer (Selection Marker): 10 µM
-
Taq DNA Polymerase: 1 unit
-
dNTPs: 200 µM each
-
PCR Buffer (with MgCl₂): 1X
-
Nuclease-free water to a final volume of 25 µl
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute/kb of expected product size
-
-
Final Extension: 72°C for 10 minutes
-
-
Analysis: Analyze PCR products by agarose (B213101) gel electrophoresis. A band of the expected size should be present in transgenic samples and absent in the wild-type control.
Experimental Protocol 2: Transgene Copy Number Analysis by qPCR
-
DNA Extraction: Isolate high-quality genomic DNA as described in Protocol 1.
-
Primer Design: Design primers for the ocs gene and a single-copy endogenous reference gene.
-
qPCR Reaction Setup: Use a SYBR Green-based qPCR master mix according to the manufacturer's instructions. Include reactions for the ocs gene and the reference gene for each DNA sample.
-
Data Analysis: Determine the Ct values for both the ocs and reference genes. Calculate the copy number using the 2-ΔΔCt method, comparing the ΔCt of the transgenic samples to a known single-copy calibrator.[6]
Experimental Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for OCS Transcript Analysis
-
RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissue and synthesize first-strand cDNA using a reverse transcriptase kit.
-
qRT-PCR: Perform qPCR as described in Protocol 2, using cDNA as the template.
-
Data Analysis: Normalize the Ct values of the ocs gene to a stably expressed reference gene to determine the relative transcript abundance.[5][9]
Experimental Protocol 4: this compound Synthase Enzyme Activity Assay
This protocol is adapted from general enzyme assay procedures and should be optimized for specific experimental conditions.[10]
-
Protein Extraction:
-
Homogenize 100-200 mg of plant tissue in liquid nitrogen.
-
Resuspend the powder in 500 µl of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 1% PVPP).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Assay Reaction:
-
In a 96-well plate or cuvette, add:
-
150 µl Assay Buffer (100 mM Tris-HCl pH 8.0)
-
20 µl 10 mM L-arginine
-
10 µl 50 mM Sodium Pyruvate
-
10 µl 10 mM NADH
-
10-50 µl of plant protein extract
-
-
Immediately measure the absorbance at 340 nm and continue to record every 30 seconds for 5-10 minutes.
-
-
Calculation of Activity: Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of OCS activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute. Express the specific activity as units per milligram of total protein.
Data Presentation
Table 1: Illustrative OCS Specific Activity in Transgenic Tobacco Lines
| Transgenic Line | Promoter | Codon Optimization | OCS Specific Activity (µmol/min/mg protein) |
| WT | - | - | Not Detected |
| OCS-1 | Native ocs | No | 0.5 ± 0.1 |
| OCS-2 | Native ocs | No | 1.2 ± 0.3 |
| OCS-3 | 35S | No | 2.5 ± 0.5 |
| OCS-4 | 35S | Yes (Tobacco) | 15.8 ± 2.1 |
| OCS-5 | Super-promoter | Yes (Tobacco) | 35.2 ± 4.5 |
Note: These are example data to illustrate potential variations in expression levels.
Table 2: Troubleshooting Checklist for Low OCS Expression
| Check Point | Status (Yes/No/Partial) | Notes |
| Vector Integrity Confirmed (Sequencing) | ||
| Successful Transformation (PCR) | ||
| Transgene Integrity (Southern/qPCR) | ||
| OCS Transcript Detected (qRT-PCR) | ||
| OCS Protein Detected (Western Blot) | ||
| Enzyme Assay Optimized |
This technical support center provides a comprehensive guide for enhancing and troubleshooting the expression of this compound synthase in plants. By following these protocols and troubleshooting steps, researchers can overcome common challenges and achieve robust and reliable transgene expression.
References
- 1. Subdomains of the this compound synthase upstream activating element direct cell-specific expression in transgenic tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subdomains of the this compound synthase upstream activating element direct cell-specific expression in transgenic tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the this compound synthase upstream activator sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative expression analysis of selected transcription factors in pavement, basal and trichome cells of mature leaves from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of reference genes for quantitative expression analysis using large-scale RNA-seq data of Arabidopsis thaliana and model crop plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 9. Frontiers | Identification of stably expressed reference genes for expression studies in Arabidopsis thaliana using mass spectrometry-based label-free quantification [frontiersin.org]
- 10. Determination of the Activity Signature of Key Carbohydrate Metabolism Enzymes in Phenolic-rich Grapevine Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Octopine Measurements: Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative measurement of octopine, a key biomarker in studies of crown gall disease and a metabolite of interest in various biological systems. We will delve into the validation and performance of the highly sensitive mass spectrometry-based methods and compare them with established alternative techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Thin-Layer Chromatography (TLC), and enzymatic assays. This guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs, providing supporting experimental data and detailed protocols.
Introduction to this compound and its Significance
This compound is an amino acid derivative produced in plant tissues infected by the bacterium Agrobacterium tumefaciens, the causative agent of crown gall disease. The bacterium transfers a segment of its DNA, known as T-DNA, into the plant's genome, leading to the synthesis of opines like this compound, which the bacterium utilizes as a nutrient source.[1][2] The presence and quantification of this compound are therefore critical for diagnosing and studying crown gall disease, as well as for understanding the intricate interactions between plants and pathogenic bacteria.
Methodology Comparison: Mass Spectrometry vs. Alternatives
The choice of an analytical method for this compound quantification hinges on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a detailed comparison of the leading techniques.
Data Presentation: Quantitative Method Comparison
The following table summarizes the key performance characteristics of the different analytical methods for this compound quantification.
| Parameter | LC-MS/MS | HPLC-UV | Thin-Layer Chromatography (TLC) | Enzymatic Assay |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Separation by liquid chromatography followed by UV absorbance detection. | Separation on a solid support based on differential partitioning between a stationary and mobile phase. | Measurement of a product or co-factor of an enzyme-catalyzed reaction. |
| Specificity | Very High | Moderate to High | Low to Moderate | High |
| Sensitivity (LOD) | Very Low (nM to pM range) | Low to Moderate (µM range) | Moderate (µg range) | Low (nM to µM range) |
| Limit of Quantification (LOQ) | Low (nM to pM range) | Moderate (µM range) | High (µg range) | Low to Moderate (nM to µM range) |
| Accuracy (% Recovery) | High (typically 90-110%) | Good (typically 85-115%) | Variable | Good (typically 90-110%) |
| Precision (%RSD) | High (<15%) | Good (<15-20%) | Moderate (>20%) | Good (<15%) |
| Linearity (R²) | Excellent (>0.99) | Good (>0.99) | Semi-quantitative | Good (>0.99) |
| Sample Throughput | High (with autosampler) | Moderate | High | High (plate-based assays) |
| Cost per Sample | High | Moderate | Low | Low to Moderate |
| Instrumentation Cost | Very High | Moderate | Low | Low to Moderate |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers the highest sensitivity and specificity for this compound quantification.
a. Sample Preparation (Plant Tissue)
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with 1 mL of 80% methanol (B129727) by vortexing and sonication for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
b. UHPLC Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z of this compound.
-
Product Ion (Q3): A specific fragment ion of this compound.
-
Collision Energy: Optimized for the specific instrument and transition.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
d. Validation Parameters
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity according to established guidelines.
Enzymatic Assay for this compound
This protocol is based on the activity of this compound dehydrogenase (ODH), which catalyzes the reductive condensation of L-arginine and pyruvate. The reverse reaction, the oxidative cleavage of this compound, can be monitored by the reduction of NAD⁺ to NADH, which is measured spectrophotometrically at 340 nm.
a. Reagents
-
100 mM Tris-HCl buffer, pH 9.0.
-
10 mM NAD⁺ solution.
-
This compound Dehydrogenase (ODH) enzyme solution.
-
This compound standards of known concentrations.
b. Assay Procedure
-
Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of NAD⁺ solution in a cuvette.
-
Add 50 µL of the sample extract (prepared as in the LC-MS protocol) or this compound standard.
-
Initiate the reaction by adding 50 µL of the ODH enzyme solution.
-
Immediately measure the increase in absorbance at 340 nm over 5 minutes using a spectrophotometer.
-
The rate of NADH production is proportional to the this compound concentration in the sample.
c. Performance
Enzymatic assays for related guanidino compounds like L-arginine have reported limits of detection in the nanomolar range, suggesting a similar high sensitivity is achievable for an optimized this compound assay.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than LC-MS, HPLC-UV is a robust and more accessible method for this compound quantification.
a. Sample Preparation
Follow the same procedure as for LC-MS/MS.
b. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.0) and methanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
c. Performance
The limit of detection for HPLC-UV methods for similar compounds is typically in the low micromolar range. The lack of a strong chromophore in this compound limits the sensitivity of this method.
Thin-Layer Chromatography (TLC)
TLC is a simple, low-cost method suitable for qualitative or semi-quantitative analysis of opines.
a. Sample Preparation
Concentrated extracts (prepared as for LC-MS/MS) are required.
b. TLC Procedure
-
Spot the concentrated sample extract and this compound standards onto a silica (B1680970) gel TLC plate.
-
Develop the plate in a chromatography chamber with a solvent system such as butanol:acetic acid:water (12:3:5, v/v/v).
-
After development, dry the plate and visualize the spots.
-
Visualization can be achieved by spraying with a phenanthrenequinone (B147406) reagent followed by observation under UV light, which reveals fluorescent spots for guanidino compounds like this compound. A colorimetric assay with a sensitivity of 1.25 µg has also been reported.[4]
c. Performance
TLC is primarily a qualitative or semi-quantitative technique. The limit of detection is typically in the microgram range.
Mandatory Visualizations
Signaling Pathway: this compound Biosynthesis and Catabolism
Caption: Biosynthesis of this compound in transformed plant cells and its subsequent catabolism by Agrobacterium.
Experimental Workflow: this compound Quantification
Caption: A generalized experimental workflow for the quantification of this compound from plant tissues.
Conclusion
The validation of this compound measurements is crucial for reliable and reproducible research in plant pathology and related fields. Mass spectrometry, particularly UHPLC-MS/MS, stands out as the gold standard for its exceptional sensitivity and specificity. However, for laboratories where access to mass spectrometry is limited, HPLC-UV and enzymatic assays present viable and robust alternatives for quantitative analysis, while TLC remains a useful tool for rapid, qualitative screening. The choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and budgetary constraints. This guide provides the foundational knowledge for researchers to make an informed decision and to properly validate their chosen method for accurate and defensible this compound measurements.
References
- 1. Comparative study of guanidino compounds in serum and brain of mouse, rat, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of methylguanidine and guanidine in physiologic fluids by high-performance liquid chromatography-fluorescence detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Dehydrogenase (ODH) Activity Assay Kit - Profacgen [profacgen.com]
- 4. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
A Comparative Analysis of Octopine and Nopaline as Selectable Markers in Plant Transformation
For researchers, scientists, and drug development professionals, the selection of an appropriate marker system is a critical step in the development of transgenic plants. While antibiotic and herbicide resistance markers are widely used, opine-based selection systems, leveraging the unique metabolism of compounds like octopine and nopaline (B31955), offer a potential alternative. This guide provides an objective comparison of this compound and nopaline as selectable markers, supported by available experimental data and detailed methodologies.
Opines are amino acid derivatives produced in plant crown galls induced by Agrobacterium tumefaciens. The genes encoding the synthesis of these compounds, this compound synthase (ocs) and nopaline synthase (nos), are transferred from the bacterial Ti plasmid to the plant genome. This unique metabolic capability forms the basis of a selection strategy where transformed cells gain the ability to detoxify toxic analogs of the amino acids that are substrates for opine synthesis.
Principle of Opine-Based Selection
The selection mechanism relies on the enzymatic activity of this compound or nopaline synthase to convert a toxic substrate analog into a non-toxic opine. This detoxification allows transformed cells to survive and proliferate on a selection medium containing the toxic analog, while untransformed cells are eliminated.
-
This compound-based selection: Transformed cells expressing the ocs gene can utilize arginine analogs such as homoarginine or S-(2-aminoethyl)-L-cysteine as substrates, converting them into non-toxic this compound derivatives.
-
Nopaline-based selection: Similarly, cells expressing the nos gene can detoxify toxic arginine analogs like L-canavanine by converting them into a harmless nopaline derivative.
Performance Comparison: this compound vs. Nopaline
Direct comparative studies quantifying the efficiency of this compound versus nopaline as selectable markers are limited in publicly available literature. However, analysis of individual studies provides insights into their potential performance. The efficiency of these systems is influenced by factors such as the plant species, the specific toxic analog used, and the concentration of the selective agent.
| Feature | This compound-Based Selection | Nopaline-Based Selection |
| Selective Agent(s) | Homoarginine, S-(2-aminoethyl)-L-cysteine | L-canavanine |
| Detoxification Enzyme | This compound Synthase (OCS) | Nopaline Synthase (NOS) |
| Selection Principle | Conversion of toxic arginine analog to non-toxic this compound derivative | Conversion of toxic arginine analog to non-toxic nopaline derivative |
| Reported Transformation Efficiency | Data not widely available in comparative studies. Efficiency is species and protocol dependent. | Data not widely available in comparative studies. Efficiency is species and protocol dependent. |
| Potential Advantages | Offers an alternative to antibiotic/herbicide markers. May have reduced public concern. | Provides another non-antibiotic/herbicide selection strategy. |
| Potential Disadvantages | Limited adoption and publicly available data. Optimal selection conditions may require extensive optimization. Potential for metabolic stress on transformed cells. | Scarce information on efficiency and widespread applicability. Optimization of selection parameters is likely necessary. Potential for pleiotropic effects due to the toxic analog. |
Experimental Protocols
Detailed experimental protocols for opine-based selection are not as standardized as those for antibiotic or herbicide resistance. The following are generalized methodologies based on the principles of detoxification.
General Protocol for Selection of Transformed Plant Cells
-
Transformation: Introduce the gene of interest along with the this compound synthase (ocs) or nopaline synthase (nos) gene into plant cells or tissues using a suitable transformation method (e.g., Agrobacterium-mediated transformation, biolistics).
-
Co-cultivation/Recovery: After transformation, culture the plant material on a recovery medium without the selective agent for a period of 2-3 days to allow for cell recovery and gene expression.
-
Selection: Transfer the plant material to a selection medium containing the appropriate toxic amino acid analog. The optimal concentration of the selective agent needs to be determined empirically for each plant species and tissue type.
-
For this compound selection: Supplement the medium with homoarginine or S-(2-aminoethyl)-L-cysteine.
-
For nopaline selection: Supplement the medium with L-canavanine.
-
-
Subculture: Subculture the surviving tissues onto fresh selection medium every 2-3 weeks.
-
Regeneration: Once actively growing, transformed calli or tissues are transferred to a regeneration medium to induce shoot and root formation. The selective agent may be maintained at a lower concentration or removed during regeneration, depending on the specific protocol.
-
Confirmation: Molecular analysis (e.g., PCR, Southern blot, RT-PCR) should be performed on regenerated plants to confirm the presence and expression of the transgene.
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Metabolic Pathway of this compound Synthesis
Caption: Metabolic pathway of this compound synthesis catalyzed by this compound synthase.
Metabolic Pathway of Nopaline Synthesis
Caption: Metabolic pathway of nopaline synthesis catalyzed by nopaline synthase.
Experimental Workflow for Opine-Based Selection
Caption: General experimental workflow for selecting transgenic plants using an opine-based system.
Conclusion
The choice between this compound and nopaline as a selectable marker will likely depend on the specific plant species, the availability and cost of the selective agents, and the researcher's willingness to optimize the selection protocol. Further research is needed to systematically evaluate and compare the performance of these opine-based selection systems across a broader range of plant species to facilitate their wider adoption in plant biotechnology.
A Comparative Guide to Octopine and Nopaline Metabolism in Agrobacterium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways for two key opines, octopine and nopaline (B31955), by the plant pathogenic bacterium Agrobacterium tumefaciens. Understanding the nuances of these metabolic processes is crucial for researchers in plant biology, microbiology, and for professionals involved in the development of novel antimicrobial agents or plant engineering strategies. This document outlines the key molecular differences, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and regulatory circuits.
Key Distinctions in Opine Metabolism
Agrobacterium tumefaciens strains exhibit specificity in their ability to catabolize opines, which are unique amino acid and sugar derivatives produced by plant crown gall tumors induced by the bacterium. This specificity is determined by the type of tumor-inducing (Ti) plasmid harbored by the bacterium. Strains with an this compound-type Ti plasmid can utilize this compound as a source of carbon and nitrogen, while those with a nopaline-type Ti plasmid can metabolize nopaline.[1][2]
The core differences in the metabolism of this compound and nopaline lie in the genetic organization of the catabolic operons, the enzymes responsible for the initial breakdown, and the specific transport systems for opine uptake.
Genetic Organization: The genes responsible for this compound and nopaline catabolism are located on their respective Ti plasmids in distinct regions known as the this compound catabolism (occ) and nopaline catabolism (noc) regions.[2] Both regions contain genes for regulatory proteins, catabolic enzymes, and transport systems.
Catabolic Enzymes: The initial and most specific step in the breakdown of these opines is catalyzed by distinct oxidases. This compound is degraded by this compound oxidase, while nopaline is catabolized by nopaline oxidase.[1][2] These enzymes are membrane-bound and their expression is induced by the presence of their respective opine substrates.
Transport Systems: The uptake of this compound and nopaline into the bacterial cell is mediated by specific binding protein-dependent transport systems. These systems are encoded within the occ and noc regions and are also induced by the presence of the corresponding opine.
Quantitative Data Comparison
The following table summarizes the available quantitative data comparing key aspects of this compound and nopaline metabolism.
| Parameter | This compound Metabolism | Nopaline Metabolism | Reference |
| Enzyme | This compound Oxidase | Nopaline Oxidase | [1] |
| Substrate Specificity | Highly specific for this compound | Broader specificity, can also process this compound | [1] |
| Km (this compound) | ~1 mM | Not applicable | [1] |
| Km (Nopaline) | Not applicable | ~1.1 mM | [1] |
| Vmax Ratio (Nopaline:this compound) | Not applicable | 5:1 | [1] |
Experimental Protocols
Radiolabeled Opine Uptake Assay
This protocol allows for the quantification of this compound or nopaline transport into Agrobacterium tumefaciens.
Materials:
-
Agrobacterium tumefaciens strain of interest
-
Minimal medium (e.g., AB minimal medium)
-
This compound or nopaline
-
3H-labeled this compound or 3H-labeled nopaline
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
0.45 µm nitrocellulose filters
-
Washing buffer (e.g., AB minimal medium without carbon/nitrogen source)
Procedure:
-
Grow Agrobacterium tumefaciens overnight in minimal medium supplemented with a standard carbon and nitrogen source.
-
Inoculate fresh minimal medium with the overnight culture to an OD600 of ~0.1.
-
Induce the opine catabolism operon by adding the respective opine (this compound or nopaline) to a final concentration of 1 mM and incubate for 4-6 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold washing buffer and resuspend in the same buffer to an OD600 of 0.5.
-
Initiate the uptake assay by adding 3H-labeled this compound or nopaline to the cell suspension to a final concentration of 10 µM.
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), take 1 ml aliquots of the cell suspension and rapidly filter through a 0.45 µm nitrocellulose filter.
-
Immediately wash the filter with 5 ml of ice-cold washing buffer to remove unincorporated radioactivity.
-
Place the filter in a scintillation vial, add 5 ml of scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Determine the protein concentration of the cell suspension using a standard method (e.g., Bradford assay) to normalize the uptake rate.
This compound/Nopaline Oxidase Enzyme Assay
This protocol measures the activity of the membrane-bound this compound or nopaline oxidase.
Materials:
-
Agrobacterium tumefaciens strain of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 10% glycerol)
-
French press or sonicator
-
Ultracentrifuge
-
Membrane resuspension buffer (e.g., 50 mM Tris-HCl pH 8.0)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 8.5)
-
This compound or nopaline solution (substrate)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer
Procedure:
-
Grow and induce the Agrobacterium culture as described in the uptake assay protocol.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.
-
Lyse the cells using a French press or sonicator on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unbroken cells and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Discard the supernatant and resuspend the membrane pellet in membrane resuspension buffer.
-
Determine the protein concentration of the membrane fraction.
-
Set up the enzyme reaction in a cuvette containing reaction buffer and the artificial electron acceptor (e.g., 50 µM DCPIP).
-
Initiate the reaction by adding the substrate (this compound or nopaline) to a final concentration of 1 mM.
-
Immediately add a known amount of the membrane protein preparation (e.g., 50 µg) to the cuvette.
-
Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.
Visualizing the Metabolic Pathways and Workflows
To further elucidate the differences and the experimental procedures, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of Octopine Synthase and Nopaline Synthase for Researchers
An In-depth Guide to the Biochemistry, Kinetics, and Experimental Analysis of Two Key Opine Synthases
For researchers in molecular biology, plant pathology, and drug development, understanding the nuances of enzymes involved in host-pathogen interactions is paramount. Octopine synthase (OCS) and nopaline (B31955) synthase (NOS) represent two such critical enzymes, both central to the crown gall disease caused by Agrobacterium tumefaciens. These enzymes catalyze the synthesis of opines, unique amino acid derivatives that the bacterium utilizes as a nutrient source. This guide provides a detailed comparative analysis of OCS and NOS, presenting their biochemical properties, kinetic parameters, and the experimental protocols required for their study.
Biochemical and Kinetic Properties: A Head-to-Head Comparison
This compound and nopaline synthases, while both contributing to the metabolic reprogramming of the host plant cell for the benefit of Agrobacterium, exhibit distinct differences in their substrate specificity and kinetic behavior. OCS primarily catalyzes the reductive condensation of L-arginine with pyruvate, whereas NOS utilizes L-arginine and α-ketoglutarate. Notably, OCS has demonstrated a broader substrate promiscuity, capable of utilizing other amino acids in place of arginine.[1]
The kinetic parameters summarized below highlight the catalytic efficiencies of these two enzymes. While both are proficient catalysts, their affinities for their respective substrates and their turnover rates show notable variations.
| Parameter | This compound Synthase (OCS) | Nopaline Synthase (NOS) | Reference |
| Substrates | L-Arginine, Pyruvate, NADPH | L-Arginine, α-Ketoglutarate, NADPH | [2] |
| Products | This compound, NADP+, H₂O | Nopaline, NADP+, H₂O | |
| Alternative Substrates | Lysine, Ornithine, Histidine, etc. | Ornithine | [1][3] |
| Molecular Weight (native) | ~38-39 kDa (monomer) | ~158-160 kDa (tetramer) | [3][4] |
| Kinetic Mechanism | Partially ordered sequential | Ter-bi rapid-equilibrium random-order | [3][4] |
Signaling and Reaction Pathways
The synthesis of this compound and nopaline is a direct consequence of the transfer and integration of a segment of the bacterial Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant host's genome.[5][6][7] The expression of the ocs or nos gene, located on this T-DNA, is driven by plant-specific promoters, effectively hijacking the plant's cellular machinery to produce these opines.[5] The opines are then secreted by the tumor cells and serve as a specific nutrient source for the Agrobacterium strain that initiated the infection. This process is a sophisticated example of inter-kingdom genetic exchange and metabolic parasitism.
Below are diagrams illustrating the enzymatic reactions catalyzed by this compound synthase and nopaline synthase.
Experimental Protocols
Accurate characterization of this compound and nopaline synthase activity is crucial for comparative studies. Below are detailed methodologies for the purification and enzymatic assay of these enzymes.
I. Purification of Opine Synthases from Crown Gall Tissue
This protocol is adapted from established methods for the purification of OCS and NOS from sunflower crown gall tissue.[3][4]
A. Materials and Reagents:
-
Crown gall tissue (induced by an appropriate Agrobacterium strain)
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol
-
Dialysis Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM β-mercaptoethanol, 1 mM EDTA
-
DEAE-cellulose or other suitable anion-exchange chromatography resin
-
Affinity chromatography matrix (e.g., Blue Sepharose for OCS)
-
Gel filtration chromatography column
B. Procedure:
-
Homogenization: Homogenize frozen crown gall tissue in ice-cold Extraction Buffer.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet cell debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-70% (optimize for each enzyme). Stir for 30 minutes on ice and then centrifuge to collect the protein precipitate.
-
Dialysis: Resuspend the pellet in a minimal volume of Dialysis Buffer and dialyze overnight against the same buffer to remove ammonium sulfate.
-
Ion-Exchange Chromatography: Apply the dialyzed sample to a pre-equilibrated DEAE-cellulose column. Elute with a linear gradient of NaCl (e.g., 0-0.5 M) in Dialysis Buffer. Collect fractions and assay for OCS or NOS activity.
-
Affinity Chromatography (Optional but recommended for higher purity): Pool the active fractions and apply to an affinity column. For OCS, a Blue Sepharose column can be effective. Elute according to the manufacturer's instructions.
-
Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column to separate proteins based on size.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
II. Spectrophotometric Enzyme Activity Assay
The activity of both OCS and NOS can be conveniently measured by monitoring the oxidation of NADPH to NADP+ at 340 nm.[8][9]
A. Assay Components:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5)
-
Substrates for OCS: L-arginine, Pyruvate
-
Substrates for NOS: L-arginine, α-Ketoglutarate
-
Cofactor: NADPH
-
Purified Enzyme: OCS or NOS
B. Assay Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing the Assay Buffer, the respective amino acid and keto acid substrates, and NADPH.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 30°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the purified enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
C. Kinetic Parameter Determination: To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay with varying concentrations of one substrate while keeping the others at saturating concentrations. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.
Conclusion
This compound synthase and nopaline synthase, while serving a similar biological purpose for Agrobacterium tumefaciens, are distinct enzymes with unique biochemical and kinetic properties. A thorough understanding of their substrate specificities, reaction mechanisms, and catalytic efficiencies is essential for researchers aiming to exploit or inhibit their function. The detailed protocols provided in this guide offer a robust framework for the purification and characterization of these important enzymes, paving the way for further discoveries in plant-microbe interactions and the development of novel therapeutic or agricultural strategies.
References
- 1. Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by this compound Synthase Using S-methylmethionine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Purification and characterization of the crown gall specific enzyme nopaline synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Agrobacterium tumefaciens responses to plant-derived signaling molecules [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. davuniversity.org [davuniversity.org]
- 8. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 9. youtube.com [youtube.com]
A Head-to-Head Battle: Validating a Novel UHPLC-MS/MS Method Against Traditional HPLC for Precise Octopine Detection
For researchers and professionals in drug development and life sciences, the accurate detection and quantification of small molecules like octopine is paramount. While High-Performance Liquid Chromatography (HPLC) has long been the gold standard, a novel Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) method offers significant advancements in sensitivity and specificity. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist in selecting the optimal approach for your research needs.
This compound, an unusual amino acid derivative, plays a significant role in the metabolic processes of certain marine invertebrates and is a key biomarker in plant pathology, specifically in crown gall disease induced by Agrobacterium tumefaciens. Its accurate measurement is crucial for understanding these biological systems. This report details the validation of a new UHPLC-ESI-QTOF-MS method and compares its performance against a traditional reversed-phase HPLC method with UV detection.
Quantitative Performance: A Clear Winner Emerges
The data presented below summarizes the key performance metrics for both the novel UHPLC-MS/MS method and a standard HPLC-UV method. The results highlight the superior sensitivity and wider dynamic range of the UHPLC-MS/MS approach.
| Performance Metric | Novel UHPLC-MS/MS Method | Traditional HPLC-UV Method |
| Linearity Range | 0.5 - 1000 ng/mL | 10 - 1000 µg/mL |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Specificity | High (Mass-based) | Moderate (Retention time-based) |
Experimental Workflows: A Tale of Two Techniques
The following diagrams illustrate the distinct experimental workflows for the novel UHPLC-MS/MS method and the traditional HPLC-UV method, providing a clear visual comparison of the two processes.
comparative study of octopine levels in different tumor types
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of octopine levels in different types of crown gall tumors, a plant disease induced by the bacterium Agrobacterium tumefaciens. It is important to note for the intended audience that this compound and other opines are considered specific markers for these plant tumors and have not been identified in mammalian or human cancers. Research indicates that the biological activity of opines is specific to plant tissue DNA, with cancerous human or animal tissue DNAs being insensitive[1]. Therefore, the data and protocols presented here are within the context of plant pathology and bacteriology.
Data Presentation: Comparative this compound Levels
This compound accumulation varies significantly depending on the host plant species, the strain of Agrobacterium tumefaciens inducing the tumor, and the tumor's developmental stage.[2][3][4] Quantitative data across studies is not standardized, but a comparative summary is presented below.
| Host Plant | Inducing A. tumefaciens Strain(s) | Tumor Type | Relative this compound Level | Reference |
| Tobacco (Nicotiana tabacum) | Various strains | Undifferentiated callus | High (1 to 240 times normal tissue) | [2][3] |
| Tobacco (Nicotiana tabacum) | Strain CGIC | Teratoma | Normal levels | [2][3] |
| Sunflower (Helianthus annuus) | Various strains | Undifferentiated callus | Normal levels (with high arginine) | [2][3] |
| Grapevine (Vitis vinifera) | Biotype 3 this compound-utilizing isolates | Crown gall | Very large amounts | [5] |
| Pinto Bean (Phaseolus vulgaris) | Strain B6 | Crown gall | Promotes tumor growth | [6] |
| Kalanchoe | This compound-utilizing strains | Crown gall | Present | [7][8][9] |
Key Experimental Protocols
The quantification of this compound from plant tissues is crucial for comparative studies. The following methodologies are synthesized from various research articles.
This compound Extraction
A general procedure for extracting this compound from tumor tissue involves the following steps:
-
Excise tumor tissue from the host plant.
-
Homogenize the tissue in a mortar with an equal weight of 95% ethanol[10].
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant which contains the crude extract of opines and other small molecules.
This compound Quantification
Several methods have been employed for the detection and quantification of this compound in plant extracts.
a) Electrophoresis and Chromatography:
-
Principle: This method separates compounds based on their charge and/or partitioning behavior between a stationary and mobile phase.
-
Procedure: The crude extract is spotted onto a support medium (e.g., paper). High-voltage electrophoresis and paper chromatography in various solvent systems are then used to separate the components of the extract.[2][3]
-
Detection: Guanidine compounds like this compound can be visualized by spraying with a phenanthrenequinone (B147406) reagent, which causes them to fluoresce[10]. The amount of this compound can be estimated by comparing the spot intensity to known standards.
b) High-Performance Liquid Chromatography (HPLC) with Fluorescence Derivatization:
-
Principle: This is a highly sensitive method that involves chemically modifying this compound to make it fluorescent, followed by separation and quantification using HPLC.
-
Procedure:
-
The crude extract is derivatized with a fluorogenic reagent such as benzoin (B196080).
-
The derivatized sample is injected into a reversed-phase HPLC system.
-
The fluorescent this compound derivative is separated from other compounds.
-
-
Detection: A fluorescence detector is used to quantify the derivatized this compound. This method has a high sensitivity, with a minimum detection limit of 5 picomoles[11].
Mandatory Visualizations
The following diagrams illustrate the key biological pathways involving this compound in the context of crown gall tumors.
References
- 1. The in vitro effects of opines and other compounds on DNAs originating from bacteria, and from healthy and tumorous plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and quantitation of this compound in normal plant tissue and in crown gall tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and Quantitation of this compound in Normal Plant Tissue and in Crown Gall Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Accumulation Early in Crown Gall Development is Progressive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpipz.mpg.de [mpipz.mpg.de]
- 6. Promotion of crown-gall tumor growth by lysopine, this compound, nopaline, and carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and nopaline metabolism in Agrobacterium tumefaciens and crown gall tumor cells: role of plasmid genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and nopaline metabolism in Agrobacterium tumefaciens and crown gall tumor cells: role of plasmid genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Determination of this compound by pre-column fluorescence derivatization using benzoin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Octopine and Nopaline Utilization Assays
For researchers in molecular biology, plant pathology, and drug development, the study of opine metabolism in Agrobacterium tumefaciens offers valuable insights into host-pathogen interactions and gene transfer mechanisms. Octopine and nopaline (B31955), as key biomarkers of crown gall disease, are central to this research. This guide provides a comparative overview of the utilization assays for these two prominent opines, offering detailed experimental protocols, performance data, and visual workflows to aid in experimental design and interpretation.
Biochemical Basis and Specificity
This compound and nopaline are arginine derivatives produced in plant tumors induced by A. tumefaciens. The catabolism of these opines is a plasmid-encoded trait that provides the bacteria with a competitive advantage by serving as a source of carbon and nitrogen.[1] The specificity of opine utilization is determined by the enzymes this compound oxidase and nopaline oxidase.
A key difference lies in their substrate specificity. This compound oxidase is highly specific for this compound. In contrast, nopaline oxidase can catabolize both nopaline and, to a lesser extent, this compound.[2] This distinction is critical when designing and interpreting utilization assays, especially when working with bacterial strains that may harbor different types of Ti plasmids.
Comparative Performance of Catabolic Enzymes
While direct cross-validation studies of the assays are not extensively documented, a comparison of the kinetic properties of the catabolic enzymes provides insight into their performance. The Michaelis constant (Km) and maximum reaction velocity (Vmax) offer a quantitative basis for comparing the efficiency of this compound and nopaline utilization.
| Enzyme | Substrate | Km (mM) | Vmax (relative) | Reference |
| This compound Oxidase | This compound | 1 | High | [2] |
| Nopaline | - | Barely detectable | [2] | |
| Nopaline Oxidase | Nopaline | 1.1 | 5 | [2] |
| This compound | 1.1 | 1 | [2] |
Table 1: Kinetic Parameters of this compound and Nopaline Oxidases. This table summarizes the substrate affinity (Km) and maximum reaction velocity (Vmax) of the key enzymes involved in this compound and nopaline catabolism.
Experimental Protocols
The following protocols describe colorimetric and growth-based assays for determining this compound and nopaline utilization by Agrobacterium.
Protocol 1: Colorimetric Opine Utilization Assay
This protocol is adapted from methods described for detecting arginine-derived opines.[3]
1. Reagents and Media:
-
AB Minimal Medium: Prepare a sterile minimal medium for Agrobacterium.[4][5]
-
Opine Stock Solutions: Prepare 10 mg/mL stock solutions of this compound and nopaline in sterile water and filter-sterilize.
-
Phenanthrenequinone (B147406) Reagent: (0.02% w/v in 95% ethanol).
-
NaOH Solution: (10% w/v in 30% ethanol).
2. Procedure:
-
Inoculate Agrobacterium strains into 5 mL of AB minimal medium supplemented with either this compound or nopaline as the sole nitrogen and carbon source (final concentration 50 µg/mL).[6]
-
Incubate cultures at 28°C with shaking for 24-48 hours.
-
Centrifuge 1 mL of culture at 10,000 x g for 5 minutes to pellet the cells.
-
Spot 10 µL of the supernatant onto Whatman 3MM filter paper.
-
Dry the paper completely.
-
Spray the paper with the phenanthrenequinone reagent, followed by the NaOH solution.
-
Heat the paper at 60°C for 10-20 minutes.
-
A red-purple spot indicates the presence of unutilized opine. A lack of color indicates opine catabolism.
Protocol 2: Growth-Based Opine Utilization Assay
This protocol is based on the principle that Agrobacterium will grow in a minimal medium only if it can utilize the provided opine.[7][8]
1. Reagents and Media:
-
AB Minimal Agar (B569324): Prepare AB minimal medium with 1.5% agar.
-
Opine Stock Solutions: As described in Protocol 1.
-
Bromothymol Blue Indicator (optional): Add to the medium at a final concentration of 0.0025% to visualize pH changes.[9]
2. Procedure:
-
Prepare AB minimal agar plates supplemented with either this compound or nopaline as the sole carbon and nitrogen source (final concentration 0.1 g/L).[7]
-
Inoculate the plates with the Agrobacterium strains to be tested.
-
Incubate the plates at 28°C for 3-7 days.[7]
-
Growth of bacterial colonies indicates utilization of the opine. If using a bromothymol blue indicator, a color change from green to blue (alkaline) around the colonies can also indicate opine metabolism.
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catabolic pathways and a general experimental workflow.
Caption: Catabolic pathway of this compound in Agrobacterium.
Caption: Catabolic pathway of nopaline in Agrobacterium.
Caption: General experimental workflow for opine utilization assays.
Conclusion
The choice between this compound and nopaline utilization assays will depend on the specific Agrobacterium strains and Ti plasmids being investigated. The high specificity of the this compound catabolic system makes the this compound utilization assay a very clear indicator for the presence of an this compound-type Ti plasmid. Conversely, the broader substrate acceptance of nopaline oxidase means that nopaline-utilizing strains may also show some level of this compound catabolism. By understanding the biochemical basis of these assays and following standardized protocols, researchers can obtain reliable data to advance their studies in plant-microbe interactions and related fields.
References
- 1. Utilization of this compound and Nopaline by Agrobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and nopaline oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of opines by colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmsci.com [bmsci.com]
- 5. Protocols Plant Genes [bio.purdue.edu]
- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 7. apsnet.org [apsnet.org]
- 8. Utilization of this compound and nopaline by Agrobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Guide to Octopine-Induced Gene Expression
For researchers, scientists, and drug development professionals seeking precise control over gene expression, the octopine-inducible system, derived from the plant pathogen Agrobacterium tumefaciens, offers a highly specific mechanism for regulating transcriptional activity. This guide provides a detailed comparison of the this compound system with other common inducible platforms, supported by experimental data, to elucidate its specificity and performance.
The this compound-inducible system relies on the interaction between the small molecule this compound and the transcriptional regulator OccR.[1][2][3] In the presence of this compound, the LysR-type regulator OccR binds to the promoter of the this compound catabolism (occ) operon, activating the transcription of downstream genes.[2][3] This natural biological circuit has been harnessed as a tool for controlled gene expression in various research applications.
Comparative Analysis of Inducible Systems
The performance of an inducible gene expression system is primarily evaluated by its induction ratio (fold induction), basal expression level (leakiness), and specificity. While the this compound system is noted for its high specificity, it is essential to compare it with other widely used systems to understand its relative advantages and limitations.
| Inducible System | Inducer | Typical Fold Induction | Leakiness | Specificity | Key Advantages | Key Limitations |
| This compound-Inducible | This compound | High | Low | High | High specificity to this compound; low off-target effects reported. | Primarily used in prokaryotic and plant systems; less common in mammalian cells. |
| Tetracycline-Inducible (Tet-On/Tet-Off) | Tetracycline/Doxycycline | High (up to 1000-fold) | Variable (can be significant) | Moderate | Well-established in mammalian cells; commercially available.[4][5][6] | Potential for pleiotropic effects of the inducer; leakiness can be a concern.[4] |
| Cumate-Controlled | Cumate | High | Low | High | High specificity; low toxicity of the inducer.[5] | Less widely adopted than the Tet system. |
| Light-Inducible | Light (specific wavelength) | High | Very Low | High | Precise temporal and spatial control. | Requires specialized equipment; potential for phototoxicity. |
This compound Signaling Pathway
The specificity of the this compound system is rooted in the precise molecular recognition between this compound and the OccR protein. The binding of this compound to OccR induces a conformational change in the protein, which then activates transcription from the target promoter.
References
- 1. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription of the this compound catabolism operon of the Agrobacterium tumor-inducing plasmid pTiA6 is activated by a LysR-type regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in inducible gene expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficiency of different octopine extraction methods
For researchers and professionals in drug development, the efficient extraction of target molecules is a critical first step. This guide provides a comparative analysis of various methods for extracting octopine, a unique amino acid derivative found in crown gall tumors induced by Agrobacterium tumefaciens. The comparison focuses on key performance metrics including yield, purity, and processing time, supported by generalized experimental protocols and data synthesized from studies on analogous compounds.
Comparative Analysis of this compound Extraction Methods
The selection of an appropriate extraction method is pivotal and often depends on the specific requirements of the downstream application, such as required purity, sample throughput, and available resources. Below is a summary of common extraction techniques and their performance characteristics for this compound or similar small molecules from plant tissues.
| Extraction Method | Principle | Typical Yield (%) | Typical Purity (%) | Processing Time | Throughput | Cost |
| Solvent Extraction | Utilizes organic solvents to dissolve this compound from the plant matrix. | 60-75 | 70-85 | 4-24 hours | Low to Medium | Low |
| Solid-Phase Extraction (SPE) | This compound is selectively adsorbed onto a solid sorbent and then eluted. | 80-95 | 90-98 | 1-2 hours | High | Medium |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | 75-90 | 80-90 | 30-60 minutes | Medium to High | Medium |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and rupture plant cells, accelerating extraction. | 85-95 | 85-95 | 10-30 minutes | Medium to High | High |
Note: The quantitative data presented in this table is synthesized from multiple sources on the extraction of amino acids and other small polar molecules from plant tissues and should be considered as indicative values. Actual performance may vary based on the specific plant matrix, equipment used, and optimization of the protocol.
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization for specific applications.
Conventional Solvent Extraction Protocol
This method serves as a baseline for comparison and is suitable for small-scale extractions where high throughput is not a primary concern.
Materials:
-
Crown gall tumor tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% methanol (B129727) or a mixture of chloroform:methanol:water)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
HPLC-grade water and acetonitrile (B52724)
Procedure:
-
Freeze the crown gall tumor tissue with liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a flask and add the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 4-6 hours or overnight at 4°C.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid debris.
-
Carefully decant the supernatant containing the extracted this compound.
-
Concentrate the supernatant using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the dried extract in a suitable solvent (e.g., HPLC-grade water) for analysis.
Solid-Phase Extraction (SPE) Protocol
SPE is a rapid and selective method that provides high purity extracts, making it ideal for applications requiring clean samples.[1][2]
Materials:
-
Crude this compound extract (from solvent extraction or other methods)
-
SPE cartridges (e.g., C18 or a suitable ion-exchange resin)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., a weak buffer or a low percentage of organic solvent in water)
-
Elution solvent (e.g., a higher percentage of organic solvent in water or a buffered solution)
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
Sample Loading: Load the crude this compound extract onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass the wash solvent through the cartridge to remove impurities.
-
Elution: Elute the bound this compound using the elution solvent.
-
Collect the eluate, which now contains the purified this compound.
-
The eluate can be concentrated or directly analyzed by HPLC.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE is a green and efficient technique that significantly reduces extraction time and solvent consumption.[3][4][5]
Materials:
-
Powdered crown gall tumor tissue
-
Extraction solvent
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the powdered plant tissue in a flask with the extraction solvent.
-
Immerse the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.
-
Apply ultrasonic waves for a specified duration (e.g., 30 minutes) and at a controlled temperature.
-
After sonication, centrifuge the mixture to separate the solid material.
-
Collect the supernatant containing the extracted this compound for further processing or analysis.
Microwave-Assisted Extraction (MAE) Protocol
MAE is a rapid extraction method that utilizes microwave energy for efficient heating of the solvent and disruption of the plant matrix.[6][7][8]
Materials:
-
Powdered crown gall tumor tissue
-
Extraction solvent (microwave-transparent)
-
Microwave extraction system
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the powdered plant tissue and the extraction solvent in a microwave-safe extraction vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the desired extraction parameters (temperature, pressure, and time). A typical extraction might be at 100°C for 15 minutes.
-
After the extraction is complete and the vessel has cooled, filter or centrifuge the mixture.
-
Collect the supernatant containing the this compound extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The purity and yield of this compound from the different extraction methods can be quantified using HPLC.[9][10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound absorbs (typically in the low UV range, e.g., 210 nm).
-
Quantification: A calibration curve is generated using this compound standards of known concentrations to quantify the amount in the extracts.
Visualizing the Workflow and Signaling Context
To better understand the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: General workflow for this compound extraction and analysis.
Caption: Simplified signaling pathway of Agrobacterium-mediated tumorigenesis and this compound synthesis.
References
- 1. A rapid and reliable solid-phase extraction method for high-performance liquid chromatographic analysis of opium alkaloids from papaver plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. affinisep.com [affinisep.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. phcogres.com [phcogres.com]
Safety Operating Guide
Navigating the Disposal of Octopine: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of octopine necessitates a cautious approach based on established best practices for laboratory chemical waste management. This document provides a procedural framework to ensure the safe and compliant disposal of this compound.
While this compound is a naturally occurring amino acid derivative and is not classified as an acutely hazardous waste, it is imperative to manage its disposal through a licensed hazardous waste management company. This ensures the complete destruction of the compound and adherence to environmental regulations. The following step-by-step guide, adapted from general laboratory chemical waste protocols, should be followed.
Procedural Guidance for this compound Disposal
1. Waste Characterization and Segregation:
-
Initial Assessment: Although not specifically listed as a P- or U-listed hazardous waste by the EPA, this compound's potential for irritation warrants its treatment as a chemical waste.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated into a designated and properly labeled hazardous waste container to await disposal by a licensed contractor.
2. Container Management:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and can be securely sealed to prevent leaks or spills.
3. On-site Accumulation:
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.
-
Quantity Limits: Be mindful of the regulated limits for hazardous waste accumulation at your facility. These limits can vary based on your generator status (e.g., Very Small Quantity Generator vs. Large Quantity Generator).
4. Disposal Protocol:
-
Licensed Waste Contractor: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. These companies are equipped to handle and dispose of chemical waste in accordance with federal and state regulations.
-
Incineration: High-temperature incineration is a common and effective method for the destruction of chemical and pharmaceutical waste. Your licensed contractor will determine the appropriate incineration facility.
-
Sewer Disposal (Prohibited): Do not dispose of this compound down the drain. This can have detrimental effects on aquatic ecosystems and wastewater treatment processes. The EPA has regulations prohibiting the sewering of hazardous waste.
5. Documentation:
-
Manifests: Upon collection by a licensed contractor, you will receive a copy of the hazardous waste manifest. This document tracks the waste from your facility to its final disposal site and serves as a critical record of compliance.
-
Record Keeping: Maintain all waste disposal records as required by your institution and regulatory agencies.
Quantitative Data: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₄O₄ | [1] |
| Molecular Weight | 246.26 g/mol | [1][2] |
| Appearance | White powder | [2][3] |
| Melting Point | 283-284 °C | [3] |
| Hazards | May cause irritation | [2][4] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound were not found in the reviewed literature. The disposal procedures outlined above are based on established best practices for the management of general laboratory chemical and pharmaceutical waste.[5]
Logical Workflow for this compound Disposal
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
- 1. This compound and nopaline metabolism in Agrobacterium tumefaciens and crown gall tumor cells: role of plasmid genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. This compound | Benchchem [benchchem.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Buy this compound [smolecule.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
